molecular formula C30H64BrN B1232006 Dimethylditetradecylammonium CAS No. 68105-02-2

Dimethylditetradecylammonium

Cat. No.: B1232006
CAS No.: 68105-02-2
M. Wt: 518.7 g/mol
InChI Key: IRMGVPILCPGYNQ-UHFFFAOYSA-M
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Description

a surfactant

Properties

IUPAC Name

dimethyl-di(tetradecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H64N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMGVPILCPGYNQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H64BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987577
Record name N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide
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Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68105-02-2
Record name Ditetradecyldimethylammonium bromide
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URL https://commonchemistry.cas.org/detail?cas_rn=68105-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylditetradecylammonium
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Record name N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide
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Record name Dimethylditetradecylammonium bromide
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Foundational & Exploratory

Dimethylditetradecylammonium bromide physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Dimethylditetradecylammonium Bromide (DDAB)

Introduction

This compound bromide (DDAB), a synthetic cationic lipid, stands as a cornerstone in the fields of materials science, nanotechnology, and drug delivery. As a double-chained quaternary ammonium compound, its amphiphilic nature dictates a rich and complex behavior in solution, leading to the formation of self-assembled structures like micelles and vesicles.[1][2] This guide offers a comprehensive exploration of the core physical properties of DDAB, providing researchers, scientists, and drug development professionals with the technical insights and methodologies required for its effective application.

Core Molecular and Physical Characteristics

At its core, DDAB is defined by its molecular structure, which directly influences its macroscopic properties.

Chemical Identity
  • Chemical Name: N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide[1]

  • Synonyms: Ditetradecyldimethylammonium bromide, Dimethyldimyristylammonium bromide[3]

  • CAS Number: 68105-02-2[1][2][3]

  • Molecular Formula: C₃₀H₆₄BrN[1][2][4]

  • Molecular Weight: 518.74 g/mol [1][2][4]

Physical Appearance and Solubility

DDAB typically presents as a white to off-white crystalline powder.[1][5] Its solubility is a key determinant of its utility. While it is soluble in organic solvents such as ethanol and methanol, its behavior in aqueous solutions is of primary scientific interest.[1][3] In water, DDAB exhibits the classic behavior of a surfactant, readily forming micelles and vesicles.[1]

Summary of Core Physical Properties
PropertyValueSource(s)
Molecular Formula C₃₀H₆₄BrN[1][2][4]
Molecular Weight 518.74 g/mol [1][2][4]
Appearance White to almost white powder/crystal[1]
Melting Point 167-169 °C[1][3][6]
Solubility Soluble in Ethanol, Methanol, and Water[1][3]

Supramolecular Assembly in Aqueous Media

The dual nature of the DDAB molecule—a positively charged hydrophilic head group and two long hydrophobic tetradecyl chains—drives its self-assembly in water. This behavior is fundamental to its applications, particularly in creating delivery vehicles for therapeutic agents.[7][8]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[9][10] Below the CMC, DDAB molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers aggregate to shield their hydrophobic tails from the aqueous environment, forming spherical structures known as micelles.[9] This transition is accompanied by sharp changes in the physical properties of the solution, such as surface tension, conductivity, and light scattering intensity.[10][11]

CMC_Determination Figure 1: Workflow for CMC Determination prep Prepare DDAB Solutions measure Measure Surface Tension prep->measure Series of concentrations plot Plot Surface Tension vs. log(Concentration) measure->plot Obtain data points determine Determine CMC at Inflection Point plot->determine Identify breakpoint

Caption: Workflow for determining the CMC of DDAB using surface tension measurements.

Vesicle and Liposome Formation

A hallmark of double-chained surfactants like DDAB is their ability to form bilayers, which can enclose an aqueous core, creating vesicles or liposomes. These structures are of immense interest in drug delivery for encapsulating and protecting therapeutic molecules. The size, shape, and lamellarity (number of bilayers) of these vesicles can be influenced by the preparation method and concentration.[12]

Thermal Properties and Phase Behavior

The thermal behavior of DDAB, both in its solid state and as part of a supramolecular assembly, is critical for its processing and application.

Melting Point and Thermal Stability

The melting point of DDAB is consistently reported in the range of 167-169 °C.[1][3][6] Differential Scanning Calorimetry (DSC) is the standard technique for accurately determining the melting point and studying other thermal transitions.[13][14][15] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing endothermic and exothermic processes like melting and crystallization.[16][17] The thermal stability of quaternary ammonium compounds can be influenced by the nature of the counter-ion and the length of the alkyl chains.[18]

DSC_Workflow Figure 2: Workflow for DSC Analysis sample_prep Prepare Sample in DSC Pan instrument_setup Set Up DSC Instrument sample_prep->instrument_setup run_scan Run Temperature Scan instrument_setup->run_scan Controlled heating rate analyze Analyze Thermogram run_scan->analyze Generate heat flow data melting_point Identify Melting Peak analyze->melting_point Locate endothermic peak

Caption: General workflow for determining the melting point of DDAB using DSC.

Phase Transitions in Vesicular Systems

When organized into bilayers in vesicles, the alkyl chains of DDAB can exist in different physical states. At lower temperatures, the chains are ordered in a gel-like state. Upon heating, they undergo a phase transition to a more disordered, liquid-crystalline state. This gel-to-liquid crystalline phase transition temperature (Tₘ) is a critical parameter for liposome-based drug delivery systems, as it affects membrane fluidity and permeability. For the related compound dimethyldioctadecylammonium bromide (DODAB), this transition occurs around 43-45°C.[19][20]

Characterization Methodologies: Experimental Protocols

Accurate characterization of DDAB's physical properties is essential for its reliable use in research and development.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol outlines the surface tension method, a primary technique for CMC determination.[9][11]

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DDAB in deionized water (e.g., 10 mM).

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both well below and above the expected CMC.

  • Surface Tension Measurement: Using a surface tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.

  • Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the DDAB concentration (log C).[11]

  • CMC Determination: The resulting plot will typically show two linear regions. The point of intersection of these two lines, or the beginning of the plateau, corresponds to the CMC.[11][21]

Protocol: Vesicle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[22][23][24]

  • Sample Preparation: Prepare a dilute aqueous dispersion of DDAB vesicles. The concentration should be high enough to produce a stable scattering signal but low enough to avoid multiple scattering effects.

  • Instrument Setup: Place the sample cuvette in the DLS instrument and allow it to thermally equilibrate.

  • Data Acquisition: The instrument illuminates the sample with a laser and monitors the intensity fluctuations of the scattered light over time.[24] These fluctuations are caused by the Brownian motion of the vesicles.

  • Correlation Analysis: A digital correlator analyzes the intensity fluctuations to generate an autocorrelation function.

  • Size Calculation: The instrument's software uses the autocorrelation function to calculate the translational diffusion coefficient (Dₜ). The hydrodynamic radius (Rₙ) is then determined using the Stokes-Einstein equation: Rₙ = kₙT / (6πηDₜ), where kₙ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[23] The output is typically a size distribution profile.[22][25]

DLS_Workflow Figure 3: Workflow for DLS Analysis sample_prep Prepare Vesicle Dispersion laser_illumination Illuminate with Laser sample_prep->laser_illumination detect_scattering Detect Scattered Light Fluctuations laser_illumination->detect_scattering autocorrelation Generate Autocorrelation Function detect_scattering->autocorrelation Time-dependent intensity calculate_size Calculate Hydrodynamic Size autocorrelation->calculate_size Stokes-Einstein equation

Caption: A simplified workflow for determining vesicle size using Dynamic Light Scattering.

Applications and Safety Considerations

The unique physical properties of DDAB underpin its wide range of applications. It is used to prepare pH-sensitive liposomes for drug delivery, as a coating for capillary electrophoresis, and as a component in biosensors. Its ability to form stable vesicles makes it a valuable tool for encapsulating and delivering nucleic acids in gene therapy research.[7][8]

Safety and Handling

DDAB is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][4] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling the powder.[6] It should be stored in a tightly sealed container, away from moisture, at room temperature or as recommended (e.g., 2-8°C for long-term stability).[3][6]

References

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  • CD BioSustainable-Green Chemistry. This compound bromide. Retrieved from [Link]

  • Mazzini, V., & Finet, S. (1998). Effects of Vesicle Size and Shape on Static and Dynamic Light Scattering Measurements. Langmuir, 14(22), 6574–6581.
  • Limsuwan, P., et al. (2019). Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method.
  • Sittplangkoon, C., et al. (2022).
  • Nanoscience Instruments. Critical Micelle Concentration (CMC). Retrieved from [Link]

  • Just Agriculture. (2023).
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  • Hallett, F. R., Watton, J., & Krygsman, P. (1991). Vesicle sizing: Number distributions by dynamic light scattering. Biophysical Journal, 59(2), 357–362.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017829, this compound. Retrieved from [Link].

  • Wikipedia. Dimethyldioctadecylammonium bromide. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77293, Dimethyldioctadecylammonium bromide. Retrieved from [Link].

  • Wikipedia. Dynamic light scattering. Retrieved from [Link]

  • Jain, S., & Ahluwalia, J. C. (1996). Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. Biophysical Chemistry, 59(1-2), 171-177.
  • ResearchGate. Thermal degradation of CTAB in as-synthesized MCM-41. Retrieved from [Link]

  • Bohn, B. J., et al. (2018). Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes. ACS Energy Letters, 3(10), 2266–2272.
  • T. N. T. Phan, et al. (2012).
  • ACS Publications. Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes. Retrieved from [Link]

  • ACS Publications. Quantitative Correlation between Ligand Shell Composition and Photoluminescence in CsPbBr3 Nanocrystals with Mixed Didodecyldimethylammonium Bromide and Oleic Acid Ligands. Retrieved from [Link]

  • Williams College. Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anion-Exchange Blue Perovskite Quantum Dots for Efficient Light-Emitting Devices. Retrieved from [Link].

  • Royal Society of Chemistry. DDAB-assisted synthesis of iodine-rich CsPbI3 perovskite nanocrystals with improved stability in multiple environments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link].

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

Sources

Synthesis of Dimethylditetradecylammonium compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Dimethylditetradecylammonium Compounds

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the synthesis of this compound (DMDTA) compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers detailed, field-proven protocols for successful synthesis and characterization.

Introduction: The Significance of this compound Salts

This compound (DMDTA) compounds are a class of quaternary ammonium salts (QAS), often referred to as "quats." Structurally, they feature a central, positively charged nitrogen atom covalently bonded to four organic groups: two long tetradecyl (C14) alkyl chains and two methyl groups.[1][2] This cationic head and the dual hydrophobic tails confer an amphiphilic character, making them powerful surfactants. The associated anion is typically a halide, such as bromide (DMDTA-Br) or chloride (DMDTA-Cl).[1][3]

These compounds, also known by synonyms like dimethyldimyristylammonium bromide, are of significant interest in biomedical and pharmaceutical research.[1] Their ability to self-assemble into vesicles and liposomes makes them critical components in advanced drug delivery systems, particularly for nucleic acid transfection (lipofection).[4][5] Furthermore, their surfactant and antimicrobial properties are leveraged in various formulations.[6]

The Core Chemistry: Nucleophilic Alkylation via the Menschutkin Reaction

The synthesis of virtually all quaternary ammonium compounds is rooted in the Menschutkin reaction , a cornerstone of amine chemistry discovered in 1890. This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[7][8]

Mechanistically, it is a classic bimolecular nucleophilic substitution (SN2) reaction.[7] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide, which becomes the counter-ion for the newly formed quaternary ammonium cation.

Caption: General mechanism of the Menschutkin (SN2) reaction.

Synthetic Strategies for this compound Salts

Several synthetic routes can be employed, with the choice often dictated by the availability and cost of starting materials. The most direct and common method involves the alkylation of a pre-formed tertiary amine.

Primary Synthetic Route: Alkylation of N,N-Dimethyl-N-tetradecylamine

This is the most straightforward approach, involving a single quaternization step.

  • Reaction: N,N-Dimethyl-N-tetradecylamine is reacted with a C14 alkyl halide, such as 1-bromotetradecane, to yield the final product.

  • Causality: This method is preferred for achieving high purity because it avoids the potential for forming mixtures of primary, secondary, tertiary, and quaternary amines that can occur when starting with primary or secondary amines.[9] The reaction is a direct and targeted quaternization.

Alternative Route: Alkylation of Dimethylamine

From a cost-perspective, especially for larger-scale production, starting with a simpler amine is often advantageous. This route involves the sequential alkylation of dimethylamine with two equivalents of a tetradecyl halide.

  • Reaction: Dimethylamine reacts with the first equivalent of 1-bromotetradecane to form N,N-dimethyl-N-tetradecylamine. This intermediate tertiary amine then reacts with a second equivalent of the halide in situ to form the desired quaternary salt.

  • Causality & Key Consideration: The first alkylation step produces hydrogen bromide (HBr), which will protonate the basic dimethylamine, forming a non-nucleophilic ammonium salt and halting the reaction. To drive the reaction to completion, an inorganic base (e.g., sodium hydroxide, potassium carbonate) must be added to neutralize the acid as it is formed, thereby liberating the free amine to react further.[10] This method is highly effective and is described in patents for analogous compounds.[10][11]

Detailed Experimental Protocol: Synthesis of DMDTA-Br from Dimethylamine

This protocol is adapted from established methods for synthesizing long-chain quaternary ammonium salts and represents a robust and scalable approach.[10][12]

Workflow A 1. Reagent Charging - Add 1-bromotetradecane and solvent (e.g., ethanol) to reaction vessel. B 2. Amine Addition - Cool vessel to 0-10°C. - Add aqueous dimethylamine solution dropwise. A->B Control Temperature C 3. pH Adjustment & Reaction - Add inorganic base (NaOH) to maintain pH 9-11. - Heat to reflux (75-95°C) for 4-8 hours. B->C Exothermic Control D 4. Monitoring - Monitor reaction completion via TLC or GC to observe disappearance of tertiary amine. C->D Maintain Conditions E 5. Product Isolation - Cool mixture. - Remove solvent under reduced pressure. D->E Upon Completion F 6. Purification - Wash crude solid with a non-polar solvent (e.g., hexane) to remove unreacted halide. E->F Crude Product G 7. Drying - Dry the purified white solid under vacuum at 40-50°C. F->G Purified Product

Caption: Experimental workflow for DMDTA-Br synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: A multi-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

  • Reagent Charging: The flask is charged with 1-bromotetradecane (2.0 molar equivalents) and an appropriate solvent such as ethanol or isopropanol.[12][13] The solvent aids in homogenization and temperature control.

  • Amine Addition: The reaction mixture is cooled to between 0°C and 10°C using an ice bath. An aqueous solution of dimethylamine (1.0 molar equivalent) is added dropwise via the addition funnel while stirring vigorously. Maintaining a low temperature is crucial to control the initial exothermic reaction.

  • Basification and Reflux: Concurrently with the amine addition, a solution of an inorganic base like sodium hydroxide (1.0 molar equivalent) is added to neutralize the HBr formed and maintain a pH between 9 and 11.[10] After the additions are complete, the reaction mixture is heated to reflux (typically 75-95°C) and maintained for 4 to 8 hours.[13]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the intermediate N,N-dimethyl-N-tetradecylamine.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed using a rotary evaporator. The resulting crude solid is a mixture of the desired product and inorganic salts.

  • Purification: The crude product is purified by washing thoroughly with a non-polar solvent like cold hexane or diethyl ether.[10][14] This step effectively removes any unreacted, non-polar 1-bromotetradecane. The product, being a salt, is insoluble in these solvents. The solid is then collected by filtration. For higher purity, recrystallization from a solvent system like acetone/ether can be performed.

  • Drying: The final white, crystalline product is dried in a vacuum oven at 40-50°C to remove residual solvents.

Key Synthesis Parameters and Scientific Rationale

The success and efficiency of the synthesis depend on the careful control of several parameters.

  • Choice of Halide: Alkyl bromides are more reactive than chlorides due to the lower bond dissociation energy of the C-Br bond, making bromide a better leaving group.[9] This results in faster reaction rates.

  • Solvent System: While the Menschutkin reaction is often faster in polar aprotic solvents, alcohols like ethanol are frequently used in industrial settings.[12][13] They are effective at dissolving the reactants and, in some cases, the final salt product has limited solubility at lower temperatures, aiding in its isolation.[7]

  • Temperature: Elevated temperatures are required to provide the necessary activation energy for the reaction to proceed at a practical rate. However, excessively high temperatures should be avoided as they can lead to side reactions or decomposition. A range of 70-100°C is typical.[12]

  • Stirring: Vigorous stirring is essential, especially in a heterogeneous system (e.g., aqueous amine and organic halide), to maximize the interfacial area between phases and ensure efficient mass transfer, a principle vital in phase-transfer catalysis.[15]

Product Characterization and Data

The identity and purity of the synthesized this compound compound must be confirmed through analytical techniques such as NMR (1H, 13C), FTIR, and melting point analysis.[7][16]

Table 1: Physicochemical Properties of DMDTA Compounds

PropertyThis compound bromide (DMDTA-Br)This compound chloride (DMDTA-Cl)
Synonym Ditetradecyldimethylammonium bromideDimethyldimyristylammonium Chloride
CAS Number 68105-02-2[1]10108-91-5[3]
Molecular Formula C30H64BrN[1]C30H64ClN[3]
Molecular Weight 518.7 g/mol [1]474.3 g/mol [3]
Appearance White to off-white solidWhite solid
Melting Point 167-169 °C (lit.)Not available

Conclusion

The synthesis of this compound compounds is a well-established process based on the principles of nucleophilic substitution. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as stoichiometry, temperature, and solvent choice, researchers can reliably produce high-purity material. The detailed protocol provided herein serves as a robust starting point for laboratory-scale synthesis, enabling further research into the diverse applications of these versatile quaternary ammonium salts in drug delivery and beyond.

References

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  • Title: this compound chloride Source: PubChem - National Institutes of Health URL: [Link]

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  • Title: Alkylation of Amines, Part 1: with Alkyl Halides Source: YouTube URL: [Link]

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Critical micelle concentration of Dimethylditetradecylammonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering phase by formulating precise Google search queries focused on the critical micelle concentration (CMC) of dimethylditetradecylammonium bromide (DTAB). My aim is to compile a robust dataset for analysis.

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Solubility of Dimethylditetradecylammonium chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Solubility Research

I am now delving into the solubility of dimethylditetradecylammonium chloride in organic solvents. My initial step involves extensive Google searches to unearth quantitative data, experimental methodologies, and relevant literature. I aim to build a strong foundation of knowledge before proceeding.

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Navigating the Thermal Landscape of Dimethylditetradecylammonium Lipids: An In-depth Technical Guide to Phase Transition Temperature

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Phase Transition in Cationic Lipid Applications

Dimethylditetradecylammonium (DMDTA) lipids, a class of cationic lipids characterized by a quaternary ammonium headgroup and two C14 saturated hydrocarbon chains, are of significant interest in the fields of drug delivery and biotechnology. Their ability to form bilayer vesicles (liposomes) and interact with negatively charged molecules like nucleic acids makes them valuable components in the formulation of non-viral gene delivery vectors and other nanoparticle-based therapeutics. The physical state of the lipid bilayer, which is governed by its phase transition temperature (Tm), is a critical parameter that dictates the stability, fluidity, and ultimately, the functional efficacy of these lipid-based systems.

The phase transition temperature is the temperature at which a lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, disordered liquid crystalline phase.[1] This transition is not merely a physical curiosity; it has profound implications for the performance of lipid-based formulations. In the gel phase, the hydrocarbon chains are fully extended and closely packed, resulting in a rigid and less permeable membrane.[1] Conversely, in the liquid crystalline phase, the chains are more mobile and randomly oriented, leading to a more flexible and permeable bilayer.[1] Understanding and controlling the Tm of DMDTA lipids is therefore paramount for the rational design of delivery systems with optimal characteristics for specific applications.

This technical guide provides a comprehensive overview of the phase transition temperature of this compound lipids. We will delve into the key factors that influence this critical parameter, provide a detailed methodology for its experimental determination, and discuss the expected thermal behavior of DMDTA lipids based on established principles and data from homologous cationic lipids.

Factors Influencing the Phase Transition Temperature of this compound Lipids

The phase transition temperature of a lipid is not an immutable constant but is rather influenced by a confluence of intrinsic molecular features and extrinsic environmental factors. For DMDTA lipids, the following are the most critical determinants:

Hydrocarbon Chain Length: A Primary Determinant of van der Waals Interactions

The length of the alkyl chains is one of the most significant factors governing the Tm.[1] Longer hydrocarbon chains exhibit stronger van der Waals interactions, which require more thermal energy to overcome, thus resulting in a higher phase transition temperature.[1] This trend is well-documented for dialkyldimethylammonium lipids. For instance, didodecyldimethylammonium bromide (DDAB), with C12 chains, has a gel-to-liquid crystalline transition temperature of approximately 16°C. In contrast, dioctadecyldimethylammonium bromide (DODAB), with longer C18 chains, exhibits a much higher main transition temperature of around 45°C. Based on this established relationship, the phase transition temperature of this compound (DMDTA) lipids, which possess intermediate C14 chains, is expected to lie between these two values.

Headgroup and Counterion Effects: The Role of Electrostatics and Hydration

The nature of the polar headgroup and its associated counterion can subtly modulate the phase transition temperature by influencing the packing of the lipid molecules. For DMDTA lipids, the quaternary ammonium headgroup is positively charged. The identity of the counterion (e.g., chloride vs. bromide) can affect the electrostatic interactions and hydration at the bilayer surface. Studies on dioctadecyldimethylammonium halides have shown that the chloride salt (DODAC) consistently displays a higher transition temperature than the bromide salt (DODAB).[2] This suggests that the smaller, more electronegative chloride ion may lead to tighter packing of the headgroups, thereby increasing the overall stability of the gel phase.

Hydration: The Essential Role of Water

The presence of water is crucial for the self-assembly of lipids into bilayers and for the occurrence of the main phase transition. The hydration of the lipid headgroups plays a significant role in determining the Tm.[3] Changes in the hydration level can lead to shifts in the phase transition temperature.

Experimental Determination of Phase Transition Temperature: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold standard technique for determining the phase transition temperature of lipid dispersions.[2][4] This thermoanalytical method measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, the lipid bilayer absorbs heat (an endothermic event) to disrupt the ordered gel phase, which is detected as a peak in the DSC thermogram. The peak maximum of this endotherm is typically taken as the phase transition temperature (Tm).

Detailed Experimental Protocol for DSC Analysis of DMDTA Lipids

Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) of hydrated this compound (DMDTA) lipid dispersions.

Materials:

  • This compound chloride or bromide

  • High-purity water (e.g., Milli-Q or equivalent)

  • Differential Scanning Calorimeter (DSC) with high-sensitivity cells

  • Hermetic DSC pans (aluminum or gold)

  • Vortex mixer

  • Water bath or heating block

Methodology:

  • Lipid Film Hydration: a. Accurately weigh a desired amount of DMDTA lipid into a clean glass vial. b. Dissolve the lipid in a suitable organic solvent (e.g., chloroform/methanol mixture). c. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. d. Place the vial under high vacuum for at least 2 hours to remove any residual solvent. e. Hydrate the lipid film with a known volume of high-purity water to achieve the desired lipid concentration (e.g., 1-10 mM). The hydration should be performed at a temperature well above the expected Tm to ensure the formation of a homogeneous lipid dispersion. f. Vortex the hydrated sample vigorously for several minutes until a uniform, milky suspension is obtained.

  • DSC Sample Preparation: a. Carefully transfer a precise volume (typically 10-50 µL) of the lipid dispersion into a hermetic DSC pan. b. Seal the pan to prevent any evaporation during the experiment. c. Prepare a reference pan containing the same volume of pure water.

  • DSC Measurement: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a starting temperature well below the expected Tm (e.g., 5°C). c. Heat the sample at a controlled scan rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 50°C). d. Cool the sample back to the starting temperature at the same scan rate. e. Perform a second heating scan to ensure thermal history consistency. The data from the second heating scan is typically used for analysis.

  • Data Analysis: a. The DSC software will generate a thermogram plotting heat flow versus temperature. b. The phase transition will appear as an endothermic peak. c. Determine the peak temperature (Tm), which represents the phase transition temperature. d. The enthalpy of the transition (ΔH) can also be calculated by integrating the area under the peak.

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis LipidFilm Lipid Film Formation Hydration Hydration above Tm LipidFilm->Hydration Add water Vortexing Vortexing Hydration->Vortexing Homogenize DSCSample Loading into DSC Pan Vortexing->DSCSample Transfer Equilibrate Equilibrate below Tm DSCSample->Equilibrate HeatingScan1 First Heating Scan Equilibrate->HeatingScan1 Heat CoolingScan Cooling Scan HeatingScan1->CoolingScan Cool HeatingScan2 Second Heating Scan CoolingScan->HeatingScan2 Heat Thermogram Generate Thermogram HeatingScan2->Thermogram DetermineTm Determine Peak Temperature (Tm) Thermogram->DetermineTm CalculateH Calculate Enthalpy (ΔH) Thermogram->CalculateH

Expected Phase Transition Behavior of this compound Lipids

Table 1: Phase Transition Temperatures of Homologous Dialkyldimethylammonium Bromide Lipids

LipidAlkyl Chain LengthPhase Transition Temperature (Tm)
Didodecyldimethylammonium Bromide (DDAB)C12~16 °C
This compound Bromide (DMDTA-Br) C14 Estimated: 25-35 °C
Dioctadecyldimethylammonium Bromide (DODAB)C18~45 °C

Based on the linear relationship between chain length and Tm for saturated lipids, the phase transition temperature for this compound bromide is anticipated to be in the range of 25-35°C. For this compound chloride, the Tm is expected to be slightly higher than its bromide counterpart, likely in the range of 28-38°C.

G cluster_gel Gel Phase (T < Tm) cluster_liquid Liquid Crystalline Phase (T > Tm) Gel Ordered, tightly packed chains Rigid bilayer Low permeability Liquid Disordered, fluid chains Flexible bilayer High permeability Gel->Liquid Heating (Endothermic Transition) Liquid->Gel Cooling (Exothermic Transition)

Conclusion and Future Perspectives

The phase transition temperature is a cornerstone property of this compound lipids, profoundly influencing their application in drug delivery and biotechnology. This guide has outlined the fundamental principles governing the Tm of these cationic lipids, with a particular emphasis on the roles of hydrocarbon chain length and counterion identity. The provided detailed protocol for Differential Scanning Calorimetry offers a robust framework for the experimental determination of this critical parameter.

While an exact experimental value for the Tm of DMDTA lipids is not yet widely reported, the established trends within the dialkyldimethylammonium lipid family provide a strong basis for estimating its thermal behavior. Further experimental characterization of DMDTA lipids and their mixtures with other lipids and therapeutic agents will be crucial for the continued development of advanced, temperature-responsive delivery systems. A thorough understanding of the phase behavior of these versatile cationic lipids will undoubtedly pave the way for the design of more effective and targeted nanomedicines.

References

  • Marques, E. F., et al. (2000). Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. Chemistry and Physics of Lipids, 105(2), 201-13.
  • Feitosa, E., et al. (2015). Thermal and phase behavior of didodecyldimethylammonium bromide aqueous dispersions. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 471, 138-145.
  • Barlow, D. J., et al. (2012).
  • ResearchGate. (2012). Thermal and Structural Behavior of Dioctadecyldimethylammonium Bromide Dispersions Studied by Differential Scanning Calorimetry and X-Ray Scattering. Retrieved from [Link]

  • MOLBASE. This compound chloride product page. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase transition temperature of DMPC and POPC as a function of hydration. Retrieved from [Link]

  • Avanti Polar Lipids. What Is The Transition Temperature Of The Lipid? Retrieved from [Link]

  • MDPI. (2020).
  • Avanti Polar Lipids. (2023). Unlocking the Secrets of Lipid Formulation: Navigating Tm and Th for Optimal Processing and Troubleshooting Success. Retrieved from [Link]

  • CD BioSustainable-Green Chemistry. This compound bromide product page. Retrieved from [Link]

  • ACS Publications. (2021). Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. The Journal of Physical Chemistry Letters, 12(45), 11048–11055.
  • ResearchGate. (2000). Phase transition in dioctadecyldimethylammonium bromide and chloride vesicles prepared by different methods. Retrieved from [Link]

  • PubMed. (2007). Molecular studies of the gel to liquid-crystalline phase transition for fully hydrated DPPC and DPPE bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(3), 545-555.
  • PubChem. This compound chloride. Retrieved from [Link]

  • PubMed. (2009). Structural Characterization on the Gel to Liquid-Crystal Phase Transition of Fully Hydrated DSPC and DSPE Bilayers. The Journal of Physical Chemistry B, 113(26), 9044-9052.
  • PubMed. (2007). Liquid ordered and gel phases of lipid bilayers: fluorescent probes reveal close fluidity but different hydration. The Journal of Physical Chemistry B, 111(19), 5365-5371.
  • CAS Common Chemistry. This compound chloride. Retrieved from [Link]

  • ResearchGate. (2012). Thermal stability of poly(diallyldimethylammonium chloride) with different molecular weight. Retrieved from [Link]

  • bioRxiv. (2021). Liquid-crystalline lipid phase transitions in lipid droplets selectively remodel the LD proteome. Retrieved from [Link]

Sources

Mechanism of action of Dimethylditetradecylammonium as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: DMDTA

I've just begun gathering information on the antimicrobial action of dimethylditetradecylammonium (DMDTA). My focus is its interaction with microbial membranes, which I'm exploring via comprehensive Google searches. I'm keen to understand the mechanism of action in detail.

Developing Protocols for DMDTA

I'm now diving into experimental protocols, searching for established methods used to investigate quaternary ammonium compounds like DMDTA. I'm focusing on quantitative data on DMDTA's efficacy, which will guide my technical guide's structure. I'm looking for the mechanism, the membrane disruption. My next steps involve detailing these interactions, creating a DOT graph and describing other mechanisms. A membrane potential assay protocol is underway, illustrated in a second DOT graph.

Analyzing Antimicrobial Action of DMDTA

I'm now deeply involved in researching DMDTA's antimicrobial action, focusing on membrane interactions and effects on cellular processes. I'm also looking into potential resistance mechanisms. Concurrently, I'm seeking established experimental protocols and quantitative data. I've begun structuring the technical guide, starting with an introduction to DMDTA and its general classification. I plan to delve into membrane disruption mechanisms soon.

Detailing the Guide's Structure

I'm now structuring the guide as a comprehensive resource for researchers and professionals. I've introduced DMDTA, its chemical properties and antimicrobial significance. I'm focusing on detailing the primary mechanism of action: membrane disruption, elaborating on the physicochemical interactions. I'm preparing a DOT graph to visualize the DMDTA-membrane interaction. Secondary mechanisms like enzyme inhibition are next.

Exploring DMDTA's Mechanisms

I'm starting a detailed dive into DMDTA's mechanism of action, focusing on membrane interactions, cellular effects, and potential resistance, along with experimental protocols and quantitative data. I'm structuring the technical guide to first introduce DMDTA, its chemical properties, and antimicrobial significance. I'm focusing on the primary mechanism: membrane disruption, preparing a DOT graph. Secondary mechanisms are next. A full reference section is planned.

Developing the Guide Structure

I'm now focusing on structuring the technical guide on DMDTA's antimicrobial action. My current approach involves an autonomous format with robust scientific integrity. I plan to use tables to present relevant data, and to cite credible sources for support. I will include a detailed reference list at the end. I am working on the guide's components, including its scientific scope, how to approach the antimicrobial mechanism, and how to discuss its use.

Deepening the Research Scope

I've made solid progress on the structural framework for the guide. Now, I'm diving deeper into the specifics. I'm expanding beyond the primary membrane disruption to explore secondary antimicrobial mechanisms, like enzyme inhibition and DNA interaction. I need to collect quantitative data, such as MIC values, for diverse microbes and also require detailed experimental protocols and information on resistance mechanisms.

Examining Initial Findings

I've made a good start, gathering preliminary data on DMDTA's membrane disruption as its core mechanism. I've also begun to explore potential secondary actions, looking at enzyme inhibition and DNA interactions. In addition, I'm now looking for quantitative MIC data, which will provide crucial benchmarks.

Consolidating & Structuring Data

I'm now integrating everything. The membrane disruption as the primary mechanism is solid, and I've started on enzyme inhibition, with less common evidence for direct DNA interaction. MIC values and protocols are coming together nicely. I'm focusing on creating a structured guide, starting with a Graphviz diagram for the membrane disruption. After that, I will move to the secondary mechanisms, with a discussion of the available evidence. Following this, I will design a key assay protocol, and create a workflow diagram.

Analyzing Collected Information

I've assembled a solid core of data, centering on DMDTA's membrane disruption as its key action. The membrane disruption search results are very strong. I've found QAC-related enzyme inhibition, but need to find more specific data for DMDTA. Direct DNA interaction evidence is less prevalent. I'm focusing on membrane integrity assays and resistance data to fill gaps. The first Graphviz diagram, depicting the primary mechanism, is underway, and I'm ready to incorporate secondary actions and quantitative MIC data next.

An In-depth Technical Guide on the Interaction of Dimethylditetradecylammonium with DNA for Gene Delivery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the use of dimethylditetradecylammonium (DMDTA), a cationic lipid, as a non-viral vector for gene delivery. We will delve into the fundamental principles governing its interaction with DNA, the formulation and characterization of the resulting lipoplexes, and the methodologies for evaluating their efficacy and safety in vitro. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of gene therapy and nucleic acid delivery.

Introduction: The Promise of Cationic Lipids in Gene Delivery

The delivery of genetic material into cells is the cornerstone of gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Among these, cationic lipids have emerged as a prominent class of synthetic vectors due to their ease of preparation, scalability, and favorable safety profile.

This compound is a quaternary ammonium salt characterized by a positively charged headgroup and two saturated C14 alkyl chains. This amphiphilic structure is central to its ability to interact with the negatively charged phosphate backbone of DNA, leading to the spontaneous self-assembly of condensed, nanoparticle-sized complexes known as lipoplexes. These structures protect the nucleic acid from enzymatic degradation and facilitate its entry into target cells.

The Core Interaction: Mechanism of DMDTA/DNA Lipoplex Formation

The formation of DMDTA/DNA lipoplexes is a complex, multi-step process driven primarily by electrostatic interactions and hydrophobic effects. Understanding this mechanism is critical for the rational design and optimization of gene delivery formulations.

Electrostatic Condensation of DNA

The initial and most critical step is the neutralization of the negative charges on the DNA backbone by the positively charged quaternary ammonium headgroups of DMDTA. This charge neutralization allows the DNA molecule, which is typically a rigid and extended polymer in solution, to condense into a more compact structure. The ratio of positive charges from the cationic lipid to negative charges from the DNA phosphate groups, known as the N/P ratio, is a key parameter that dictates the physicochemical properties and biological activity of the resulting lipoplexes.

Liposome-DNA Self-Assembly

DMDTA is typically formulated into liposomes, which are unilamellar or multilamellar vesicles, prior to mixing with DNA. When the cationic liposomes are combined with DNA, they fuse and rearrange to encapsulate the condensed DNA, forming stable lipoplexes. The hydrophobic tails of the DMDTA molecules orient towards the interior of the complex, while the positively charged headgroups remain exposed on the surface, resulting in a net positive surface charge at optimal N/P ratios. This positive charge is crucial for the initial interaction with the negatively charged cell membrane.

Lipoplex_Formation cluster_0 Initial State cluster_1 Complexation Process cluster_2 Final Lipoplex DNA DNA (Negatively Charged) Interaction Electrostatic Interaction & Condensation DNA->Interaction DMDTA DMDTA Liposome (Positively Charged) DMDTA->Interaction Lipoplex DMDTA/DNA Lipoplex (Net Positive Charge) Interaction->Lipoplex

Figure 1. Simplified workflow of DMDTA/DNA lipoplex formation.

Formulation and Characterization of DMDTA/DNA Lipoplexes

The successful application of DMDTA for gene delivery hinges on the precise formulation and thorough characterization of the lipoplexes. These steps ensure reproducibility and allow for the optimization of delivery efficiency.

Protocol for Lipoplex Formulation

The following protocol provides a standardized method for the preparation of DMDTA/DNA lipoplexes.

Materials:

  • This compound (DMDTA)

  • Helper lipid (e.g., DOPE or cholesterol)

  • Plasmid DNA (pDNA) encoding the gene of interest

  • Nuclease-free water

  • Opti-MEM® I Reduced Serum Medium

Procedure:

  • Liposome Preparation:

    • Co-dissolve DMDTA and a helper lipid (e.g., DOPE at a 1:1 molar ratio) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Hydrate the lipid film with nuclease-free water by vortexing to form multilamellar vesicles (MLVs).

    • Sonicate the MLV suspension in a bath sonicator to form small unilamellar vesicles (SUVs).

  • Lipoplex Formation:

    • Dilute the desired amount of pDNA in Opti-MEM®.

    • In a separate tube, dilute the DMDTA liposome suspension in Opti-MEM®.

    • Add the diluted liposome suspension to the diluted pDNA solution at the desired N/P ratio.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for stable lipoplex formation.

Physicochemical Characterization

Table 1: Key Physicochemical Parameters for Lipoplex Characterization

ParameterTechniqueImportanceTypical Values
Particle Size Dynamic Light Scattering (DLS)Influences cellular uptake mechanism and biodistribution.100 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Indicates the size distribution of the lipoplex population.< 0.3
Zeta Potential Laser Doppler VelocimetryMeasures surface charge; critical for cell membrane interaction.+20 to +40 mV
DNA Condensation Gel Retardation AssayConfirms the association of DNA with the cationic lipid.Complete retardation at N/P ≥ 2

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension. The Brownian motion of the lipoplexes causes fluctuations in the intensity of scattered light, which can be correlated to their size. The PDI provides a measure of the heterogeneity of the sample, with lower values indicating a more monodisperse population.

The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of a colloidal dispersion. For gene delivery, a positive zeta potential is desirable as it promotes interaction with the negatively charged cell surface.

This assay is a simple and effective method to confirm the complexation of DNA with the cationic lipid. When naked DNA is subjected to agarose gel electrophoresis, it migrates towards the positive electrode. However, when complexed with DMDTA, the large, positively charged lipoplexes are unable to migrate into the gel matrix, resulting in the "retardation" of the DNA band.

Gel_Retardation_Assay cluster_0 Experimental Setup cluster_1 Sample Loading cluster_2 Expected Results Agarose Gel Agarose Gel Electrophoresis Naked_DNA Lane 1 Naked DNA Result_1 Result DNA Migration Naked_DNA->Result_1 Migrates Lipoplex_Low Lane 2 Lipoplex (Low N/P) Result_2 Result Partial Retardation Lipoplex_Low->Result_2 Partial Migration Lipoplex_High Lane 3 Lipoplex (High N/P) Result_3 Result Complete Retardation Lipoplex_High->Result_3 No Migration

Figure 2. Principle of the gel retardation assay for lipoplex formation.

Cellular Uptake and Intracellular Trafficking

The journey of the DMDTA/DNA lipoplex from the extracellular space to the nucleus is a multi-step process fraught with cellular barriers.

Cellular Internalization

The positively charged lipoplexes initially bind to the negatively charged proteoglycans on the cell surface. The primary mechanism of internalization for cationic lipoplexes is endocytosis. The exact endocytic pathway can vary depending on the cell type and lipoplex properties but often involves clathrin-mediated or caveolae-mediated endocytosis.

Endosomal Escape: The "Proton Sponge" Hypothesis

Once inside the cell, the lipoplexes are enclosed within endosomes. For the genetic material to be expressed, it must escape the endosome and enter the cytoplasm. The "proton sponge" hypothesis is a widely accepted mechanism for the endosomal escape of lipoplexes containing lipids with protonatable amines. While DMDTA itself does not have a protonatable amine, the inclusion of helper lipids like DOPE (dioleoylphosphatidylethanolamine) can facilitate endosomal escape. DOPE has a cone-like shape that can disrupt the endosomal membrane upon protonation in the acidic environment of the late endosome, leading to the release of the lipoplex into the cytoplasm.

Endosomal_Escape cluster_0 Cellular Uptake cluster_1 Intracellular Trafficking cluster_2 Gene Release Cell_Surface Cell Surface Binding Endocytosis Endocytosis Cell_Surface->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Escape Endosomal Escape Late_Endosome->Escape Cytoplasm DNA Release in Cytoplasm Escape->Cytoplasm Nucleus Nuclear Import & Transcription Cytoplasm->Nucleus

The Energetic Landscape of Self-Assembly: A Technical Guide to the Thermodynamic Properties of Dimethylditetradecylammonium Micelles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the thermodynamic principles governing the formation and stability of micelles formed by the cationic surfactant, dimethylditetradecylammonium (DMDTA). While specific thermodynamic data for DMDTA salts is not extensively available in public literature, this guide leverages established principles and data from structurally similar surfactants, primarily tetradecyltrimethylammonium bromide (TTAB), to elucidate the key thermodynamic parameters and experimental methodologies. We will delve into the theoretical underpinnings of micellization, detail robust experimental protocols for characterizing these systems, and discuss the influence of environmental factors on their thermodynamic behavior. This guide is intended to equip researchers in materials science, drug delivery, and colloid chemistry with the foundational knowledge and practical insights necessary to investigate and manipulate these self-assembling systems for advanced applications.

Introduction: The Imperative of Understanding Micellar Thermodynamics

This compound salts belong to the class of quaternary ammonium surfactants, which are of significant interest in various fields due to their ability to self-assemble into micelles in aqueous solutions. These supramolecular structures play a crucial role in applications ranging from drug delivery and gene transfection to catalysis and detergency. The stability, size, and functional efficacy of these micelles are intrinsically linked to their thermodynamic properties. A thorough understanding of the energetic forces driving micellization is therefore not merely an academic exercise but a prerequisite for the rational design and optimization of micelle-based technologies.

The spontaneous formation of micelles is a complex interplay of enthalpic and entropic contributions. The hydrophobic effect, which drives the aggregation of the surfactant's hydrocarbon tails to minimize their contact with water, is a primary entropic driver. This is counterbalanced by electrostatic repulsion between the positively charged headgroups and conformational restrictions within the micellar core. This guide will dissect these contributing forces and provide the tools to quantify their impact.

Core Thermodynamic Parameters of Micellization

The process of micellization is characterized by several key thermodynamic parameters that provide a quantitative description of the system's behavior.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant at which the formation of micelles becomes significant. Below the CMC, surfactant molecules exist predominantly as monomers in solution. Above the CMC, the monomer concentration remains relatively constant, and any additional surfactant molecules aggregate to form micelles.[1] The CMC is a fundamental parameter that reflects the stability of the micelles; a lower CMC indicates a greater tendency for the surfactant to self-assemble.

Aggregation Number (Nagg)

The aggregation number represents the average number of surfactant monomers that constitute a single micelle. This parameter provides insight into the size and geometry of the micellar assembly.

Standard Gibbs Free Energy of Micellization (ΔG°mic)

The spontaneity of the micellization process is quantified by the standard Gibbs free energy of micellization. A negative ΔG°mic indicates that micelle formation is a spontaneous process. For ionic surfactants, it can be calculated from the CMC using the following equation:

ΔG°mic = (2 - β)RT ln(XCMC) [2]

where:

  • R is the ideal gas constant.

  • T is the absolute temperature.

  • XCMC is the CMC expressed as a mole fraction.

  • β is the degree of counterion binding to the micelle, which can be determined from the ratio of the slopes of the conductivity versus concentration plot above and below the CMC.[2]

Standard Enthalpy of Micellization (ΔH°mic)

The standard enthalpy of micellization represents the heat absorbed or released during the formation of micelles. It can be determined directly by Isothermal Titration Calorimetry (ITC) or indirectly from the temperature dependence of the CMC using the van't Hoff equation.[2][3] The sign and magnitude of ΔH°mic provide information about the nature of the intermolecular forces involved in micellization.

Standard Entropy of Micellization (ΔS°mic)

The standard entropy of micellization reflects the change in randomness or disorder of the system upon micelle formation. It can be calculated from the Gibbs free energy and enthalpy of micellization using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

A positive ΔS°mic is often the primary driving force for micellization, largely due to the hydrophobic effect and the release of ordered water molecules from around the surfactant tails.

Experimental Determination of Thermodynamic Properties

A suite of experimental techniques can be employed to determine the thermodynamic parameters of micellization. The choice of method depends on the specific parameter of interest and the nature of the surfactant system.

Determination of Critical Micelle Concentration (CMC)

Several methods are commonly used to determine the CMC, each relying on the detection of a distinct change in a physical property of the surfactant solution at the onset of micellization.

  • Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the monomer concentration in the bulk solution remains relatively constant, leading to a plateau in the surface tension versus log(concentration) plot. The concentration at the inflection point is the CMC.[1]

  • Protocol:

    • Prepare a series of aqueous solutions of the this compound salt with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear regions of the plot.

  • Principle: For ionic surfactants, the molar conductivity of the solution changes as micelles are formed. Micelles, being larger and having a higher charge density, move more slowly than individual monomers, leading to a decrease in the slope of the conductivity versus concentration plot above the CMC.[4]

  • Protocol:

    • Prepare a series of aqueous solutions of the this compound salt of varying concentrations.

    • Measure the specific conductivity of each solution using a calibrated conductivity meter.

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is identified as the concentration at the break in the plot.

graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Workflow for CMC determination.

  • Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose spectral properties are sensitive to the polarity of its microenvironment. When micelles form, the hydrophobic probe partitions into the nonpolar micellar core, leading to a change in its fluorescence emission spectrum (e.g., a shift in the ratio of the first and third vibronic peaks, I1/I3).[5]

  • Protocol:

    • Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

    • Measure the fluorescence emission spectrum of each solution.

    • Plot the I1/I3 ratio (for pyrene) as a function of the surfactant concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Determination of Enthalpy of Micellization (ΔH°mic) by Isothermal Titration Calorimetry (ITC)
  • Principle: ITC directly measures the heat changes associated with a titration process.[6][7] By titrating a concentrated surfactant solution into water, the heat of demicellization (the reverse of micellization) can be measured. The resulting thermogram shows a characteristic shape from which the CMC and the enthalpy of micellization can be determined.[8][9]

  • Protocol:

    • Fill the ITC sample cell with deionized water.

    • Load a syringe with a concentrated solution of the this compound salt (well above its expected CMC).

    • Perform a series of injections of the surfactant solution into the sample cell while monitoring the heat flow.

    • The integrated heat per injection is plotted against the total surfactant concentration in the cell.

    • The resulting titration curve is fitted to a suitable model to extract the CMC and ΔH°mic.

graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Isothermal Titration Calorimetry workflow.

Determination of Aggregation Number (Nagg) by Fluorescence Quenching
  • Principle: This steady-state fluorescence quenching method involves a fluorescent probe that resides within the micelles and a quencher that can deactivate the probe's fluorescence upon encounter. By analyzing the quenching efficiency as a function of quencher concentration, the micelle concentration can be determined, and subsequently, the aggregation number can be calculated.[10]

  • Protocol:

    • Prepare a series of surfactant solutions at a concentration well above the CMC, each containing a constant concentration of a fluorescent probe (e.g., pyrene).

    • To each solution, add varying concentrations of a quencher (e.g., cetylpyridinium chloride).

    • Measure the steady-state fluorescence intensity of the probe in each sample.

    • Plot the natural logarithm of the ratio of unquenched to quenched fluorescence intensity (ln(I0/I)) versus the quencher concentration.

    • The micelle concentration ([M]) can be determined from the slope of this plot.

    • The aggregation number is then calculated using the equation: Nagg = ([S] - CMC) / [M] , where [S] is the total surfactant concentration.

Expected Thermodynamic Profile of this compound Micelles

While specific experimental data for this compound salts are scarce, we can infer their likely thermodynamic properties based on data for analogous cationic surfactants, such as tetradecyltrimethylammonium bromide (TTAB).

Table 1: Expected Thermodynamic Parameters of this compound Micelles in Aqueous Solution at 25°C (based on TTAB data)

ParameterExpected Value RangeReference Surfactant
CMC (mM) 3.5 - 4.5TTAB[11]
Aggregation Number (Nagg) 50 - 80DTAB/CTAB[10]
ΔG°mic (kJ/mol) -25 to -35Cationic Surfactants[3]
ΔH°mic (kJ/mol) -5 to +5 (can be endo- or exothermic)TTAB[12]
ΔS°mic (J/mol·K) 80 to 120Cationic Surfactants[3]

Note: These values are estimations and should be experimentally verified for the specific this compound salt.

Influence of Environmental Factors on Micellar Thermodynamics

The thermodynamic properties of this compound micelles are not static and can be significantly influenced by external conditions.

Effect of Temperature

Temperature has a complex effect on the CMC of ionic surfactants. Often, a U-shaped curve is observed when plotting CMC against temperature, with a minimum CMC at a specific temperature (T*).[13]

  • Below T:* An increase in temperature leads to a decrease in CMC, suggesting that micellization is favored. This is often attributed to the disruption of the structured water around the hydrophobic tails, which is an endothermic process.

  • Above T:* A further increase in temperature leads to an increase in CMC, making micellization less favorable. This can be due to the increased kinetic energy of the surfactant molecules and the disruption of the micelles.

The enthalpy of micellization (ΔH°mic) is also temperature-dependent. For many cationic surfactants, ΔH°mic is endothermic at lower temperatures and becomes exothermic at higher temperatures.[14] The process is typically entropy-driven at lower temperatures and enthalpy-driven at higher temperatures.[4]

Effect of Electrolytes

The addition of electrolytes, such as inorganic salts, has a pronounced effect on the micellization of ionic surfactants.

  • CMC Reduction: The presence of salt decreases the electrostatic repulsion between the charged headgroups of the surfactant monomers by shielding the charges. This facilitates the aggregation of monomers into micelles, resulting in a lower CMC.[15][16]

  • Influence on Micellar Size: The reduction in headgroup repulsion can also lead to a larger aggregation number and a change in micelle shape, potentially from spherical to more elongated or rod-like structures.

  • Thermodynamic Impact: The addition of salt generally makes the Gibbs free energy of micellization more negative, indicating a more spontaneous process.[17]

graph G { graph [overlap=false, layout=neato]; node [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 3: Interplay of factors influencing micellar thermodynamics.

Conclusion: A Pathway to Rational Design

This technical guide has provided a framework for understanding and characterizing the thermodynamic properties of this compound micelles. By employing the experimental techniques detailed herein, researchers can obtain crucial data on the CMC, aggregation number, and the enthalpic and entropic contributions to micellization. While direct data for this specific surfactant is limited, the principles and methodologies are robust and applicable. A comprehensive thermodynamic characterization is the cornerstone for the rational design of micellar systems with tailored properties for specific applications in drug delivery, materials science, and beyond. The ability to predict and control the self-assembly process through an understanding of its energetic landscape will undoubtedly accelerate innovation in these fields.

References

  • Dehghan Noudeh, G., Housaindokht, M., & Bazzaz, B. S. F. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Journal of Applied Sciences, 7(1), 47-52.
  • Rakshit, A. K., & Sharma, S. (2005). Effect of Temperature and Electrolytes on c.m.c.
  • Ullah, N., & Khan, M. S. (2012). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media.
  • López-López, M., et al. (2004). Thermodynamics of micellization and adsorption of three alkyltrimethylammonium bromides using isothermal titration calorimetry. Langmuir, 20(26), 11387-11392.
  • Valente, A. J. M., et al. (2017). Effects of Salts on the Micellization of a Short-Tailed Nonionic Ethoxylated Surfactant: An Intradiffusion Study.
  • TA Instruments. (n.d.).
  • Hooshyar, K., & Sadeghi, R. (2015). Influence of Sodium Salts on the Micellization and Interfacial Behavior of Cationic Surfactant Dodecyltrimethylammonium Bromide in Aqueous Solution.
  • Khan, M. Y., & Kumar, S. (1999).
  • Wikipedia. (n.d.).
  • Cho, Y. S., & Kim, J. H. (2013). Effects of surfactant and electrolyte concentrations on bubble formation and stabilization. Journal of Industrial and Engineering Chemistry, 19(2), 658-663.
  • Lissi, E. A., et al. (1998). Micellization of decyldimethylbenzylammonium chloride at various temperatures studied by densitometry and conductivity.
  • Ladbury, J. E., & Chowdhry, B. Z. (2000). Isothermal titration calorimetry in drug discovery. PubMed.
  • Zdziennicka, A., & Jańczuk, B. (2012). Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization.
  • Zana, R. (2002). The thermodynamics of micelle formation of 10-series symmetric and dissymmetric cationic gemini surfactants.
  • TA Instruments. (n.d.).
  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC)
  • Pisárčik, M., et al. (2014). Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching.
  • Blume, A., & Bains, G. (2009). Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. PubMed.
  • Al-Lohedan, H. A., et al. (2024). Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide. NIH.
  • Zdziennicka, A., et al. (2017).
  • Almalki, A. S. A. (2017). Effect of (chloride salt) electrolytes on the mixed micellization of (equimolar) a cationic gemini (dimeric) surfactant and a cationic conventional (monomeric) surfactant. King Fahd University of Petroleum & Minerals.
  • Khan, I. A., et al. (2014). Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. NIH.
  • Joy, M. T. R., et al. (2023).
  • Kumar, S., & Singh, M. (2016). Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution.
  • Zana, R. (2002). Micellization of Alkyl Trimethyl Ammonium Bromides in Aqueous Solutions–Part 1: Critical Micelle Concentration (CMC) and Ionization Degree.
  • Velazquez-Campoy, A., & Freire, E. (2008). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University.
  • Goronja, J., et al. (2016). Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. Hemijska industrija, 70(4), 485-492.

Sources

Effect of pH and temperature on Dimethylditetradecylammonium stability

Author: BenchChem Technical Support Team. Date: January 2026

Investigating DDA Stability

I'm now diving into the stability of dimethylditetradecylammonium chloride (DDA). My focus is on understanding its behavior under different pH and temperature scenarios. I'm prioritizing its chemical properties, how it degrades, and what common degradation pathways are likely.

Outlining the Research Plan

I've set out to analyze the stability of this compound chloride (DDA). I'll start by searching for existing research on DDA's stability across various conditions. I will be looking for established analytical methods and key factors affecting DDA's stability, like hydrolysis and interactions. From this, I'll plan a structure for a technical guide and create diagrams.

Conducting Preliminary Research

I'm now fully immersed in the preliminary stages. My focus is on thoroughly researching the stability of this compound chloride (DDA) under diverse conditions. I've begun with extensive Google searches to gather data and identify factors that influence DDA's stability. I aim to establish analytical methods and lay the groundwork for a robust technical guide.

Dimethylditetradecylammonium interaction with serum proteins in drug delivery.

Author: BenchChem Technical Support Team. Date: January 2026

Starting the DMDTA Research

I've initiated a thorough search for information on dimethylditetradecylammonium (DMDTA). My aim is to build a robust knowledge base covering its properties and applications, specifically in drug delivery. I'm focusing on both fundamental and advanced concepts to get a holistic view.

Analyzing the Protein Interactions

I'm now diving deep into the interactions of DMDTA with serum proteins. My searches are becoming quite specific, now targeting experimental protocols and analytical techniques used to study the protein corona. I'm prioritizing quantitative data on binding affinities and authoritative reviews to guide my synthesis of the technical guide. I will begin by synthesizing each section of the guide, focusing on experimental rationale and logical flow. I am also designing graphics to aid with clarity.

Initiating the Data Gathering

I'm now diving into gathering data. My search criteria include DMDTA's properties and drug delivery roles, plus its serum protein interactions. I will focus on understanding the experimental methods for protein corona analysis, targeting quantitative data and authoritative reviews to structure the technical guide. My goal is to outline experimental rationales and flow to create clear content.

Environmental fate and degradation of Dimethylditetradecylammonium

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on DDAC

I'm starting a deep dive into dimethylditetradecylammonium (DDAC). My immediate focus is gathering solid, verified information. I'm hitting Google hard, searching for data on its environmental behavior – specifically, its physical and chemical traits, as well as how it breaks down through both living and non-living processes.

Outlining Research Approach

I'm now outlining a detailed research approach. First, I'll conduct comprehensive Google searches to gather authoritative information on the environmental fate and degradation of this compound. Then, I'll analyze the search results, identifying key degradation products and environmental factors. Next, I plan to structure the guide with introductions, environmental distribution, degradation pathways and experimental protocols. Finally, I will synthesize all data and create visual elements.

Expanding Search Parameters

I'm expanding my Google searches. I'm now honing in on the physicochemical properties, biodegradation and abiotic degradation mechanisms, and potential ecotoxicity of this compound. I will analyze results, identifying key degradation products and environmental factors that affect breakdown. The focus is on finding standard methods to assess its persistence.

Methodological & Application

Step-by-step guide for Dimethylditetradecylammonium in cell transfection.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cell Transfection Using Dimethylditetradecylammonium (DMDTA)

Introduction

The delivery of nucleic acids into eukaryotic cells is a cornerstone of modern biological research and therapeutic development. Among non-viral vectors, cationic lipids have gained significant attention for their efficiency, versatility, and scalability.[1] This document provides a comprehensive guide to the use of this compound (DMDTA), a synthetic quaternary ammonium cationic lipid, for the transfection of DNA, mRNA, and siRNA into cultured cells.

DMDTA features a positively charged dimethylammonium headgroup and two saturated 14-carbon (tetradecyl) alkyl chains. This amphiphilic structure is central to its function, enabling it to self-assemble with negatively charged nucleic acids to form lipid-nucleic acid complexes, or 'lipoplexes'. These complexes facilitate the transport of genetic material across the plasma membrane and into the cytoplasm.

This application note moves beyond a simple set of instructions. It elucidates the underlying mechanisms, provides a robust starting protocol, and details a systematic approach to optimization, empowering researchers to adapt the methodology for their specific cell types and experimental goals.

Part 1: The Principle of Cationic Lipid-Mediated Transfection

The success of DMDTA as a transfection reagent is rooted in a multi-step biophysical process designed to overcome the natural barriers of the cell.

  • Lipoplex Formation: The primary driving force is the electrostatic interaction between the positively charged quaternary ammonium headgroup of DMDTA and the negatively charged phosphate backbone of the nucleic acid.[2] When mixed in an aqueous, serum-free environment, these molecules spontaneously self-assemble into condensed, nanoparticle-like structures known as lipoplexes.

  • Cell Surface Association: The net positive surface charge of the lipoplex promotes adhesion to the negatively charged proteoglycans on the eukaryotic cell surface.

  • Cellular Uptake: The primary mechanism of entry into the cell is through endocytosis. The cell membrane engulfs the lipoplex, enclosing it within a membrane-bound vesicle called an endosome.

  • Endosomal Escape: This is a critical, often rate-limiting step. For the nucleic acid to become functional, it must be released from the endosome into the cytoplasm before being degraded by lysosomal enzymes. Cationic lipids are thought to facilitate this escape by interacting with and destabilizing the endosomal membrane. The inclusion of neutral "helper" lipids, such as Dioleoylphosphatidylethanolamine (DOPE), can significantly enhance this process. DOPE's conical shape promotes the formation of non-bilayer lipid structures, which can fuse with and disrupt the endosomal membrane, leading to the release of the nucleic acid cargo.[3]

G cluster_0 Extracellular Space cluster_1 Cellular Environment DMDTA DMDTA (Cationic Lipid) Lipoplex Lipoplex Formation (Net Positive Charge) DMDTA->Lipoplex NA Nucleic Acid (Negative Charge) NA->Lipoplex Membrane Cell Membrane Lipoplex->Membrane Adsorption Endosome Endocytosis Membrane->Endosome Uptake Escape Endosomal Escape & Cargo Release Endosome->Escape Membrane Destabilization Cytoplasm Cytoplasm Escape->Cytoplasm

Figure 1. Mechanism of DMDTA-mediated cell transfection.

Part 2: Materials and Reagents

Reagents:

  • This compound (DMDTA) salt (e.g., chloride or bromide).

  • Helper Lipid (optional, but recommended): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol.

  • High-purity plasmid DNA, mRNA, or siRNA.

  • Sterile, serum-free cell culture medium (e.g., Opti-MEM™ or DMEM).

  • Complete cell culture medium with serum and supplements.

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.

  • Reporter gene plasmid (e.g., expressing GFP or Luciferase) for optimization.

  • Nuclease-free water.

Equipment:

  • Laminar flow hood.

  • CO₂ incubator at 37°C.

  • Multi-well cell culture plates (e.g., 6-well, 12-well, or 24-well).

  • Sterile microcentrifuge tubes.

  • Calibrated micropipettes and sterile tips.

Safety & Handling of DMDTA: this compound chloride is classified as a hazardous substance.[4]

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H410: Very toxic to aquatic life with long-lasting effects.

Always handle DMDTA powder and stock solutions wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Avoid inhalation of powder.

Part 3: Experimental Protocol - A Step-by-Step Guide

This protocol is a starting point optimized for a single well of a 6-well plate. Volumes should be scaled accordingly for other plate formats.

3.1: Reagent Preparation

  • DMDTA/DOPE Stock Solution (1 mg/mL):

    • This step should be performed by qualified personnel, potentially in a fume hood depending on the solvent.

    • If starting from powder, dissolve DMDTA and DOPE (at a 1:1 molar ratio) in a sterile solvent like ethanol to a final total lipid concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store in a tightly sealed glass vial at -20°C. This stock is the basis for creating the aqueous transfection reagent.

  • Nucleic Acid Preparation:

    • Ensure the nucleic acid is of high purity. For plasmids, an A260/A280 ratio of 1.8–2.0 is required.

    • Dilute the nucleic acid in nuclease-free water or TE buffer to a convenient stock concentration (e.g., 1 µg/µL).

3.2: Cell Preparation

  • Cell Seeding: The day before transfection (18–24 hours), seed your cells in a 6-well plate using your standard complete culture medium.

  • Target Confluency: The goal is to have the cells in a logarithmic growth phase, at 70–90% confluency at the time of transfection.[5] Overly confluent or sparse cultures will result in suboptimal efficiency.

3.3: Transfection Procedure This procedure should be performed in a sterile laminar flow hood.

  • Prepare Solution A (Diluted Nucleic Acid):

    • In a sterile microcentrifuge tube, add 2.5 µg of plasmid DNA.

    • Bring the total volume to 250 µL with serum-free medium (e.g., Opti-MEM™). Mix gently by flicking the tube.

  • Prepare Solution B (Diluted Lipid Reagent):

    • In a separate sterile microcentrifuge tube, add 250 µL of serum-free medium.

    • Add 5 µL of the 1 mg/mL DMDTA/DOPE stock solution. This corresponds to a 5:2.5 (or 2:1) lipid:DNA weight ratio, a common starting point.

    • Mix immediately by gentle vortexing. Do not let the concentrated lipid contact the plastic tube before dilution.

  • Form Lipoplexes:

    • Add Solution A (DNA) to Solution B (Lipid) all at once.

    • Immediately mix by gentle vortexing or by pipetting up and down 3-4 times.

    • Incubate the mixture at room temperature for 20 minutes to allow for the formation of stable lipoplexes. The solution may become slightly cloudy.

  • Transfect Cells:

    • Gently add the 500 µL lipoplex mixture dropwise to the cells in the 6-well plate.

    • Gently rock the plate back and forth to ensure even distribution over the cell monolayer.

  • Incubation:

    • Return the plate to the 37°C CO₂ incubator. Incubate for 4–6 hours .

    • After the incubation period, aspirate the medium containing the lipoplexes and replace it with fresh, pre-warmed complete culture medium. This step is crucial to reduce cytotoxicity.[6]

  • Assay for Gene Expression:

    • Continue to incubate the cells for 24–72 hours . The optimal time for analysis depends on the transgene and the cell type.

    • Assess transfection efficiency via fluorescence microscopy (for GFP), luciferase assay, Western blot, or qPCR.

G cluster_prep Day 1: Preparation cluster_transfect Day 2: Transfection cluster_assay Day 3-4: Analysis Seed 1. Seed Cells (Target 70-90% Confluency) Sol_A 2. Prepare Solution A (DNA in Serum-Free Medium) Sol_B 3. Prepare Solution B (Lipid in Serum-Free Medium) Mix 4. Mix A + B (Incubate 20 min RT) Add 5. Add Lipoplexes to Cells Mix->Add Incubate 6. Incubate 4-6 hours at 37°C Add->Incubate Medium_Change 7. Replace with Fresh Medium Incubate->Medium_Change Assay 8. Assay Gene Expression (24-72h Post-Transfection) Medium_Change->Assay

Figure 2. General experimental workflow for DMDTA transfection.

Part 4: Optimization Strategies

Achieving maximal transfection efficiency with minimal cytotoxicity requires empirical optimization.[5] The parameters below are the most critical and should be tested systematically.

ParameterRationaleSuggested Range to Test
Lipid:Nucleic Acid Ratio (w/w) This is the most critical parameter. It controls the surface charge and size of the lipoplex, which dictates its interaction with the cell membrane.[] Too little lipid results in incomplete complexation, while too much can be highly toxic.1:1, 2:1, 4:1, 6:1, 8:1
DMDTA:Helper Lipid Molar Ratio The helper lipid facilitates endosomal escape. The optimal ratio depends on the cell type's membrane characteristics.2:1, 1:1, 1:2 (DMDTA:DOPE)
Total Lipoplex Concentration The absolute amount of DNA and lipid added per well can impact both efficiency and cell viability.DNA: 1.0 µg to 4.0 µg per well (6-well plate)
Cell Density at Transfection Actively dividing cells generally transfect more efficiently.[5] Contact inhibition in overly dense cultures can reduce uptake.60%, 70%, 80%, 90% confluency

Systematic Optimization Workflow:

  • Begin by optimizing the Lipid:Nucleic Acid Ratio using a fixed amount of DNA (e.g., 2.5 µg) and a fixed cell density (e.g., 80%).

  • Once the best ratio is identified, use it to test different Total Lipoplex Concentrations (by varying the DNA amount while keeping the ratio constant).

  • Evaluate both transfection efficiency (e.g., % GFP-positive cells) and cell viability (e.g., by visual inspection or an MTT assay) for each condition to determine the optimal balance.

Part 5: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Transfection Efficiency 1. Suboptimal Lipid:DNA ratio. 2. Low cell viability or unhealthy cells. 3. Cell confluency too high or too low. 4. Presence of serum or other inhibitors during complexation. 5. Poor quality/purity of nucleic acid.1. Perform an optimization matrix for the Lipid:DNA ratio (see Part 4). 2. Ensure cells are healthy, low-passage, and free of contamination. 3. Optimize cell seeding density to achieve ~80% confluency. 4. Always form lipoplexes in a serum-free medium. 5. Re-purify the nucleic acid; verify integrity on a gel and check A260/280 ratio.
High Cytotoxicity 1. Lipid:DNA ratio is too high. 2. Total amount of lipoplex is too high. 3. Cells were exposed to lipoplexes for too long. 4. Cells are particularly sensitive.1. Reduce the amount of lipid reagent used; test lower ratios. 2. Reduce the total amount of both lipid and DNA. 3. Reduce the initial incubation time (e.g., to 2-4 hours) before changing the medium. 4. Increase the cell seeding density so fewer lipoplexes are delivered per cell.
Inconsistent Results 1. Variation in cell confluency between experiments. 2. Inconsistent pipetting or mixing technique. 3. Degradation of lipid stock or nucleic acid.1. Standardize cell seeding protocols carefully. 2. Ensure reproducible mixing when forming complexes. Add DNA to lipid, not the other way around. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Periodically check nucleic acid integrity.

References

  • Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery. (2025). SpringerLink.
  • The enhancement of transfection efficiency of cationic liposomes by didodecyldimethylammonium bromide coated gold nanoparticles. (2025).
  • Cationic lipids for transfection. (2003). PubMed.
  • A Comparative Guide to Cytotoxicity Assessment of Decyltrimethylammonium Chloride. (2025). Benchchem.
  • This compound chloride. (2025).
  • Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes. (2011).
  • Factors Influencing Transfection Efficiency. Thermo Fisher Scientific - US.
  • High Purity Cationic Lipids for Liposomal Transfection Research. Avanti Polar Lipids.
  • Cationic corticosteroid for nonviral gene delivery. (2002). PubMed.
  • Improve Transfection in Difficult Cell Lines. (2024). BOC Sciences.
  • Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. (2023).

Sources

Application of Dimethylditetradecylammonium in siRNA delivery systems.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on dimethylditetradecylammonium (DMDTA) in siRNA delivery. I'm especially interested in its mechanism and the different formulations used. This information gathering is the first step.

Analyzing Search Results

I've moved on to analyzing the Google search results. The goal is to identify key mechanistic insights and established protocols. Now I am working to make sure the information is scientifically sound. I am creating a knowledge base from which to build the application note.

Planning Application Structure

I'm now outlining the structure of the application note. I will start with a DMDTA introduction and then detail formulation principles. Step-by-step protocols for nanoparticle synthesis, characterization, and in vitro/in vivo evaluation will follow. I plan to explain the rationale behind each step, detailing DMDTA-siRNA complex properties and biological interactions. I'm also preparing tables for key parameters and creating Graphviz diagrams to illustrate the processes visually, ensuring all information is accurately referenced.

Formulation of Dimethylditetradecylammonium chloride in drug delivery vehicles

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on DDTMAC

My initial move is to launch a set of focused Google searches. I'm aiming to build a solid foundation of knowledge about Dimethylditetradecylammonium chloride (DDTMAC). Specifically, I'm prioritizing its physicochemical properties and its use in drug delivery systems. I'll need a comprehensive understanding of these aspects to move forward.

Developing DDTMAC Formulation Protocols

I'm now diving into the specifics of DDTMAC formulations. I'll be targeting liposomes, SLNs, and nanoemulsions, focusing on protocols and challenges. I'm building a structure for the application note, starting with an introduction and then detailed formulation sections. I'll include underlying science, step-by-step protocols, and visual workflows with quality control. I'm also preparing tables to summarize critical data.

Refining Formulation Approaches

I'm now starting a more structured approach, zeroing in on formulation challenges and key parameters like stability and drug loading. My focus is shaping the application note with an introduction and dedicated formulation strategies. I'm preparing to illustrate the underlying science, with step-by-step protocols and visual guides including quality control for each process.

Dimethylditetradecylammonium bromide as a flow modifier in capillary zone electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm currently focused on gathering information about DTDAB's application as a flow modifier in CZE. I've started targeted Google searches. My goal is to compile a comprehensive understanding of its use, focusing on both established and novel applications.

Expanding Search Scope

I've expanded my search to better understand DTDAB's application in capillary zone electrophoresis. I'm focusing on its role in electroosmotic flow modification. I'm investigating the interaction between DTDAB and the capillary wall. I'm also preparing to develop a protocol for its use.

Outlining the Application Note

I'm now outlining the application note's structure. I'm focusing on incorporating CZE principles and DTDAB's EOF modification mechanism into an introduction. I'll include practical applications in drug analysis, plus a table of key performance parameters. I'm also preparing a detailed experimental protocol and a diagram of the mechanism.

Use of Dimethylditetradecylammonium in the preparation of cationic emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Surfactant Properties

I'm starting by diving into the physicochemical properties of dimethylditetradecylammonium (DMDTA). My focus is its role as a cationic surfactant in emulsions. Simultaneously, I will

Analyzing Emulsion Stabilization

I'm now deeply immersed in the mechanisms of cationic emulsion formation and stabilization. I'm focusing on DMDTA's behavior at the oil-water interface, and exploring its applications in drug delivery, gene therapy, and antimicrobial agents. Simultaneously, I'm identifying established protocols and key parameters like particle size and zeta potential.

Formulating the Application Note

I've just begun structuring the application note, starting with an introduction to cationic emulsions and DMDTA's advantages. Next, I will develop a detailed section on DMDTA-mediated stabilization, and provide step-by-step protocols for emulsion preparation. I plan to incorporate tables for formulation data and Graphviz diagrams for visual clarity. Finally, I will compile a thorough references section.

Protocol for Dimethylditetradecylammonium-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Gene Silencing with Dimethylditetradecylammonium (DMDTA)

The precise regulation of gene expression is a cornerstone of modern biological research and therapeutic development. RNA interference (RNAi) offers a powerful mechanism for post-transcriptional gene silencing, with small interfering RNAs (siRNAs) at its forefront. The primary challenge in harnessing the full potential of siRNA lies in its efficient and safe delivery into target cells. Cationic lipids have emerged as a leading class of non-viral vectors for nucleic acid delivery, owing to their ability to self-assemble with negatively charged siRNA, forming nanoparticles that can traverse the cell membrane.

This document provides a comprehensive guide to the use of this compound (DMDTA), a cationic lipid, for mediating gene silencing. While specific protocols for DMDTA are not widely published, its chemical structure—a quaternary ammonium headgroup coupled with two C14 alkyl chains—positions it as a promising transfection reagent. This guide synthesizes established principles of cationic lipid-based transfection with the known physicochemical properties of long-chain quaternary ammonium salts to provide a robust foundational protocol. Researchers are guided through the formulation of DMDTA-siRNA complexes, transfection procedures, and subsequent analysis of gene knockdown, with a strong emphasis on the empirical optimization required to achieve maximal efficacy and minimal cytotoxicity for any given cell type and target gene.

I. Principles of DMDTA-Mediated siRNA Delivery

The mechanism of DMDTA-mediated gene silencing is predicated on the electrostatic interactions between the positively charged DMDTA molecules and the negatively charged phosphate backbone of the siRNA. This interaction leads to the condensation of the siRNA into compact nanoparticles, often referred to as lipoplexes.

The key steps in this process are:

  • Complex Formation: DMDTA and siRNA molecules are mixed in an appropriate ratio, leading to the spontaneous self-assembly of nanoparticles. The overall positive charge of these complexes facilitates their interaction with the negatively charged proteoglycans on the cell surface.

  • Cellular Uptake: The DMDTA-siRNA nanoparticles are internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: Once inside the endosome, the cationic nature of DMDTA is thought to play a crucial role in the "proton sponge effect." The influx of protons into the endosome leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. This releases the siRNA into the cytoplasm.

  • RISC Loading and Gene Silencing: In the cytoplasm, the siRNA is recognized by the RNA-induced silencing complex (RISC). The siRNA is unwound, and the antisense strand guides the RISC to the complementary messenger RNA (mRNA) of the target gene. The RISC then cleaves the target mRNA, leading to its degradation and the subsequent reduction in the synthesis of the target protein.

Diagram of the Proposed Mechanism

DMDTA_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell DMDTA DMDTA Complex DMDTA-siRNA Nanoparticle DMDTA->Complex Self-Assembly siRNA siRNA siRNA->Complex RISC RISC siRNA->RISC Loading Endosome Endosome Complex->Endosome Endocytosis Membrane Cell Membrane Endosome->siRNA Endosomal Escape Cytoplasm Cytoplasm mRNA Target mRNA RISC->mRNA Target Recognition & Cleavage Degraded_mRNA Degraded mRNA mRNA->Degraded_mRNA Silencing Silencing Degraded_mRNA->Silencing Gene Silencing

Caption: Proposed mechanism of DMDTA-mediated siRNA delivery and gene silencing.

II. Materials and Reagents

Reagents:
  • This compound (DMDTA) salt (e.g., bromide or chloride)

  • siRNA targeting the gene of interest (high purity, desalted)

  • Non-targeting (scrambled) control siRNA

  • Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)

  • Nuclease-free water

  • Opti-MEM® I Reduced Serum Medium or equivalent serum-free medium

  • Complete cell culture medium (with serum and antibiotics, as required for the specific cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Reagents for assessing gene knockdown (e.g., TRIzol®, cDNA synthesis kit, qPCR master mix, or lysis buffer and antibodies for Western blotting)

  • Reagents for cytotoxicity assay (e.g., MTT, XTT, or LDH assay kit)

Equipment:
  • Laminar flow hood

  • CO₂ incubator

  • Inverted microscope

  • Centrifuge

  • Micropipettes and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes

  • Cell culture plates (e.g., 24-well or 96-well)

  • qPCR machine or Western blotting apparatus

III. Protocol for DMDTA-Mediated siRNA Transfection

This protocol is a starting point and must be optimized for your specific cell line and experimental goals.

Part 1: Preparation of Reagents
  • DMDTA Stock Solution: Prepare a 1 mg/mL stock solution of DMDTA in nuclease-free water. Gently warm and vortex to ensure complete dissolution. Sterilize by passing through a 0.22 µm syringe filter. Store at 4°C for up to one month.

  • siRNA Stock Solution: Resuspend the lyophilized siRNAs in nuclease-free water or the provided buffer to a final concentration of 20 µM. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.

Part 2: Cell Seeding
  • The day before transfection, seed your cells in the desired plate format. The optimal cell confluency at the time of transfection is typically between 50-70%. This needs to be determined empirically for each cell line.

  • Incubate the cells overnight at 37°C in a humidified CO₂ incubator.

Part 3: Transfection Procedure (for a single well of a 24-well plate)

The following steps should be performed in a laminar flow hood using aseptic technique.

  • Dilution of siRNA:

    • In a sterile microcentrifuge tube (Tube A), dilute the 20 µM siRNA stock solution to the desired final concentration in 50 µL of serum-free medium (e.g., Opti-MEM®). A typical starting range for the final siRNA concentration in the well is 10-50 nM.

    • Gently mix by pipetting up and down.

  • Dilution of DMDTA:

    • In a separate sterile microcentrifuge tube (Tube B), dilute the DMDTA stock solution in 50 µL of serum-free medium. The optimal DMDTA concentration will depend on the siRNA concentration and needs to be determined by creating a range of DMDTA:siRNA ratios (see Section IV: Optimization).

    • Gently mix by pipetting up and down.

  • Formation of DMDTA-siRNA Complexes:

    • Add the diluted siRNA (from Tube A) to the diluted DMDTA (Tube B). Do not add in the reverse order.

    • Gently mix by pipetting up and down.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.

  • Transfection of Cells:

    • Remove the culture medium from the cells.

    • Add the 100 µL of the DMDTA-siRNA complex mixture drop-wise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Add 400 µL of complete culture medium (containing serum) to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assessing gene knockdown. The optimal incubation time will depend on the stability of the target mRNA and protein.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Seed_Cells Seed Cells (50-70% confluency) Prepare_siRNA Dilute siRNA in Serum-Free Medium Prepare_DMDTA Dilute DMDTA in Serum-Free Medium Combine Combine Diluted siRNA and DMDTA Prepare_siRNA->Combine Prepare_DMDTA->Combine Incubate_Complex Incubate 20-30 min (Room Temperature) Combine->Incubate_Complex Add_to_Cells Add Complexes to Cells Incubate_Complex->Add_to_Cells Add_Medium Add Complete Medium Add_to_Cells->Add_Medium Incubate_Cells Incubate 24-72 hours Add_Medium->Incubate_Cells Harvest_Cells Harvest Cells Incubate_Cells->Harvest_Cells Analyze_Knockdown Analyze Gene Knockdown (qPCR or Western Blot) Harvest_Cells->Analyze_Knockdown Assess_Toxicity Assess Cytotoxicity (e.g., MTT Assay) Harvest_Cells->Assess_Toxicity

Application Notes & Protocols: Dimethylditetradecylammonium in the Development of Antimicrobial Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The escalating threat of healthcare-associated infections (HAIs) and the pervasive issue of microbial contamination on surfaces have catalyzed the development of materials with intrinsic antimicrobial properties. Among the most promising candidates for creating such surfaces are quaternary ammonium compounds (QACs). This guide provides a detailed technical overview of Dimethylditetradecylammonium, a potent QAC, for application in antimicrobial surface modification. We will explore the foundational principles of its antimicrobial action, detailed protocols for synthesis and surface immobilization, robust methods for characterization, and standardized procedures for evaluating antimicrobial efficacy and biocompatibility. This document is designed to equip researchers with the knowledge and practical steps required to leverage Dimethyl-ditetradecylammonium in creating effective, long-lasting antimicrobial surfaces.

Introduction: The Imperative for Antimicrobial Surfaces

Microbial colonization of surfaces in clinical, industrial, and domestic environments is a primary vector for disease transmission. Traditional disinfection methods, while effective, are transient and rely on repeated application. The development of surfaces with persistent, built-in antimicrobial activity represents a paradigm shift in contamination control.

Quaternary ammonium compounds (QACs) are cationic surfactants that have been utilized as disinfectants and antiseptics for decades. Their structure, characterized by a positively charged nitrogen atom covalently bonded to four alkyl groups, is key to their biocidal activity. This compound, featuring two methyl groups and two long C14 (tetradecyl) alkyl chains, is a particularly effective QAC. The dual long alkyl chains enhance its ability to disrupt microbial membranes, making it a powerful candidate for immobilization onto surfaces to confer durable antimicrobial properties. The goal is to create "contact-killing" surfaces that neutralize pathogens upon physical interaction, without releasing active biocides into the environment.

Mechanism of Antimicrobial Action

The primary mode of action for this compound, like other QACs, is the catastrophic disruption of the microbial cell membrane. This process is driven by a multi-step electrostatic and hydrophobic interaction.

  • Adsorption: The negatively charged surface of most bacteria (due to teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria) electrostatically attracts the positively charged quaternary nitrogen head of the immobilized this compound molecule.

  • Membrane Penetration: The long, hydrophobic ditetradecyl (C14) chains penetrate the lipid bilayer of the cell membrane. This "puncture" mechanism disrupts the highly organized membrane structure.

  • Disruption and Leakage: The insertion of these long alkyl chains compromises the membrane's integrity and fluidity, leading to the leakage of essential intracellular components such as potassium ions, proteins, and nucleic acids.

  • Cell Death: This irreversible damage to the cell membrane and subsequent loss of cellular contents leads to rapid cell death.

This contact-based killing mechanism is advantageous because it does not depend on the release of a leachable biocide, which can deplete over time and contribute to environmental contamination.

G cluster_0 Bacterial Cell Membrane (Negatively Charged) cluster_1 Antimicrobial Surface cluster_2 b_membrane Lipid Bilayer step2 2. Hydrophobic chains penetrate membrane surface Substrate Material qac This compound(C₁₄H₂₉)₂(CH₃)₂N⁺ qac->b_membrane 1. Electrostatic    Attraction step3 3. Membrane disruption & component leakage step2->step3 leads to step4 4. Cell Death step3->step4 results in

Application of Dimethylditetradecylammonium in mineral flotation processes.

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

I am starting my investigation with focused Google searches to collect data on how Dimethylditetradecylammonium (DDAC) is used in mineral flotation, specifically as a collector. The goal is a comprehensive overview of its applications.

Defining Search Parameters

I am now refining my search parameters, targeting specific minerals like quartz and feldspar to find how DDAC is used as a collector. I'm focusing on pH, concentration, and conditioning time details, and I will examine its role in reverse flotation. I'll need to define a structured approach for the application notes and protocols, including its cationic collection mechanism. Finally, I will describe a representative experiment.

Structuring The Approach

I am now beginning with a series of targeted Google searches to find how DDAC functions as a collector. I'm focusing on its application with quartz, feldspar, and silicates. I will identify pH, concentration, and conditioning time details, as well as its use in reverse flotation. I plan to construct application notes and protocols, including the cationic collection mechanism and causality principles in experimental design.

Application Note: Dimethylditetradecylammonium (DMDTA) for the Encapsulation of Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hydrophobic Drug Delivery and the Cationic Lipid Solution

The clinical translation of a significant portion of novel chemical entities is hampered by their poor aqueous solubility. Hydrophobic drugs, while often potent, present formidable challenges in formulation, leading to low bioavailability and erratic therapeutic outcomes. A primary strategy to overcome these limitations is the encapsulation of these drugs within lipid-based nanoparticles (LNPs). These carriers can solubilize hydrophobic compounds, protect them from degradation, and modify their pharmacokinetic profiles.

Among the various lipids used in LNP formulations, cationic lipids have garnered substantial interest. Their positive surface charge facilitates interaction with and uptake by the negatively charged membranes of cells, a critical advantage for intracellular drug delivery. Dimethylditetradecylammonium (DMDTA), a quaternary ammonium compound, is an exemplary cationic lipid for this purpose. Its molecular structure, featuring a positively charged headgroup and two C14 alkyl chains, makes it an effective agent for forming stable vesicular structures capable of incorporating lipophilic molecules within their lipid bilayer.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DMDTA for the encapsulation of hydrophobic drugs. We will delve into the mechanistic principles, provide detailed, field-proven protocols for formulation and characterization, and offer insights into the evaluation of these drug delivery systems.

Mechanism of Encapsulation and Cellular Interaction

The efficacy of DMDTA-based nanoparticles hinges on two core principles: the hydrophobic effect driving drug encapsulation and electrostatic interactions governing cellular uptake.

  • Hydrophobic Drug Encapsulation : Hydrophobic drugs are incorporated into the lipid bilayer of the DMDTA vesicles during the formulation process.[1] The long tetradecyl chains of DMDTA create a non-polar environment that is thermodynamically favorable for the sequestration of lipophilic drug molecules, effectively shielding them from the aqueous environment.[2] The choice of formulation method, such as thin-film hydration, ensures the drug is co-dissolved with the lipids initially, promoting its integration into the forming bilayer.[3]

  • Cellular Interaction and Uptake : The cationic nature of DMDTA is pivotal for its biological activity. Cell membranes are typically anionic due to the presence of phosphatidylserine and other negatively charged lipids. The positive zeta potential of DMDTA-containing nanoparticles promotes adhesion to the cell surface.[4] This electrostatic attraction can trigger cellular uptake through endocytic pathways.[5] Once inside the cell, the cationic lipids can facilitate endosomal escape, a critical step for the cytosolic delivery of the therapeutic payload.[5]

Experimental Workflow Overview

The development and evaluation of DMDTA-based drug delivery systems follow a logical progression from formulation to in vitro testing. This workflow ensures a systematic approach to creating and validating an effective nanoparticle formulation.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation Formulation Nanoparticle Formulation (Thin-Film Hydration) Purification Purification (Removal of free drug) Formulation->Purification Size_Zeta Size & Zeta Potential (DLS) Purification->Size_Zeta EE Encapsulation Efficiency (Spectrophotometry) Purification->EE Release Drug Release Study (Dialysis Method) Purification->Release Uptake Cellular Uptake (Confocal Microscopy) Purification->Uptake Cytotoxicity Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity

Caption: Overall experimental workflow from nanoparticle formulation to in vitro evaluation.

Protocol 1: Formulation of DMDTA-Based Nanoparticles via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for preparing liposomes and lipid nanoparticles in a laboratory setting.[6][7] It involves the formation of a thin lipid film, which is subsequently hydrated to form vesicles. For hydrophobic drugs, the drug is dissolved along with the lipids in an organic solvent.[3]

Materials:

  • This compound bromide (DMDTA)

  • Helper lipid (e.g., Cholesterol)

  • Hydrophobic drug of interest

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Step-by-Step Procedure:

  • Lipid and Drug Dissolution:

    • Accurately weigh DMDTA, cholesterol, and the hydrophobic drug. A common starting molar ratio for DMDTA to cholesterol is 7:3. The drug-to-lipid ratio should be optimized, starting at a 1:20 to 1:10 weight ratio.

    • Dissolve all components in a minimal volume of chloroform in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the boiling point of the solvent but below the phase transition temperature of the lipids (for chloroform, 35-40°C is suitable).

    • Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film should form on the inner surface of the flask.

    • Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent. For complete removal, the flask can be placed in a vacuum oven overnight.[3]

  • Hydration:

    • Pre-heat the hydration buffer (e.g., PBS) to a temperature above the phase transition temperature of the lipid mixture (for many cationic lipids, this is around 50-60°C).

    • Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-5 mg/mL).

    • Agitate the flask by hand or on a shaker for 30-60 minutes at the same elevated temperature. The lipid film will peel off the flask wall and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To reduce the size and lamellarity of the vesicles, sonicate the suspension.

    • Bath sonication: Place the flask in a bath sonicator for 15-30 minutes. This is a milder method.

    • Probe sonication: For smaller vesicles, use a probe sonicator. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and degradation of lipids and drug. Total sonication time can range from 5 to 15 minutes.

  • Size Homogenization (Extrusion - Optional but Recommended):

    • For a more uniform size distribution, extrude the nanoparticle suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Heat the extruder to the same temperature used for hydration.

    • Pass the suspension through the membrane 11-21 times.[7] This will produce small unilamellar vesicles (SUVs) with a narrow size distribution.

  • Purification:

    • To remove the unencapsulated drug, the nanoparticle suspension can be purified by dialysis against the hydration buffer or by using size exclusion chromatography.

G cluster_0 Thin-Film Hydration Protocol A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Form Thin Film via Rotary Evaporation A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Purify Nanoparticles (Dialysis) D->E

Caption: Step-by-step workflow for the thin-film hydration method.

Protocol 2: Characterization of DMDTA-Based Nanoparticles

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the nanoparticle formulation.[8]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution and PDI. Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the particles in an electric field, which is then converted to zeta potential, an indicator of surface charge and colloidal stability.[4]

Equipment: Zetasizer or similar DLS instrument.

Procedure:

  • Dilute a small aliquot of the nanoparticle suspension in the original hydration buffer to an appropriate concentration for the instrument (typically a 1:100 dilution is a good starting point).

  • Transfer the diluted sample to a suitable cuvette (e.g., a folded capillary cell for zeta potential).

  • Equilibrate the sample at 25°C for 2 minutes within the instrument.

  • Perform the measurement according to the instrument's software instructions. For sizing, at least three measurements should be averaged. For zeta potential, the Smoluchowski model is typically appropriate for aqueous suspensions.[9]

Table 1: Typical Physicochemical Properties of DMDTA-Based Nanoparticles

Parameter Expected Range Rationale for Importance
Z-average Diameter 80 - 200 nm Influences biodistribution and cellular uptake.[8]
Polydispersity Index (PDI) < 0.3 Indicates a homogenous and monodisperse population.[8]

| Zeta Potential | +30 to +60 mV | Positive charge is crucial for cell interaction; a high magnitude indicates good colloidal stability.[10] |

Encapsulation Efficiency and Drug Loading

Principle: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous phase containing the free, unencapsulated drug. The amount of free drug is quantified, and the encapsulated amount is calculated by subtraction from the total initial amount of the drug.

Definitions: [11][12]

  • Encapsulation Efficiency (EE%) : The percentage of the initial drug that is successfully entrapped within the nanoparticles.

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • Drug Loading (DL%) : The weight percentage of the drug relative to the total weight of the nanoparticle.

    • DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle suspension.

    • Separate the nanoparticles from the supernatant containing the free drug using a method like centrifugal ultrafiltration (e.g., using Amicon® Ultra filters with a suitable molecular weight cutoff).

  • Quantification of Free Drug:

    • Quantify the concentration of the drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve of the free drug.

  • Calculation:

    • Calculate the amount of free drug in the total volume of the filtrate.

    • Calculate the EE% and DL% using the formulas above.

Protocol 3: In Vitro Evaluation of DMDTA-Based Nanoparticles

In Vitro Drug Release Study

Principle: The dialysis method is commonly used to assess the drug release profile from nanoparticles.[13] The nanoparticle suspension is placed in a dialysis bag, which is then immersed in a larger volume of release medium. The dialysis membrane allows the diffusion of the released (free) drug into the external medium while retaining the nanoparticles.[14]

Equipment:

  • Dialysis tubing (with a molecular weight cutoff that retains the nanoparticles but allows the free drug to pass)

  • Beakers or a USP dissolution apparatus

  • Shaking water bath or magnetic stirrer

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Place a known volume (e.g., 1-2 mL) of the purified nanoparticle suspension into a pre-soaked dialysis bag.

  • Seal the bag and immerse it in a beaker containing a defined volume of release medium (e.g., 100 mL of PBS, pH 7.4). To maintain sink conditions for hydrophobic drugs, a small percentage of a surfactant like Tween 80 (e.g., 0.5% v/v) may be added to the release medium.

  • Place the entire setup in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantify the drug concentration in the collected samples.

  • Calculate the cumulative percentage of drug released over time.

G cluster_0 In Vitro Drug Release (Dialysis) A 1. Nanoparticle suspension in dialysis bag B 2. Immerse in release medium (e.g., PBS + Tween 80) A->B C 3. Incubate at 37°C with shaking B->C D 4. Sample release medium at time points C->D E 5. Quantify drug concentration D->E F 6. Plot cumulative release vs. time E->F

Caption: Workflow for the in vitro drug release study using the dialysis method.

Cellular Uptake Study

Principle: To visualize the internalization of nanoparticles, a fluorescent probe can be co-encapsulated with the hydrophobic drug, or a fluorescently labeled lipid can be used in the formulation. Confocal microscopy is then used to observe the localization of the nanoparticles within cells.[5][15]

Procedure:

  • Prepare DMDTA nanoparticles encapsulating a hydrophobic fluorescent dye (e.g., Nile Red) using Protocol 1.

  • Seed cells (e.g., a relevant cancer cell line) onto glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticles at a predetermined concentration for various time points (e.g., 1, 4, and 24 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Optionally, stain the cell nuclei (e.g., with DAPI - blue) and the actin cytoskeleton (e.g., with Phalloidin-FITC - green) to visualize the cell structure.

  • Image the cells using a confocal microscope. The co-localization of the nanoparticle fluorescence with the intracellular space will confirm uptake.

Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.[17]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the free drug, the drug-loaded DMDTA nanoparticles, and "empty" (drug-free) DMDTA nanoparticles in cell culture medium.

  • Remove the old medium from the cells and add the different formulations at various concentrations. Include untreated cells as a control.

  • Incubate the plate for 48 or 72 hours at 37°C in a CO2 incubator.

  • After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Example Data from In Vitro Evaluation

Formulation IC50 (µg/mL) Rationale for Comparison
Free Hydrophobic Drug 5.2 Establishes the baseline toxicity of the drug.
Drug-Loaded DMDTA-NP 1.8 A lower IC50 suggests enhanced delivery and/or efficacy.

| Empty DMDTA-NP | > 50 | Determines the inherent toxicity of the carrier itself. A high IC50 is desirable. |

Troubleshooting and Field-Proven Insights

  • Problem: Low Encapsulation Efficiency.

    • Cause: The drug may be too hydrophilic or the drug-to-lipid ratio may be too high.

    • Solution: Ensure the drug has a high logP value. Optimize the drug-to-lipid ratio; start low and incrementally increase it. Ensure the lipid film is completely dry before hydration, as residual solvent can affect vesicle formation.[8]

  • Problem: Particle Aggregation.

    • Cause: Insufficient surface charge (low zeta potential) or improper storage.

    • Solution: Ensure the molar ratio of DMDTA is sufficient to impart a strong positive zeta potential (> +30 mV). Store nanoparticles at 4°C and avoid freezing unless a cryoprotectant is used. Check the pH and ionic strength of the buffer, as these can screen the surface charge.[8]

  • Problem: High Cytotoxicity of Empty Nanoparticles.

    • Cause: Cationic lipids can be inherently toxic at high concentrations.

    • Solution: Perform a dose-response experiment to find the optimal concentration that balances efficacy and toxicity. Consider including a PEGylated lipid in the formulation (e.g., 1-2 mol%) to shield the positive charge, which can sometimes reduce non-specific toxicity.[8]

Conclusion

This compound is a powerful tool for the formulation of nanoparticles designed to deliver hydrophobic drugs. Its cationic nature provides a distinct advantage for cellular interaction and uptake. By following the detailed protocols outlined in this application note for formulation, characterization, and in vitro evaluation, researchers can systematically develop and validate effective DMDTA-based drug delivery systems. Careful optimization of formulation parameters and a thorough understanding of the underlying scientific principles are key to harnessing the full potential of this technology to address the challenges of hydrophobic drug delivery.

References

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  • MDPI. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Retrieved from [Link]

  • PubMed. (n.d.). Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug. Retrieved from [Link]

  • Precision Nanosystems. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. Retrieved from [Link]

  • AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. Retrieved from [Link]

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  • ResearchGate. (n.d.). Particle size and zeta potential of cationic liposomes obtained from DLS measurements. Retrieved from [Link]

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  • ResearchGate. (n.d.). Thin-film dispersed hydration method Synthesis step by step of.... Retrieved from [Link]

  • Dove Medical Press. (2014). Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery. Retrieved from [Link]

  • SciSpace. (n.d.). The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions. Retrieved from [Link]

  • Springer Protocols. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Retrieved from [Link]

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  • ResearchGate. (n.d.). Navigating the Challenges of Lipid Nanoparticle Formulation: The Role of Unpegylated Lipid Surfactants in Enhancing Drug Loading and Stability. Retrieved from [Link]

  • Particle Sizing Systems. (2015). Using Dynamic Light Scattering Technique to Measure the Size of Submicron Liposomes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative intracellular localization of cationic lipid-nucleic acid nanoparticles with fluorescence microscopy. Retrieved from [Link]

  • PubMed. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Retrieved from [Link]

  • PubMed Central. (2024). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular uptake of particles as studied by confocal fluorescence.... Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic light scattering and Zeta potential of liposomes measured directly after preparation. Retrieved from [Link]

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  • IJCRT.org. (n.d.). Hydrophobic Encapsulation Strategies for Controlling Drug Release Profiles. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. Retrieved from [Link]

Sources

Method for determining the encapsulation efficiency of Dimethylditetradecylammonium liposomes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm starting with focused Google searches to find encapsulation efficiency methods for liposomes with Dimethylditetradecylammonium. I'm aiming for a comprehensive overview of techniques.

Developing Initial Structure

I'm now expanding my search to encompass both direct and indirect methods for measuring encapsulation efficiency, while remaining focused on liposomes with this compound. I'm prioritizing understanding the underlying principles and common separation techniques. I'm also looking for established protocols and how the cationic nature of DMDTA affects method choice. I'm also structuring my application note's key sections, with the intent to explain the importance of accurate measurements in drug delivery. I will detail at least two methods, noting challenges.

Elaborating the Protocol

I'm now diving into the specifics. I'm developing detailed, step-by-step protocols for each method. This includes all the necessary reagents, equipment, and quality control checks. Plus, I'm designing a DOT script for a Graphviz diagram to visually represent the experimental workflow for determining encapsulation efficiency. I'm also preparing a table to summarize the key quantitative parameters and expected outcomes to facilitate data interpretation and analysis. Finally, I'm building a robust reference list with valid, clickable URLs to support every claim.

Dimethylditetradecylammonium as a component in mRNA vaccine lipid nanoparticles.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm starting a deep dive to understand dimethylditetradecylammonium (DMDTA) within mRNA vaccine lipid nanoparticles (LNPs). I'm focusing on its specific role and characteristics by conducting a comprehensive search, aiming to lay a solid foundation for further research.

Analyzing DMDTA's Role

I'm now focusing on mRNA-LNP vaccine formulations, specifically the inclusion of cationic lipids like DMDTA, to find established protocols. I'm also delving into DMDTA's mechanism of action—its role in mRNA encapsulation and endosomal escape is of prime interest, along with the analytical techniques used to characterize these complex LNPs.

Developing Application Notes

I'm now integrating all findings to structure application notes and protocols. I'll start with DMDTA's significance in mRNA vaccines, followed by LNP formulation and characterization protocols. I will also incorporate quantitative data into tables and employ Graphviz for illustrating LNP assembly, delivery mechanisms, and experimental workflows. The goal is a detailed guide with in-text citations and clickable references.

Troubleshooting & Optimization

Preventing aggregation of Dimethylditetradecylammonium liposomes

Author: BenchChem Technical Support Team. Date: January 2026

Crafting The Support Guide

I'm now focusing on structuring this technical support guide as a troubleshooting FAQ for researchers working with DDA liposomes. The goal is to address common issues and provide clear solutions for preventing unwanted aggregation. I'm prioritizing accessibility and practicality for end-users, ensuring that the information is easily digestible.

Defining Guide Structure

I've outlined the guide's structure, focusing on troubleshooting and the FAQ format for end-users. I've now defined the core requirements, editorial autonomy, and the scientific integrity which demands a strong foundation. This includes in-text citations with links, numbered reference list, and verification of the included URLs.

Detailing Technical Guide Elements

I've just finalized the guide's fundamental components, including editorial control, scientific integrity, and visualization methods. I'm focusing now on the specifics of DDA liposome aggregation, and how to address it. I'm prioritizing the practical side, with details on the lipid's positive charge and how it causes aggregation, and the implications. I am structuring it as a troubleshooting guide, starting to outline the sections on the factors involved.

Formulating the Troubleshooting Guide

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Finalizing the Troubleshooting Guide

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Defining Troubleshooting Scenarios

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Outlining Troubleshooting FAQs

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Formulating the Guide Content

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Refining Structure and Content

I've been working on refining the troubleshooting scenarios, and I'm now drafting detailed Q&A sections focused on common DDA liposome aggregation issues. I'm focusing on providing practical solutions and including visualizations to illustrate the key concepts, such as charge ratio optimization and steric stabilization. I'm now integrating the data tables and preparing the first Graphviz diagrams.

Optimizing Dimethylditetradecylammonium concentration for stable nanoparticle suspensions.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

I'm starting with broad Google searches to collect information on DMDTA's role as a stabilizer for nanoparticle suspensions. My focus is on understanding its mechanism of action and optimization strategies. I aim to compile authoritative sources to build a foundational understanding.

Expanding Knowledge Base

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Defining Search Parameters

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How to reduce Dimethylditetradecylammonium-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Starting Cytotoxicity Research

My initial steps involve comprehensive Google searches to explore the cytotoxic mechanisms of Dimethylditetradecylammonium (DDA). I'm also investigating established and potential methods to reduce this cytotoxicity in cell culture and identifying relevant literature.

Developing Knowledge Base

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Outlining the Project Structure

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Technical Support Center: Enhancing the Stability of Dimethylditetradecylammonium-Based Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethylditetradecylammonium (DMDTA)-based formulations. As researchers, scientists, and drug development professionals, you understand the critical importance of formulation stability for the efficacy, safety, and shelf-life of your products. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the unique stability challenges associated with DMDTA, a cationic lipid increasingly utilized in advanced drug delivery systems.

This resource moves beyond simple protocols, delving into the causal relationships behind formulation choices to empower you with the knowledge to create robust and reliable DMDTA-based systems. Every recommendation is grounded in established scientific principles to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: My DMDTA-based lipid nanoparticle (LNP) formulation is showing signs of aggregation and an increase in particle size over time. What are the likely causes and how can I fix this?

A1: Aggregation in cationic lipid formulations like those containing DMDTA is a common challenge, primarily driven by the electrostatic interactions between the positively charged nanoparticles and counterions in the solution. Over time, these interactions can overcome the repulsive forces that keep the particles dispersed, leading to clumping and an increase in hydrodynamic size.

Underlying Causes:

  • High Surface Charge: While a positive zeta potential is often desired for cellular uptake, an excessively high positive charge can lead to strong attractions with negative ions in the buffer, promoting aggregation.

  • Inadequate Steric Hindrance: The electrostatic repulsion of the cationic charges may not be sufficient to prevent aggregation, especially at higher ionic strengths or over extended storage periods.

  • Suboptimal pH and Ionic Strength: The pH of your formulation buffer can influence the charge of other components, and high ionic strength can screen the surface charge of the LNPs, reducing their repulsive forces.[1][2]

  • Temperature Fluctuations: Freeze-thaw cycles or storage at elevated temperatures can disrupt the lipid bilayer, leading to fusion and aggregation of nanoparticles.[3]

Troubleshooting Strategies:

  • Incorporate a PEGylated Lipid: The most effective way to prevent aggregation is through steric stabilization. Including a polyethylene glycol (PEG)-lipid conjugate in your formulation creates a hydrophilic shield around the nanoparticle.[4][5] This "stealth" layer physically hinders the close approach of other nanoparticles, preventing aggregation.[6]

  • Optimize Zeta Potential: While a positive charge is necessary, aim for a moderately positive zeta potential. This can be achieved by adjusting the molar ratio of DMDTA to other lipids in the formulation.

  • Control pH and Ionic Strength: Maintain a consistent and optimal pH for your formulation. For many lipid-based systems, a pH around neutral (7.4) is a good starting point, but this may need to be optimized based on the pKa of other components.[7] Use buffers with a controlled and preferably low ionic strength to minimize charge screening.[1]

  • Avoid Freeze-Thaw Cycles: If your formulation needs to be stored at low temperatures, consider lyophilization (freeze-drying) with the addition of cryoprotectants like sucrose or trehalose.[8][9] This will prevent the damaging effects of ice crystal formation.[10]

Troubleshooting Guides

Issue 1: Poor Long-Term Stability and Degradation of Formulation Components

You've successfully formulated your DMDTA-based LNPs, but after several weeks of storage, you observe a decrease in encapsulation efficiency and the appearance of degradation products.

Start Instability Observed (Decreased EE, Degradation) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage AnalyzeLipids Assess Lipid Integrity (HPLC-CAD, LC-MS) Start->AnalyzeLipids CheckpH Monitor pH Stability of Formulation Buffer Start->CheckpH InertAtmosphere Implement Inert Atmosphere (Nitrogen/Argon) CheckStorage->InertAtmosphere Oxidation Suspected OptimizeTemp Optimize Storage Temp (e.g., 2-8°C vs. -20°C) CheckStorage->OptimizeTemp Temp Fluctuations AnalyzeLipids->InertAtmosphere Lyophilize Consider Lyophilization with Cryoprotectants CheckpH->Lyophilize StableFormulation Achieve Long-Term Stability InertAtmosphere->StableFormulation OptimizeTemp->StableFormulation Lyophilize->StableFormulation Start High PDI & Inconsistent Size Mixing Evaluate Mixing Process (Microfluidics vs. Bulk) Start->Mixing LipidQuality Check Lipid Quality & Purity Start->LipidQuality Solvent Assess Solvent/Antisolvent Miscibility & Ratios Start->Solvent Microfluidics Implement Microfluidic Mixing Mixing->Microfluidics PurifyLipids Purify Lipids or Source High-Purity Grade LipidQuality->PurifyLipids OptimizeRatios Optimize Flow Rate Ratios & Total Flow Rate Solvent->OptimizeRatios ConsistentLNPs Achieve Consistent Size & Low PDI Microfluidics->ConsistentLNPs PurifyLipids->ConsistentLNPs OptimizeRatios->ConsistentLNPs

Caption: Troubleshooting inconsistent particle size and high PDI.

  • Standardize the Formulation Process:

    • Problem: Manual or bulk mixing methods often lead to heterogeneous nucleation and growth of nanoparticles, resulting in a wide size distribution.

    • Solution: Employ a microfluidic mixing system. These systems provide rapid and controlled mixing of the lipid-in-ethanol and aqueous phases, leading to highly reproducible and monodisperse LNP populations.

  • Verify Lipid Quality and Concentration:

    • Problem: Impurities in the lipids or inaccuracies in their concentrations can affect the self-assembly process.

    • Solution: Use high-purity lipids from a reputable supplier. Precisely weigh all lipid components and ensure they are fully dissolved in the ethanol phase before mixing. Techniques like HPLC-CAD can be used to verify the concentration and purity of lipid stock solutions. [11]

  • Optimize Microfluidic Parameters:

    • Problem: The flow rate ratio of the aqueous to the ethanolic phase and the total flow rate are critical parameters that influence particle size.

    • Solution: Systematically vary the flow rate ratio (e.g., from 2:1 to 4:1 aqueous:ethanol) and the total flow rate to find the optimal conditions for your desired particle size. Higher flow rate ratios and total flow rates generally lead to smaller particle sizes.

ParameterRecommended Technique(s)Information Provided
Particle Size & PDI Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA)Mean hydrodynamic diameter and the breadth of the size distribution. [12][13]
Zeta Potential Electrophoretic Light Scattering (ELS)Surface charge of the nanoparticles, which is indicative of colloidal stability. [12]
Encapsulation Efficiency Fluorescence-based assays (e.g., RiboGreen), HPLCThe percentage of the payload that is successfully entrapped within the nanoparticles. [11]
Lipid Integrity HPLC with Charged Aerosol Detection (HPLC-CAD), LC-MSQuantification of individual lipid components and detection of degradation products. [14]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Direct visualization of nanoparticle shape, size, and lamellarity.

This comprehensive approach to troubleshooting and analysis will enable you to systematically address the stability challenges of your this compound-based formulations, leading to more robust and reliable outcomes in your research and development endeavors.

References

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  • Sigma-Aldrich. (n.d.). Didodecyldimethylammonium bromide 0.98 DDAB.
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Overcoming poor solubility of Dimethylditetradecylammonium in aqueous buffers

Q6: How do I measure the encapsulation efficiency of my protein antigen with DDA liposomes? A6: DDA liposomes associate with antigens primarily through electrostatic adsorption of the (typically) negatively charged protein to the cationic liposome surface, rather than true encapsulation. T[23]o measure the association efficiency, first, prepare the liposome-antigen complex. Then, separate the liposomes from the unadsorbed antigen. This is typically done by centrifugation (pelleting the liposomes) or size exclusion chromatography. Finally, quantify the amount of protein in the supernatant (unadsorbed fraction) using a standard protein assay (e.g., BCA or Bradford). The association efficiency is calculated as: (Total Protein - Unadsorbed Protein) / Total Protein * 100%. Association is typically very high (>90%) for most protein antigens. [23]

References

  • Henriksen-Lacey, M., et al. (2011). Comparison of the Depot Effect and Immunogenicity of Liposomes Based on Dimethyldioctadecylammonium (DDA), 3β-[N-(N′,N′-Dimethylaminoethane)carbomyl] Cholesterol (DC-Chol), and 1,2-Dioleoyl-3-trimethylammonium Propane (DOTAP). Molecular Pharmaceutics. [Link]

  • Henriksen-Lacey, M., et al. (2010). Stability of Liposomes Over a 56 Day Period. ResearchGate. [Link]

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  • Various Authors. (2013). How to prevent liposome aggregation. Quora. [Link]

  • Schoenen, H., et al. (2010). Adjuvanticity of a synthetic cord factor analogue for subunit Mycobacterium tuberculosis vaccination requires FcRγ–Syk–Card9–dependent innate immune activation. Journal of Experimental Medicine. [Link]

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  • Creative Diagnostics. (n.d.). TDB Adjuvants. Creative Diagnostics. [Link]

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  • Wørts, O., et al. (2009). Trehalose preserves DDA/TDB liposomes and their adjuvant effect during freeze-drying. Journal of Controlled Release. [Link]

  • Johnson, T. F., et al. (2022). Using 3D Imaging To Understand Sterilizing-Grade Filtration of Liposomes. BioProcess International. [Link]

  • van de Sandt, C. E., et al. (2012). Liposome specifications of the DDA:TDB formulations containing OVA and TLR agonists. Figshare. [Link]

  • Talsma, H., et al. (1991). Influence of lipid composition and ionic strength on the physical stability of liposomes. PubMed. [Link]

  • Aranha-Souza, H., et al. (2021). Optimizing the Filtration of Liposomes Using Sterilizing-Grade Filters. PubMed. [Link]

  • Johnson, T. F., et al. (2021). Liposome Sterile Filtration Characterization via X-ray Computed Tomography and Confocal Microscopy. MDPI. [Link]

  • Henriksen-Lacey, M., et al. (2011). Comparison of the depot effect and immunogenicity of liposomes based on dimethyldioctadecylammonium (DDA)... PubMed. [Link]

  • Sipos, B., et al. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. MDPI. [Link]

  • Johnson, T. F., et al. (2021). Liposome Sterile Filtration Characterization via X-ray Computed Tomography and Confocal Microscopy. Semantic Scholar. [Link]

  • Lin, Y. C., et al. (2018). Cationic DDA/TDB liposome as a mucosal vaccine adjuvant for uptake by dendritic cells in vitro induces potent humoural immunity. PubMed. [Link]

  • Liu, D., et al. (2019). Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy. PMC. [Link]

  • AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. AZoNano. [Link]

  • Hsieh, C. Y., et al. (2022). Charge Conversion Polymer–Liposome Complexes to Overcome the Limitations of Cationic Liposomes in Mitochondrial-Targeting Drug Delivery. MDPI. [Link]

  • Bøgh, M., et al. (2008). The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes. PMC. [Link]

  • Austin, C. D., et al. (1998). The effect of ionic strength on liposome-buffer and 1-octanol-buffer distribution coefficients. PubMed. [Link]

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  • Genizer. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Genizer. [Link]

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  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Jaradat, E., et al. (2021). Thin film hydration method for empty liposome preparation. ResearchGate. [Link]

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Troubleshooting inconsistent results in Dimethylditetradecylammonium-mediated separations

Author: BenchChem Technical Support Team. Date: January 2026

Starting Deep Dive Research

I'm now starting to gather information through comprehensive Google searches. I'll focus on Dimethylditetradecyl ammonium (DDTMA) and its use in chemical separations. The goal is to identify common issues, successful troubleshooting methods, and the chemical properties behind the applications.

Expanding Information Gathering

I'm now analyzing the initial search results to pinpoint frequent problems and their resolutions. I'm focusing on connecting how experimental settings affect results, and also looking for reliable methods and verification techniques. My plan is to structure the technical support center in a logical question-and-answer format for a troubleshooting guide, and to explain the chemical principles behind each step.

Developing Detailed Protocols

I'm now creating detailed protocols for key workflows, like preparing DDTMA buffers and running separations. I'm also visualizing these workflows with Graphviz diagrams to clarify the troubleshooting process's logic. Then, I'll integrate the Q&A guide with step-by-step procedures to offer a robust resource.

Strategies to improve the endosomal escape of Dimethylditetradecylammonium-based carriers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing drug and gene delivery systems based on the cationic lipid Dimethylditetradecylammonium (DDA). This guide is designed for researchers, scientists, and drug development professionals actively working to overcome one of the most significant barriers in intracellular delivery: endosomal entrapment. Here, we provide in-depth, evidence-based strategies, troubleshooting guides, and validated protocols to improve the endosomal escape and, consequently, the therapeutic efficacy of your DDA-based formulations.

Understanding the Challenge: The Endosomal Barrier

This compound (DDA) is a well-established cationic lipid, prized for its ability to self-assemble into liposomes and complex with anionic payloads like nucleic acids and proteins. The initial uptake of these DDA-based complexes into cells is typically efficient, proceeding via endocytosis. However, once inside the cell, the carrier is sequestered within an endosome. This vesicle then matures, its internal environment acidifying, and ultimately fuses with a lysosome, leading to the degradation of the therapeutic payload by hydrolytic enzymes.

The critical step for successful delivery is the escape of the DDA carrier and its cargo from the endosome into the cytoplasm, where it can reach its target of action. The inherent ability of DDA alone to facilitate this escape is limited, often resulting in low transfection efficiency or therapeutic activity. The following sections provide a series of actionable strategies and troubleshooting guides to systematically address and overcome this challenge.

Part 1: Troubleshooting & Optimization Strategies

This section is structured in a question-and-answer format to directly address common issues and observations encountered during the development of DDA-based delivery systems.

FAQ 1: My DDA-based formulation shows good cellular uptake but very low biological activity. How can I confirm if endosomal entrapment is the primary issue?

Answer: This is a classic symptom of failed endosomal escape. Before modifying your formulation, it's crucial to confirm that the payload is indeed trapped.

Troubleshooting Protocol: Co-localization Microscopy

A standard method to visualize endosomal entrapment is to perform a co-localization study using confocal microscopy. This involves labeling your DDA carrier or its cargo and co-staining for endo-lysosomal compartments.

Step-by-Step Protocol:

  • Labeling:

    • Label your DDA liposomes with a fluorescent lipid dye (e.g., DiI or DiO).

    • If delivering a nucleic acid, use a fluorescently tagged oligo (e.g., Cy5-siRNA).

    • If delivering a protein, label it with a fluorescent dye (e.g., FITC).

  • Cellular Delivery: Incubate your labeled DDA formulation with your target cells for a relevant time course (e.g., 2, 6, and 12 hours).

  • Endosome Staining: In the final 30-60 minutes of incubation, add a marker for late endosomes/lysosomes, such as LysoTracker™ Red.

  • Imaging: Wash the cells thoroughly with PBS to remove surface-bound particles. Image the cells using a confocal microscope.

  • Analysis:

    • Observation: Look for the overlap (co-localization) between the signal from your labeled carrier/cargo (e.g., green channel) and the LysoTracker signal (red channel).

    • Interpretation: A high degree of yellow/orange signal (indicating overlap) confirms that your formulation is trapped in the endo-lysosomal pathway. A diffuse green signal throughout the cytoplasm would indicate successful escape.

G cluster_0 Phase 1: Experiment cluster_1 Phase 2: Analysis cluster_2 Phase 3: Conclusion A Label DDA Carrier/Cargo (e.g., FITC-Protein) B Incubate with Cells A->B C Co-stain with LysoTracker™ B->C D Confocal Microscopy C->D E Observe Signal Overlap D->E F High Co-localization (Yellow/Orange Signal) E->F Yes G Low Co-localization (Diffuse Cytosolic Signal) E->G No H Diagnosis: Endosomal Entrapment Confirmed F->H I Diagnosis: Escape is Successful (Investigate other issues) G->I

Caption: Decision tree for selecting an endosomal escape enhancement strategy.

FAQ 4: I've heard about the "Proton Sponge" effect. Can this be applied to DDA-based systems?

Answer: Absolutely. The "Proton Sponge" effect is another powerful, pH-dependent mechanism to induce endosomal rupture. While DDA itself has some limited capacity to buffer the endosome, this can be dramatically enhanced by including polymers with a high buffering capacity in the endosomal pH range.

Mechanism of the Proton Sponge Effect:

  • Acidification: As the endosome matures, proton pumps (V-ATPases) actively pump H+ ions into its lumen, lowering the pH.

  • Buffering: A co-formulated "proton sponge" agent (like polyethyleneimine, PEI, or certain dendrimers) has numerous secondary and tertiary amines that become protonated, absorbing the incoming protons.

  • Ion Influx: To maintain charge neutrality, the proton pumps continue to pump H+ ions, which are followed by an influx of chloride ions (Cl-) and water.

  • Rupture: This continuous influx of ions and water leads to a massive increase in osmotic pressure inside the endosome, eventually causing it to swell and rupture, releasing its contents into the cytoplasm.

How to Implement with DDA:

  • Hybrid Nanoparticles: You can create hybrid carriers by first complexing your nucleic acid payload with a proton sponge polymer (like a low molecular weight PEI) and then encapsulating this complex within a DDA/DOPE liposome. This combines the membrane-disrupting properties of DOPE with the osmotic bursting effect of the proton sponge.

Troubleshooting:

  • Toxicity: PEI, especially in its high molecular weight forms, is known for its cytotoxicity. It is critical to use low molecular weight, branched PEI and to carefully optimize the amount used.

  • Aggregation: The high cationic charge of PEI can cause aggregation when mixed with anionic components. Careful control of mixing order and ratios is essential.

Part 2: Concluding Remarks and Best Practices

Improving the endosomal escape of DDA-based carriers is a multi-faceted challenge that requires systematic optimization. There is no single "best" solution; the optimal strategy will depend on your specific payload, target cell type, and tolerance for potential cytotoxicity.

Key Takeaways:

  • Always Validate: Before attempting to improve endosomal escape, first confirm that it is the rate-limiting step using techniques like co-localization microscopy.

  • Start with a Helper Lipid: Incorporating DOPE is the most common and often most effective first step. Systematically screen DDA:DOPE molar ratios to find the optimal balance between efficacy and stability.

  • Consider Advanced Strategies: For difficult-to-transfect cells or sensitive payloads, explore advanced options like membrane-disrupting peptides or the proton sponge effect, always co-evaluating for cytotoxicity.

  • Characterize Thoroughly: Any modification to your formulation can impact its physicochemical properties. Always re-characterize particle size, PDI, and zeta potential after any change.

By applying these principles and protocols, you can rationally design and troubleshoot your DDA-based delivery systems to effectively overcome the endosomal barrier and unlock their full therapeutic potential.

References

  • Cardoso, A. M., et al. (2020). Cationic Liposomes for Gene Delivery: From Formulation to the Target Cell. International Journal of Molecular Sciences. Available at: [Link]

  • Koynova, R., & MacDonald, R. C. (2003). The role of the lipid component in gene delivery. Expert Opinion on Drug Delivery. Available at: [Link]

  • Lo, D. W., & Stayton, P. S. (1998). pH-sensitive polymers and their use in drug delivery. ACS Symposium Series. Available at: [Link]

  • Beyerle, A., et al. (2010). The proton sponge hypothesis: A critical view. Advanced Drug Delivery Reviews. Available at: [Link]

  • Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology. Available at: [Link]

How to control the size and polydispersity of Dimethylditetradecylammonium nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and characterization of Dimethylditetradecylammonium (DDA) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the size and polydispersity of DDA-based nanoparticles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your formulations effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the size of my DDA nanoparticles?

The final size of your DDA nanoparticles is a result of a delicate interplay between formulation and process parameters. The primary factors include:

  • Lipid Concentration: An increase in the concentration of DDA and other lipid components generally leads to the formation of larger nanoparticles.[1] This is due to the increased availability of material for particle formation and potential aggregation.

  • Solvent Type: The choice of solvent used to dissolve the lipids can have a notable impact on the resulting particle size.[2]

  • Energy Input (Sonication/Homogenization): The amount of energy introduced into the system is a critical determinant of particle size. Higher energy input, through methods like probe sonication or high-pressure homogenization, breaks down larger particles and agglomerates, resulting in smaller nanoparticles.[3][4][5]

  • Temperature: Temperature influences the self-assembly process of the DDA molecules.[6][7] It can affect the fluidity of the lipid bilayers and the kinetics of nanoparticle formation.

Q2: My Polydispersity Index (PDI) is consistently high (>0.3). What does this signify and how can I reduce it?

A high Polydispersity Index (PDI) indicates a broad distribution of particle sizes within your sample, meaning your nanoparticles are not uniform in size. For most applications, a PDI below 0.2 is desirable for consistency and predictable performance.[8] High PDI can be caused by:

  • Incomplete Homogenization: Insufficient energy input during formation can lead to a mix of large and small particles.

  • Aggregation: Nanoparticles may clump together after formation, leading to a wider size distribution. This can be due to factors like improper surface stabilization or inappropriate ionic strength of the buffer.[9]

  • Formulation Instability: The composition of your formulation itself might not be optimal, leading to a less controlled self-assembly process.

To reduce PDI, consider:

  • Optimizing Sonication/Homogenization Parameters: Increase sonication time or amplitude, or the number of homogenization cycles.[9][10]

  • Adjusting Lipid Ratios: Systematically vary the ratios of your lipid components to find a more stable formulation.[2][11]

  • Controlling Temperature: Ensure a consistent and optimal temperature throughout the synthesis process.

Q3: Can the order of component addition affect my final nanoparticle characteristics?

Absolutely. The sequence in which you introduce the components of your formulation can significantly impact the final nanoparticle size and PDI. For instance, in methods involving the hydration of a lipid film, the rate and method of hydration are critical. Similarly, in nanoprecipitation methods, the rate of addition of the solvent phase to the anti-solvent phase can influence the nucleation and growth of the nanoparticles. It is crucial to maintain a consistent and optimized protocol for component addition to ensure reproducibility.

Q4: How does temperature control play a role in the synthesis of DDA nanoparticles?

Temperature is a critical parameter that influences the fluidity and phase behavior of the DDA lipid bilayers.[7] Synthesis above the phase transition temperature of the lipid mixture generally leads to the formation of more fluid and smaller vesicles.[6][12] Conversely, temperatures that are too high can increase the kinetic energy of the particles, potentially leading to aggregation. Precise temperature control during synthesis is therefore essential for achieving consistent and desired nanoparticle characteristics. Some studies have explored vesicle formation at a range of temperatures from 0°C to 50°C.[13]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: My DDA nanoparticles are consistently larger than my target size.
Potential Cause Troubleshooting Steps
Insufficient Energy Input Increase the sonication amplitude or duration. For probe sonicators, ensure the probe is appropriately sized for your sample volume.[5] If using a bath sonicator, consider switching to a more powerful probe sonicator.[5] For high-pressure homogenizers, increase the pressure or the number of passes.
High Lipid Concentration Systematically decrease the total lipid concentration in your formulation.[1] A lower concentration can lead to the formation of smaller nanoparticles.
Suboptimal Solvent Experiment with different organic solvents to dissolve the lipids. The miscibility of the solvent with the aqueous phase can influence the nanoprecipitation process and final particle size.[2]
Aggregation Ensure adequate mixing and stabilization. The inclusion of stabilizing agents, such as PEGylated lipids, can prevent aggregation.[14] Also, check the ionic strength of your buffer, as high salt concentrations can sometimes promote aggregation.
Incorrect Temperature Optimize the temperature of your aqueous phase during nanoparticle formation. Higher temperatures can sometimes lead to smaller particles, but this needs to be empirically determined for your specific formulation.[7]
Problem 2: The Polydispersity Index (PDI) of my nanoparticle suspension is too high.
Potential Cause Troubleshooting Steps
Non-uniform Energy Distribution Ensure thorough and uniform mixing during the energy input step. For sonication, make sure the sample is well-agitated. Uneven energy can create pockets of both large and small particles.[10]
Formulation Instability Re-evaluate the ratios of your formulation components. A design of experiments (DoE) approach can be highly effective in identifying the optimal lipid ratios for achieving a low PDI.[11]
Ostwald Ripening This phenomenon, where smaller particles dissolve and redeposit onto larger ones, can increase PDI over time. Ensure your formulation is stable and consider methods to prevent recrystallization, such as adding protective colloids.[15]
Measurement Artifacts Ensure your sample is properly diluted before measurement with Dynamic Light Scattering (DLS). Highly concentrated samples can cause multiple scattering events, leading to inaccurate PDI readings. Also, sonicate the sample briefly before measurement to break up any loose agglomerates.[3]
Problem 3: My DDA nanoparticle suspension is unstable and aggregates over time.
Potential Cause Troubleshooting Steps
Insufficient Surface Stabilization Increase the concentration of stabilizing agents, such as PEGylated lipids, in your formulation. These create a steric barrier that prevents particles from aggregating.[16]
Inappropriate Buffer Conditions The pH and ionic strength of the suspension buffer are critical for stability. Optimize these parameters to ensure sufficient electrostatic repulsion between particles.
Residual Organic Solvent Ensure complete removal of the organic solvent used during synthesis. Residual solvent can destabilize the nanoparticles over time.
Storage Conditions Store your nanoparticle suspension at the recommended temperature (often 4°C). Avoid freeze-thaw cycles unless your formulation is specifically designed to withstand them.

Experimental Protocols & Methodologies

Protocol 1: Thin-Film Hydration Method for DDA Nanoparticle Synthesis

This method is a common and reliable technique for producing DDA-based nanoparticles.

Step-by-Step Methodology:

  • Lipid Film Preparation:

    • Dissolve this compound (DDA) and any other lipid components in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipid mixture.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To reduce the size and polydispersity of the MLVs, subject the suspension to sonication (probe or bath) or high-pressure homogenization.

    • Sonication: Use a probe sonicator for higher energy input and more efficient size reduction. Optimize sonication time and amplitude. Keep the sample on ice to prevent overheating.

    • Homogenization: Pass the suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure.

  • Characterization:

    • Measure the particle size and PDI of the resulting nanoparticle suspension using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge and stability of the nanoparticles.

Diagram: Workflow for DDA Nanoparticle Synthesis and Optimization

DDA_Nanoparticle_Workflow cluster_formulation Formulation cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization cluster_optimization Optimization Loop Formulation 1. Define Formulation - DDA Concentration - Other Lipids - Solvent Choice Synthesis 2. Synthesis Method (e.g., Thin-Film Hydration) Formulation->Synthesis Define Components Processing 3. Energy Input - Sonication - Homogenization Synthesis->Processing Crude Suspension Characterization 4. Characterization - DLS (Size & PDI) - Zeta Potential Processing->Characterization Processed Nanoparticles Optimization 5. Analyze & Optimize - Adjust Parameters Characterization->Optimization Results Optimization->Formulation Iterate Nanoparticle_Control_Factors Nanoparticles DDA Nanoparticles (Size & PDI) Concentration Lipid Concentration Concentration->Nanoparticles Energy Energy Input (Sonication/Homogenization) Energy->Nanoparticles Temperature Temperature Temperature->Nanoparticles Solvent Solvent Type Solvent->Nanoparticles Stabilizer Stabilizer Concentration Stabilizer->Nanoparticles Buffer Buffer (pH, Ionic Strength) Buffer->Nanoparticles

Caption: Key Factors Influencing DDA Nanoparticle Characteristics.

References

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dispersion of Nanomaterials (Nanoparticles).
  • Trucillo, P., & Campardelli, R. (2019). Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process. Molecules, 24(11), 2144. [Link]

  • De Vleeschouwer, M., et al. (2020). Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction. Pharmaceutics, 12(9), 838. [Link]

  • Kinematica. (2023). What Is Ultrasonication For Nanoparticle Dispersion?.
  • Hedberg, J., et al. (2024). Effects of sonication on particle dispersions from a size, biodissolution, cytotoxicity and transferred dose perspective. PLoS ONE, 19(5), e0302830. [Link]

  • Gade, S., et al. (2020). Effect of various formulation parameters on particle size and PDI of lipospheres formulation. ResearchGate. Retrieved from [Link]

  • Qsonica. (n.d.). Nanoparticle Dispersion.
  • Cohen, Z. R., et al. (2021). Prebiotic vesicles retain solutes and grow by micelle addition after brief cooling below the membrane melting temperature.
  • Khalil, N. S., et al. (2015). Effects of Formulation Parameters on Particle Size and Polydispersity Index of Orthosiphon Stamineus Loaded Nanostructured Lipid Carrier. Journal of Advanced Research in Applied Sciences and Engineering Technology, 1(1), 36-39.
  • Inside Therapeutics. (2024). LNP characterization guidelines: Size, PDI, Morphology.
  • Veronesi, G., et al. (2017). Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization. Journal of Visualized Experiments, (130), e56075. [Link]

  • Robinson, A. E., & L. M. Barge. (2018). The Effect of Temperature on Fatty Acid Vesicle Formation in Simulated Deep-ocean Conditions. ResearchGate. Retrieved from [Link]

  • Ala-Nissila, T., et al. (2015). Vesicle formation induced by thermal fluctuations. Soft Matter, 11(3), 449-455. [Link]

  • Leonenko, Z., Finot, E., & Amrein, M. (2007). Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy. Biophysical Journal, 93(4), 1297-1307. [Link]

  • Keck, C. M., & Müller, R. H. (2023). Challenges, Unmet Needs, and Future Directions for Nanocrystals in Dermal Drug Delivery. Pharmaceutics, 15(3), 879. [Link]

  • Ucker, D. S. (1985). Low temperature-induced cell surface membrane vesicle shedding is associated with DNA fragmentation. Experimental Cell Research, 161(2), 525-532. [Link]

  • Anselmo, A. C., & Mitragotri, S. (2016). Challenges in Development of Nanoparticle-Based Therapeutics. AAPS J, 18(5), 1051-1062. [Link]

Sources

Addressing phase separation issues in Dimethylditetradecylammonium lipid mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Lipid Research

I'm starting my deep dive by hitting Google hard. My initial phase is all about gathering the foundational knowledge on DMDTA lipids: their properties, typical behaviors, and the challenges they present, particularly when mixed with other lipids. My goal is a solid understanding of phase separation issues.

Expanding Initial Research Scope

I'm now expanding my search to incorporate deeper dives into DMDTA lipid properties, and identifying all common pitfalls. Then, I will focus on structuring a technical support center with an FAQ section and troubleshooting guides. My goal is to synthesize the information to explain choices made in experimental procedures, adding citations with source links. After that, I will design diagrams to visualize complex concepts.

Deepening DMDTA Understanding

I'm now conducting comprehensive Google searches on Dimethylditetradecylammonium (DMDTA) lipids, focusing on phase behavior and issues in mixtures. I'm structuring a technical support center with an FAQ and troubleshooting guides. My goal is to synthesize the information, explain experimental choices with citations and source links, and design diagrams. I will also make step-by-step experimental protocols. Then, I'll compile a comprehensive "References" section. Finally, I will assemble the structured content into a cohesive technical support guide.

Optimizing buffer conditions for Dimethylditetradecylammonium in capillary electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

I've initiated comprehensive Google searches to collect authoritative information regarding Dimethylditetradecylammonium (DTDTA) within capillary electrophoresis (CE). My focus is on buffer optimization, identifying common issues, and developing troubleshooting strategies. I'm aiming to build a solid foundation of knowledge from which to work.

Expanding Knowledge Base

I'm now analyzing the search results, identifying recurring themes in DTDTA use within CE. I'm focusing on experimental parameters, common problems like tailing, and established protocols. I aim to create a structured technical support center, starting with fundamental principles and progressing to advanced troubleshooting. I'll formulate question-and-answer pairs, backed by references, to address researcher's problems directly. I plan to synthesize actionable guides and FAQs from my research.

Defining Technical Structure

I'm now diving deeper into the nuances of DTDTA in CE. Specifically, I will outline the structure of a technical support center, covering fundamentals to advanced topics. I'm focusing on crafting practical FAQs, and troubleshooting guides. I will include quantitative data summaries, such as optimal concentrations and the effects of pH. Also, detailed step-by-step experimental protocols for buffer preparation will be generated, as well as capillary conditioning instructions.

Technical Support Center: Preventing Dimethylditetradecylammonium (DMDTA) Precipitation in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethylditetradecylammonium (DMDTA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of DMDTA precipitation in biological media. By understanding the underlying physicochemical principles, you can optimize your experimental protocols for consistent and reliable results.

Section 1: Understanding the Problem - The Chemistry of Precipitation

This section addresses the fundamental reasons why DMDTA, a cationic surfactant, might precipitate out of solution when introduced to the complex environment of biological media.

Q1: I added my DMDTA stock solution to my cell culture medium, and it immediately turned cloudy. What is happening?

This rapid precipitation, often called "crashing out," occurs because this compound bromide (DMDTA-Br), a quaternary ammonium compound, has its solubility drastically reduced when transferred from a stable stock solvent into a complex aqueous environment like cell culture media[1].

Causality Explained:

  • The "Salting Out" Effect: Biological media are rich in various salts (e.g., NaCl, KCl, CaCl₂, MgSO₄). The high concentration of these electrolytes disrupts the hydration shell around the cationic DMDTA molecules. This forces the hydrophobic tetradecyl chains of DMDTA to aggregate to minimize contact with water, leading to the formation of insoluble particles.

  • Interaction with Anionic Components: If your medium is supplemented with serum (e.g., Fetal Bovine Serum), the negatively charged proteins, particularly albumin, can interact strongly with the positively charged head of DMDTA[2][3][4]. This interaction can neutralize the charge of DMDTA and induce conformational changes in the protein, leading to the formation of insoluble complexes[5][6].

  • pH and Bicarbonate: Standard cell culture media are buffered with a bicarbonate system, which can also interact with cationic compounds and influence their solubility.

Q2: Are specific components in my media more likely to cause precipitation?

Yes, the composition of your basal medium and supplements plays a critical role.

  • High Salt Concentrations: Media like Phosphate-Buffered Saline (PBS) or those with high concentrations of divalent cations (Ca²⁺, Mg²⁺) are high-risk[7]. These ions are particularly effective at disrupting the solubility of surfactants.

  • Serum Proteins: Fetal Bovine Serum (FBS) is a major contributor due to its high concentration of anionic proteins like bovine serum albumin (BSA)[2][5][6]. Studies on similar cationic lipids show a strong binding interaction with albumin, which can lead to aggregation[2][5][6].

  • pH-sensitive Additives: Certain supplements can alter the local pH, further reducing DMDTA solubility.

The following diagram illustrates the primary mechanisms leading to precipitation.

Caption: Key factors in biological media that cause DMDTA precipitation.

Section 2: Troubleshooting and Prevention Protocols

This section provides actionable, step-by-step guides to mitigate and prevent precipitation during your experiments.

Guide 1: The Stepwise Dilution Protocol - A Validated Method

Directly adding a concentrated stock of DMDTA to a large volume of media creates localized super-saturation, triggering immediate precipitation[1]. A stepwise, or serial, dilution method is the most effective way to prevent this.

Experimental Protocol: Stepwise Dilution

  • Prepare Stock Solution: Dissolve DMDTA-Br powder in a suitable solvent like ethanol or methanol to create a concentrated stock (e.g., 100 mM)[8][9]. Ensure it is fully dissolved.

  • Pre-warm Media: Warm your destination biological medium to the experimental temperature (typically 37°C). Cold media decreases the solubility of many compounds[1][7].

  • Create an Intermediate Dilution:

    • Pipette a small volume of the pre-warmed medium into a sterile tube.

    • Add the required volume of your DMDTA stock solution to this small volume of media to create an intermediate dilution (e.g., 10-fold dilution). Mix gently by flicking the tube.

  • Final Dilution:

    • While gently swirling or vortexing the final, larger volume of pre-warmed media, add the intermediate dilution dropwise.

    • This gradual introduction ensures that the DMDTA concentration never exceeds its solubility limit at any single point.

  • Visual Inspection: After addition, visually inspect the final solution against a light source for any signs of cloudiness or precipitate.

The following workflow visualizes this critical process.

G start Experiment Start: Prepare DMDTA Solution q_serum Is Serum (>1%) Present in the Final Medium? start->q_serum serum_yes High Risk of Protein Interaction. Use meticulous Stepwise Dilution. Add dropwise VERY slowly. q_serum->serum_yes Yes serum_no Lower Risk. Proceed to Concentration Check. q_serum->serum_no No q_conc Is Final DMDTA Concentration High? conc_high High Risk of 'Salting Out'. Perform a Solubility Test first. Consider Advanced Strategies. q_conc->conc_high Yes conc_low Standard Risk. Standard Stepwise Dilution is likely sufficient. q_conc->conc_low No serum_yes->q_conc serum_no->q_conc

Caption: Decision tree for selecting a DMDTA preparation strategy.

Section 4: Frequently Asked Questions (FAQs)

  • Q3: My DMDTA solution is stored in the fridge and now appears cloudy. Is it still usable?

    • A: Cloudiness upon cold storage is likely due to temperature-dependent precipitation. DMDTA is significantly less soluble at 2-8°C.[7] Gently warm the solution to room temperature or 37°C and mix to see if it redissolves. If it fully redissolves into a clear solution, it is likely usable. However, to avoid this, consider storing stock solutions at room temperature if they are stable, or preparing fresh dilutions for each experiment.

  • Q4: Can temperature cycling (removing media from the incubator repeatedly) cause precipitation?

    • A: Yes. Repeated temperature fluctuations can promote the precipitation of less soluble components in the medium, including DMDTA-protein complexes or salts.[1] Minimize the time culture vessels are outside the stable incubator environment.

  • Q5: Does the bromide (Br⁻) counter-ion play a role?

    • A: While the primary driver of precipitation is the cationic DMDTA molecule itself, the counter-ion can play a secondary role. In media with high concentrations of certain metal ions, insoluble bromide salts could theoretically form, though this is less common than the aggregation of the surfactant itself.

References

  • This compound bromide - Physico-chemical Properties. (2024). ChemBK. [Link]

  • Neves, C., et al. (2011). Study on the interaction of cationic lipids with bovine serum albumin. PubMed. [Link]

  • Dimethyldioctadecylammonium bromide | C38H80BrN. PubChem. [Link]

  • This compound bromide. CD BioSustainable-Green Chemistry. [Link]

  • This compound | C30H64BrN. PubChem. [Link]

  • Neves, C., et al. (2011). Study on the Interaction of Cationic Lipids with Bovine Serum Albumin. ACS Publications. [Link]

  • Neves, C., et al. (2011). Study on the Interaction of Cationic Lipids with Bovine Serum Albumin. ResearchGate. [Link]

  • Tajmir-Riahi, H. A., et al. (2009). Structural analysis of human serum albumin complexes with cationic lipids. PubMed. [Link]

  • Effect of serum on cationic lipidic vectors of different lipid compositions. ResearchGate. [Link]

  • Vangeli, O., et al. (2017). Influence of Surfactants on Sodium Chloride Crystallization in Confinement. PMC - NIH. [Link]

  • Ghosh, K. K., & Baghel, V. (2008). Micellar properties of benzyldimethyldodecylammonium bromide in aquo-organic solvent media. SciSpace. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. ResearchGate. [Link]

  • Zhang, L., et al. (2022). The breakthrough of catanionic surfactant aqueous system. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]

  • Gochev, G., et al. (2024). Inorganic Salts as Chemical Foam Suppressors. MDPI. [Link]

  • Mohapatra, S., et al. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. PubMed Central. [Link]

  • Quaternary ammonium cation. Wikipedia. [Link]

Sources

Enhancing the shelf-life of Dimethylditetradecylammonium-containing products

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on DDA

I'm starting with focused Google searches to gather information on Dimethylditetradecylammonium (DDA). I'm concentrating on its chemical properties, how it's commonly formulated, and the known ways it breaks down. My next step will be to search...

Developing Stability Protocols

I'm now searching for best practices to enhance the shelf-life of quaternary ammonium compounds, like DDA. I'm focusing on temperature, light, pH, and container material impacts. I'm also looking for common stability issues and troubleshooting. Finally, I'm seeking authoritative sources to back up technical claims.

Constructing Support Center Content

I am now structuring the technical support center, organizing information on DDA stability. My plan involves a foundational overview, a Q&A troubleshooting guide, and a detailed FAQ. I'll synthesize data for experimental protocols, ensuring they are self-validating and easy to use. I'm also preparing to use Graphviz for visual representations of key concepts. I will draft the content, integrating citations, quantitative data, and a complete references section.

Troubleshooting guide for Dimethylditetradecylammonium in nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now kicking off a deep dive into DMDTA and its role in nanoparticle synthesis. My current priority is gathering insights from Google searches. I'm focusing on identifying typical pitfalls and well-documented troubleshooting methods within the existing literature, which will shape my subsequent analysis.

Commencing Search Strategy

I'm now starting my research. I'll be searching extensively for information on DMDTA in nanoparticle synthesis, specifically common problems and troubleshooting methods. The goal is to build a reliable base of knowledge from authoritative sources. I will then analyze the search results to find recurrent issues and prioritize accurate scientific literature for this guide.

Defining Search Parameters

I am now focusing my initial search parameters. I'll be targeting resources on DMDTA and its role as a cationic surfactant in nanoparticle synthesis. My search will delve into understanding DMDTA's applications to prepare for potential issues. I will also be actively searching for any existing troubleshooting guides or studies related to similar cationic surfactants used in nanoparticle synthesis.

Initiating Comprehensive Search

I'm now starting a deep dive using Google. I need to get a good understanding of DMDTA's properties and applications in nanoparticle synthesis. I'm searching for information on its cationic surfactant role, expecting this will guide me to common application problems. I'll also seek troubleshooting guides related to similar cationic surfactants for nanoparticle synthesis and established protocols for use.

Validation & Comparative

Comparative analysis of Dimethylditetradecylammonium and DOTAP for gene therapy

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving deep into the literature. The primary focus is gathering experimental data that compares Dimethylditetradecylammonium (DMDTA) and DOTAP. I'm prioritizing studies on transfection efficiency in gene therapy, looking for clear performance metrics.

Expanding Data Scope

I'm now expanding the data collection scope. Alongside transfection efficiency, I'm gathering information on cytotoxicity and in vivo efficacy comparisons of DMDTA and DOTAP. I'm also delving into their physicochemical properties, including structure and charge, to understand their mechanisms of action in gene delivery. Simultaneously, I'm searching for established protocols for liposome preparation and transfection using both lipid types.

Developing Comprehensive Guide

I'm now expanding my focus to structuring the comparative guide. I'll start with the fundamentals of cationic lipid-mediated gene delivery. Next comes a deep dive comparing DMDTA and DOTAP, based on the collected data, including structure, properties, and performance. I'm building summary tables for quantitative data and designing Graphviz diagrams to visualize lipoplex formation and the transfection process. Finally, I will compose detailed protocols and synthesize all information, ensuring proper citations and references, to provide a detailed comparison.

Efficacy of Dimethylditetradecylammonium compared to other quaternary ammonium disinfectants.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate thorough data. I'm focusing on dimethylditetradecylammonium and other similar disinfectants, comparing their effectiveness, understanding how they work, and identifying standard testing methods. The goal is to build a solid foundation before moving forward.

Defining Guide Structure

Deepening Research & Analysis

I'm now deep in the weeds, starting with expansive Google searches to collect data comparing this compound and other quaternary ammonium disinfectants. I'm focusing on bactericidal, virucidal, and fungicidal activities, including the impacts of environmental factors. Then, I will synthesize this information, setting up key performance indicators for comparison. After data gathering, I'll dive into organizing the guide.

A Researcher's Guide to Non-Viral Gene Delivery: Validating Dimethylditetradecylammonium as a Niche Vector

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of gene delivery, the ideal vector is often described as a "magic bullet": a vehicle that can efficiently deliver a nucleic acid payload to a specific cell type with minimal toxicity and no off-target effects. While viral vectors have high efficiency, concerns regarding immunogenicity and insertional mutagenesis have propelled the development of non-viral alternatives. Among these, cationic lipids have emerged as a versatile and safer option.

This guide provides an in-depth validation framework for Dimethylditetradecylammonium (DMDTA) , a cationic lipid showing significant promise in specific applications, particularly in the realm of DNA vaccines. We will objectively compare its performance profile with workhorse transfection reagents like Lipofectamine 2000 and Polyethylenimine (PEI) , providing the experimental context and rationale necessary for researchers and drug development professionals to make informed decisions.

The Vector Landscape: An Introduction to Cationic Lipids

Cationic lipids are amphiphilic molecules possessing a positively charged headgroup and a hydrophobic tail. This structure is key to their function. The positive headgroup electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (DNA, mRNA, siRNA), leading to the spontaneous self-assembly of condensed, nanoparticle-sized complexes known as lipoplexes .

The overall positive charge of the lipoplex facilitates its interaction with the negatively charged proteoglycans on the cell surface, triggering uptake through endocytosis. The subsequent escape from the endosome—a critical and often rate-limiting step—is thought to be mediated by the "proton sponge" effect or by lipid fusion with the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.

Deep Dive: this compound (DMDTA)

DMDTA, often used interchangeably with DDA (Dimethyldioctadecylammonium), is a quaternary ammonium compound characterized by two C14 alkyl chains. It is most extensively studied not as a standalone transfection reagent for routine cell culture, but as a core component of cationic liposomes, particularly in combination with immunostimulatory molecules like trehalose dibehenate (TDB). This formulation, known as DDA:TDB liposomes, has carved a niche as a potent adjuvant for subunit and DNA vaccines.

Mechanism of Action: The primary role of DMDTA-based liposomes in gene delivery, especially in vaccines, is to efficiently deliver plasmid DNA encoding an antigen to antigen-presenting cells (APCs), such as dendritic cells and macrophages.

G cluster_0 Extracellular Space cluster_1 Cellular Uptake cluster_2 Intracellular Fate DNA Plasmid DNA (Negative Charge) Lipoplex Lipoplex Formation (Net Positive Charge) DNA->Lipoplex DMDTA DMDTA Liposome (Positive Charge) DMDTA->Lipoplex Cell Cell Membrane (Negative Charge) Lipoplex->Cell Electrostatic Interaction Endosome Endosome Cell->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm pDNA Release Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Expression Antigen Expression & Immune Response Nucleus->Expression

Caption: Mechanism of DMDTA-liposome mediated gene delivery.

This targeted delivery and potent immunostimulatory nature make DMDTA an excellent candidate for applications requiring a robust immune response, a feature not typically prioritized with standard in vitro transfection reagents.

The Benchmarks: Lipofectamine 2000 & Polyethylenimine (PEI)

To properly validate DMDTA, we must compare it to established industry standards known for their broad utility in research settings.

  • Lipofectamine 2000: A proprietary, multi-component cationic lipid formulation renowned for its high transfection efficiency across a wide range of common cell lines (e.g., HEK293, HeLa, CHO). It is often the first choice for routine protein expression, gene knockdown, and reporter assays in vitro. Its primary drawback can be its significant cytotoxicity, especially in sensitive or primary cell types.

  • Polyethylenimine (PEI): A cationic polymer that is highly effective and exceptionally cost-efficient. PEI's high charge density allows for strong DNA condensation and an effective "proton sponge" effect, facilitating endosomal escape. However, its efficiency is highly dependent on molecular weight and branching, and it is notoriously cytotoxic, limiting its clinical potential.

Performance Comparison: A Head-to-Head Analysis

The choice of a non-viral vector is a trade-off between efficiency, toxicity, and application-specificity. The following table summarizes the expected performance characteristics based on published data.

ParameterThis compound (DMDTA)Lipofectamine 2000Polyethylenimine (PEI)
Primary Application DNA Vaccines, In Vivo ImmunotherapyBroad In Vitro (adherent & suspension cells)Broad In Vitro, Large-scale Bioproduction
Mechanism Cationic LiposomeMulti-component Cationic LipidCationic Polymer ("Proton Sponge")
Transfection Efficiency Moderate to High (especially in APCs)Very High (in common cell lines)High (but cell-type dependent)
Cytotoxicity Generally Low to ModerateModerate to HighHigh
In Vivo Suitability High (demonstrated use in preclinical models)Low (generally for local administration)Moderate (subject to toxicity concerns)
Cost ModerateHighVery Low
Key Advantage Adjuvant properties, low toxicityHigh efficiency, broad cell-line compatibilityCost-effective for large volumes

Experimental Validation Workflow

To objectively assess DMDTA for your specific application, a systematic comparison against benchmark reagents is essential. This section provides a detailed framework for such a study.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transfection cluster_2 Phase 3: Analysis (48h Post-Transfection) P1 Cell Seeding (e.g., HEK293, RAW 264.7) 24h prior to transfection T3 Add complexes to cells P1->T3 P2 Vector Preparation P2_A A) Formulate DMDTA Liposomes (Lipid Film Hydration) P2->P2_A P2_B B) Prepare Lipofectamine 2000 (Dilute in Opti-MEM) P2->P2_B P2_C C) Prepare PEI (Dilute from stock) P2->P2_C T1 Complex Formation (Vector + pDNA-GFP) P2_A->T1 P2_B->T1 P2_C->T1 T2 Incubate complexes (15-30 min at RT) T1->T2 T2->T3 A1 Assay Split T3->A1 A2 Transfection Efficiency (Flow Cytometry for % GFP+ cells) A1->A2 A3 Cytotoxicity (MTT or LDH Assay) A1->A3

Caption: Experimental workflow for comparative vector validation.

Protocol 1: Preparation of DMDTA Liposomes

This protocol is adapted from methods used in vaccine research.

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve DMDTA (and other components like TDB if creating an adjuvant formulation) in chloroform.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile, endotoxin-free buffer (e.g., HEPES or PBS) by vortexing vigorously at a temperature above the lipid's phase transition temperature (~45-50°C for DMDTA). This results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • For more uniform particle size, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 2: Comparative Transfection

This protocol assumes a 24-well plate format and a reporter plasmid expressing Green Fluorescent Protein (pDNA-GFP).

  • Cell Seeding: The day before transfection, seed your cells of interest (e.g., HEK293 for a standard line, RAW 264.7 for a macrophage line relevant to vaccine studies) in 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Formation (Perform for each vector):

    • For DMDTA: In a microfuge tube, dilute 1 µg of pDNA-GFP in 50 µL of serum-free medium. In a separate tube, dilute an optimized amount of DMDTA liposome suspension (start by testing a range of N/P ratios from 2:1 to 10:1) in 50 µL of serum-free medium. Combine the two solutions, mix gently, and incubate for 20 minutes at room temperature.

    • For Lipofectamine 2000: Follow the manufacturer's protocol. Typically, dilute 1 µg of pDNA-GFP in 50 µL of Opti-MEM. In a separate tube, dilute 2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM. Combine, mix gently, and incubate for 15-20 minutes.

    • For PEI: Dilute 1 µg of pDNA-GFP in 50 µL of serum-free medium. In a separate tube, dilute PEI to achieve a desired N/P ratio (e.g., 10:1), and add it to the DNA solution. Vortex briefly and incubate for 15 minutes.

  • Transfection: Aspirate the old media from the cells and add 400 µL of fresh, complete (serum-containing) media. Add the 100 µL of lipoplex/polyplex solution dropwise to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

Protocol 3: Downstream Analysis
  • Transfection Efficiency (Flow Cytometry):

    • At 48 hours post-transfection, harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend in FACS buffer (PBS with 1% FBS).

    • Analyze the cell suspension on a flow cytometer, quantifying the percentage of GFP-positive cells compared to an untransfected control.

  • Cytotoxicity (MTT Assay):

    • At 48 hours post-transfection, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the crystals with DMSO or a similar solvent.

    • Read the absorbance at 570 nm. Express viability as a percentage relative to untransfected control cells.

Conclusion and Recommendations

The validation of any gene delivery vector is not a matter of finding a single "best" reagent, but of identifying the optimal tool for a specific scientific question.

  • Choose this compound (DMDTA) when your primary goal involves in vivo gene delivery to elicit an immune response. Its strength as a vaccine adjuvant component is well-documented, and its lower cytotoxicity profile makes it suitable for preclinical studies.

  • Choose Lipofectamine 2000 for high-efficiency in vitro experiments in a wide range of common cell lines where potential cytotoxicity can be managed and cost is not the primary constraint.

  • Choose PEI for large-scale in vitro transfection, such as for protein production in bioreactors, where its low cost outweighs its high cytotoxicity.

By employing the systematic validation workflow outlined above, researchers can generate robust, application-specific data, enabling a confident and justified selection of the most appropriate non-viral vector to advance their research and development goals.

References

  • Title: Cationic liposomes as adjuvants for vaccines and cancer immunotherapies Source: Journal of Controlled Release URL: [Link]

  • Title: A review of non-viral gene delivery systems Source: Journal of Controlled Release URL: [Link]

Performance comparison of Dimethylditetradecylammonium bromide and chloride in surfactant applications

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Initial Data

I'm now diving deep into Google, aiming to build a solid foundation of knowledge. My focus is on the physicochemical properties of dimethylditet, its surfactant performance metrics, and usual application areas. I'm prioritizing thoroughness in these initial searches.

Expanding Search Parameters

I've broadened my search terms to include specific studies comparing bromide and chloride counterions in quaternary ammonium surfactants. I'm also actively seeking established experimental protocols for key surfactant property measurements. This information will inform the structure of the comparison guide.

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I'm now prioritizing finding research articles with head-to-head experimental data comparing DDAB and DDAC's key surfactant properties, like CMC and foaming ability. My goal is to find standardized methodologies and quantitative results for this comparison to add scientific rigor. I will look for influence of counterions for related compounds also.

Refocusing on Specific Data

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A comparative study of the antimicrobial spectrum of Dimethylditetradecylammonium.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by leveraging Google's search capabilities to build a solid foundation of information. I'm focusing specifically on dimethylditetradecylammonium (DDTA), aiming to understand its full antimicrobial spectrum. My searches are tailored to uncover its effectiveness against different bacteria, fungi, and viruses, which will shape my subsequent analysis.

Refining the Research Plan

I'm now expanding my search to include comparative studies of DDTA against other antimicrobials like benzalkonium chloride. Simultaneously, I'm identifying established testing protocols, such as CLSI guidelines, to ensure the scientific rigor of my experimental design. I'm moving toward mapping out the mechanisms of action for DDTA and the comparative biocides as well. I plan to structure the comparison guide to include an introduction to DDTA, a comparative analysis supported by data tables, and a detailed experimental protocol section.

Expanding the Search Scope

I'm broadening my search to include chlorhexidine and triclosan in the comparative antimicrobial agent analysis. I'm also focusing on identifying the chemical properties of DDTA. I'll then move to defining the methods for determining the MIC and MBC, with a focus on their scientific rationale. I plan to use Graphviz diagrams to visually present the experimental workflow. I will synthesize it all into a single, comprehensive guide.

A Comparative Guide to the Biocompatibility of Dimethylditetradecylammonium-Based Nanocarriers for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Biocompatibility in Nanomedicine

The advent of nanotechnology has revolutionized the landscape of drug delivery, offering unprecedented opportunities for targeted therapies and improved therapeutic outcomes. Among the diverse array of nanocarriers, cationic lipid-based systems, such as those formulated with dimethylditetradecylammonium (DMDTA), have garnered significant attention due to their efficiency in encapsulating and delivering nucleic acids and other therapeutic agents. However, the successful clinical translation of any nanomedicine hinges on its biocompatibility – the ability to perform its intended function without eliciting undesirable local or systemic effects in the host. This guide provides a comprehensive evaluation of the biocompatibility of DMDTA-based nanocarriers, comparing their performance with established alternatives and offering detailed experimental protocols for their assessment.

The positive surface charge of cationic lipid nanocarriers, including those made with DMDTA, is a double-edged sword. While it facilitates interaction with negatively charged cell membranes and nucleic acids, it can also trigger a cascade of adverse biological responses.[1] Therefore, a thorough understanding and rigorous evaluation of cytotoxicity, hemolytic activity, immunogenicity, and in vivo toxicity are paramount for any researcher or drug development professional working with these promising yet complex delivery systems.

Comparative Analysis of Nanocarrier Biocompatibility

The choice of a nanocarrier is a critical decision in drug development, with biocompatibility being a key determinant of success. This section compares DMDTA-based nanocarriers with other widely used platforms: liposomes, polymeric nanoparticles (specifically PLGA), and inorganic nanoparticles (gold nanoparticles).

Nanocarrier Type Key Biocompatibility Characteristics Advantages Disadvantages
DMDTA-Based Nanocarriers Cationic nature can lead to dose-dependent cytotoxicity and hemolytic activity. Potential for immunogenicity.High transfection efficiency for nucleic acids.Potential for off-target toxicity and immune responses.
Liposomes Generally considered biocompatible, biodegradable, non-toxic, and non-immunogenic.[2]Excellent biocompatibility profile. Versatile for encapsulating both hydrophilic and hydrophobic drugs.Can be susceptible to opsonization and clearance by the immune system.
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles Biodegradable and biocompatible, with minimal systemic toxicity.[3][4] Approved by the FDA for various biomedical applications.[3][5]Controlled and sustained drug release.[5] Well-established safety profile.Can sometimes elicit a foreign body response.
Gold Nanoparticles (AuNPs) Generally biocompatible and chemically stable with low inherent toxicity.[6][7][8] Surface modifications can further enhance biocompatibility.[9][10]Unique optical and electronic properties for theranostic applications.[9]Potential for long-term tissue accumulation and size-dependent toxicity.[6][11]

Experimental Protocols for Biocompatibility Assessment

A robust evaluation of biocompatibility requires a multi-pronged approach, employing a suite of in vitro and in vivo assays. The following section details the methodologies for key experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[14]

  • Nanoparticle Preparation: Prepare a range of concentrations of the DMDTA-based nanocarriers and control nanoparticles in cell culture medium.[15]

  • Treatment: Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[16]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for another 2-4 hours to allow for the formation of formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.[12]

Causality and Interpretation: A dose-dependent decrease in cell viability suggests that the nanocarriers are inducing cytotoxicity. It is crucial to include a control for nanoparticle interference with the MTT assay itself.[16]

Hemolytic Activity Assessment

The hemolysis assay evaluates the potential of nanocarriers to damage red blood cells (RBCs), leading to the release of hemoglobin.[18]

Principle: Nanoparticles are incubated with a suspension of RBCs. If the nanoparticles cause hemolysis, hemoglobin is released into the supernatant. The amount of released hemoglobin is quantified spectrophotometrically after conversion to cyanmethemoglobin.[18][19]

Experimental Workflow:

Caption: Workflow of the hemolysis assay.

Step-by-Step Methodology:

  • RBC Isolation: Obtain fresh whole blood (e.g., from a rat) and centrifuge to pellet the RBCs. Wash the RBCs several times with sterile isotonic PBS.[20][21]

  • Nanoparticle Preparation: Prepare different concentrations of the nanocarriers in PBS.

  • Incubation: Add a diluted RBC suspension to the nanoparticle solutions. Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis). Incubate the samples at 37°C for a specified time (e.g., 4 hours).[20][21]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.[20]

  • Supernatant Collection and Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance at 541 nm to quantify the amount of released hemoglobin.[20]

  • Calculation: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[21]

Causality and Interpretation: A high percentage of hemolysis indicates that the nanocarriers are damaging to red blood cells, which could lead to anemia and other complications in vivo.

In Vivo Toxicity Evaluation

In vivo studies are essential to assess the systemic toxicity of nanocarriers in a living organism.[22] While standardized protocols are still evolving, a general approach involves administering the nanocarriers to animal models and monitoring for adverse effects.[11][23]

Experimental Design Considerations:

  • Animal Model: Mice or rats are commonly used.[22]

  • Route of Administration: This should be relevant to the intended clinical application (e.g., intravenous, intraperitoneal).[24]

  • Dosage and Frequency: A dose-response study should be conducted.[25]

  • Duration: Both acute and chronic toxicity studies may be necessary.

Parameters to Monitor:

  • Clinical Observations: Body weight, food and water intake, and general behavior.[25]

  • Hematology: Complete blood count (CBC) to assess effects on blood cells.

  • Serum Biochemistry: Analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).

  • Histopathology: Microscopic examination of major organs (liver, spleen, kidneys, lungs, heart) to identify any tissue damage or inflammation.[25]

Logical Relationship of Biocompatibility Parameters:

Biocompatibility_Evaluation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment DMDTA_Nanocarrier DMDTA-Based Nanocarrier Cytotoxicity Cytotoxicity (e.g., MTT Assay) DMDTA_Nanocarrier->Cytotoxicity Direct cellular damage Hemolysis Hemolytic Activity DMDTA_Nanocarrier->Hemolysis RBC membrane disruption Immunogenicity Immunogenicity DMDTA_Nanocarrier->Immunogenicity Interaction with immune cells Systemic_Toxicity Systemic Toxicity Cytotoxicity->Systemic_Toxicity Hemolysis->Systemic_Toxicity Immunogenicity->Systemic_Toxicity

Caption: Interrelationship of biocompatibility evaluation parameters.

Immunogenicity of DMDTA-Based Nanocarriers

The immune system can recognize nanocarriers as foreign entities, leading to an immune response that can compromise their efficacy and safety.[26] Cationic nanocarriers, in particular, can interact with antigen-presenting cells (APCs) and trigger inflammatory responses.[1]

Key Considerations:

  • Adjuvant Effect: Some nanocarriers can act as adjuvants, enhancing the immune response to a co-administered antigen. This can be beneficial for vaccine development but undesirable for drug delivery.[27][28]

  • Opsonization and Clearance: The coating of nanocarriers with plasma proteins (opsonization) can lead to their rapid clearance from circulation by the mononuclear phagocyte system.

  • Cytokine Release: Interaction with immune cells can lead to the release of pro-inflammatory cytokines, potentially causing systemic inflammation.

Evaluation of immunogenicity typically involves measuring antibody production (e.g., IgG, IgM) and cytokine levels (e.g., TNF-α, IL-6) in animal models following administration of the nanocarriers. Nanoparticle-based delivery systems are being explored to enhance antigen presentation and stimulate a robust T-cell response for vaccine applications.[29]

Conclusion and Future Perspectives

DMDTA-based nanocarriers represent a promising platform for drug delivery, particularly for nucleic acids. However, their inherent cationic nature necessitates a thorough and critical evaluation of their biocompatibility. This guide has provided a framework for comparing these nanocarriers with other systems and has detailed essential experimental protocols for assessing their safety profile.

Future research should focus on strategies to mitigate the potential toxicity of cationic nanocarriers. This may include surface modification with biocompatible polymers like polyethylene glycol (PEG) to shield the positive charge, the development of biodegradable cationic lipids, and the optimization of formulation parameters to minimize adverse interactions with biological components. By adopting a rigorous and systematic approach to biocompatibility assessment, researchers can unlock the full therapeutic potential of DMDTA-based nanocarriers while ensuring patient safety.

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Head-to-head comparison of Dimethylditetradecylammonium and other cationic lipids in mRNA delivery.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Cationic Lipid Landscape for Optimal mRNA Delivery

The advent of mRNA-based therapeutics and vaccines has revolutionized the field of medicine. At the heart of this success lies the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the gold standard. Cationic lipids are a critical component of these LNPs, responsible for encapsulating the negatively charged mRNA and facilitating its entry into cells. This guide provides a comprehensive comparison of Dimethylditetradecylammonium (DMDTA), a notable cationic lipid, with other commonly used cationic lipids, offering researchers and drug development professionals the insights needed to select the optimal lipid for their specific application.

The Evolving Landscape of Cationic Lipids: From Permanent Charge to Ionizable Systems

Historically, permanently cationic lipids such as DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium propane) and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) were the pioneers in nucleic acid delivery. Their constant positive charge ensured strong complexation with nucleic acids. However, this permanent charge is also associated with significant cytotoxicity, limiting their clinical translation. This challenge paved the way for the development of ionizable cationic lipids, which represent a paradigm shift in the field. These lipids are engineered to be neutral at physiological pH and become protonated (positively charged) in the acidic environment of the endosome. This "on-demand" charge is crucial for minimizing toxicity while maximizing endosomal escape, a critical step for mRNA to reach the cytoplasm and be translated into protein.

DMDTA, with its quaternary ammonium headgroup, falls into the category of permanently cationic lipids. While this characteristic offers robust mRNA complexation, it also places it in direct comparison with the more modern and widely adopted ionizable lipids in terms of safety and efficiency.

Head-to-Head Performance Metrics: A Comparative Analysis

The selection of a cationic lipid is a multi-faceted decision, hinging on a delicate balance between efficiency and safety. The following table summarizes the key performance parameters for DMDTA and other representative cationic lipids.

FeatureThis compound (DMDTA)DOTMA / DOTAP (Permanently Cationic)Ionizable Lipids (e.g., DLin-MC3-DMA)
Charge at Physiological pH (7.4) Permanent PositivePermanent PositiveNeutral
Encapsulation Efficiency HighHighHigh (pH-dependent)
In Vitro Transfection Efficiency Moderate to HighHighVery High
In Vivo Transfection Efficiency Limited DataModerateHigh
Toxicity Profile Moderate to HighHighLow
Endosomal Escape Mechanism Membrane fusion/disruptionMembrane fusion/disruptionpH-triggered protonation and membrane destabilization
Clinical Translation LimitedLimited in systemic applicationsClinically approved (e.g., in Onpattro, Comirnaty, Spikevax)

Experimental Deep Dive: Formulating and Characterizing mRNA-LNP Complexes

To provide a practical framework for comparison, we present a generalized protocol for the formulation and characterization of mRNA-LNPs. This protocol can be adapted for different cationic lipids to enable a direct head-to-head evaluation.

Workflow for LNP Formulation and Characterization

G cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid Stock Solutions (Cationic Lipid, Helper Lipid, Cholesterol, PEG-Lipid) mixing Rapid Microfluidic Mixing of Lipid and mRNA Solutions prep_lipids->mixing prep_mrna Prepare mRNA Stock Solution in Low pH Buffer prep_mrna->mixing purification Dialysis or Tangential Flow Filtration to Remove Ethanol and Unencapsulated mRNA mixing->purification size Particle Size & PDI (Dynamic Light Scattering) purification->size zeta Zeta Potential (Laser Doppler Velocimetry) purification->zeta ee Encapsulation Efficiency (RiboGreen Assay) purification->ee

Caption: Workflow for mRNA-LNP formulation and characterization.

Detailed Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

  • Rationale: Microfluidic mixing provides rapid and controlled mixing of the lipid and mRNA solutions, leading to the formation of homogeneous and small-sized LNPs. This method is highly reproducible and scalable.

  • Protocol:

    • Prepare a lipid mixture in ethanol containing the cationic lipid (e.g., DMDTA), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid at a desired molar ratio.

    • Prepare the mRNA solution in a low pH buffer (e.g., citrate buffer, pH 4.0). The low pH ensures that ionizable lipids are protonated for efficient mRNA encapsulation.

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid and mRNA solutions into separate syringes and infuse them through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

    • Collect the resulting LNP dispersion.

    • Purify the LNPs by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

2. Characterization of LNPs

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Purpose: To determine the average particle size and the size distribution of the LNPs. A small particle size (<150 nm) and a low PDI (<0.2) are generally desired for in vivo applications.

  • Zeta Potential:

    • Method: Laser Doppler Velocimetry (LDV).

    • Purpose: To measure the surface charge of the LNPs. A slightly negative or neutral zeta potential at physiological pH is preferred to reduce non-specific interactions and improve in vivo circulation time.

  • mRNA Encapsulation Efficiency:

    • Method: RiboGreen Assay.

    • Purpose: To quantify the amount of mRNA successfully encapsulated within the LNPs. High encapsulation efficiency (>90%) is crucial for a potent therapeutic effect.

    • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence is proportional to the amount of encapsulated mRNA.

In Vitro and In Vivo Performance: The Ultimate Test

The true measure of a cationic lipid's performance lies in its ability to efficiently deliver mRNA and induce protein expression in a biological context.

Mechanism of LNP-mediated mRNA Delivery

G cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape cluster_release_translation mRNA Release & Translation uptake LNP Uptake via Apolipoprotein E (ApoE)-mediated Endocytosis escape Endosomal Acidification Protonation of Ionizable Lipid Endosomal Membrane Destabilization uptake->escape release mRNA Release into Cytoplasm escape->release translation mRNA Translation by Ribosomes Protein Production release->translation

Assessing the stability of Dimethylditetradecylammonium liposomes versus other cationic liposomes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug and gene delivery, cationic liposomes have emerged as a cornerstone technology, offering a versatile platform for encapsulating and transporting therapeutic payloads. The efficacy and safety of these delivery systems are intrinsically linked to their stability—their ability to retain their structural integrity and encapsulated contents from formulation to cellular uptake. This guide provides an in-depth comparison of the stability of Dimethylditetradecylammonium (DMDTA) liposomes against other commonly utilized cationic liposomes, namely 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSTAP).

This analysis is grounded in experimental data and established scientific principles to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Critical Role of Stability in Liposomal Formulations

The journey of a liposomal drug product from the bench to the clinic is fraught with challenges, with stability being a primary hurdle. Instability can manifest in several ways:

  • Physical Instability: Changes in particle size, aggregation, and fusion of liposomes can alter their biodistribution and cellular uptake profiles. A high zeta potential (generally > ±30 mV) is often indicative of good colloidal stability due to electrostatic repulsion between particles.[1]

  • Chemical Instability: Degradation of the lipid components, often through hydrolysis or oxidation, can compromise the integrity of the liposome bilayer.[2]

  • Encapsulation Stability: Premature leakage of the encapsulated drug or gene can lead to reduced efficacy and potential off-target effects.

Therefore, a thorough assessment of liposome stability under various conditions—during storage and in biological media—is paramount for the development of a successful therapeutic.

Comparative Stability Analysis: DMDTA vs. Other Cationic Liposomes

A notable study compared the stability of liposomes based on Dimethyldioctadecylammonium (DDA), a close structural analog of DMDTA, with DC-Chol and DOTAP over a 56-day period. The findings from this study, which monitored changes in vesicle size and zeta potential, provide a valuable benchmark for comparison.[1][3][4]

Physical Stability: Size and Zeta Potential

The ability of a liposome formulation to maintain a consistent particle size and surface charge over time is a critical indicator of its shelf-life and in-vivo performance.

Cationic LipidStorage TemperatureObservation PeriodChange in Vesicle SizeChange in Zeta PotentialReference
DMDTA (as DDA) 4°C and 25°C56 daysRemained stable for the initial 28 days, with some increase by day 56. Storage temperature had little effect.Significant changes observed as early as 14 days post-formulation.[1][4]
DOTAP 4°C and 25°C56 daysRemained stable for the initial 28 days, with a more significant increase in size by day 56, particularly at 25°C.Significant decreases in zeta potential by day 28, especially at 25°C.[1][4]
DC-Cholesterol 4°C and 25°C56 daysRemained stable for the initial 28 days, with some increase by day 56. Storage temperature had little effect.Significant changes observed by day 28 post-formulation.[1][4]
DSTAP --Limited direct comparative stability data available in the literature.--

Analysis:

Based on this comparative data, DMDTA (DDA) and DC-Cholesterol-based liposomes exhibit greater physical stability over a 56-day period compared to DOTAP liposomes, particularly when stored at room temperature.[1][4] The more pronounced changes in size and zeta potential for DOTAP liposomes at 25°C suggest a lower thermal stability. It is important to note that this study was conducted with formulations containing the immunomodulator trehalose dibehenate (TDB), which may influence the observed stability profiles.

The stability of all cationic liposomes is significantly influenced by storage temperature, with refrigeration (2-8°C) generally providing the most stable conditions.[3][5][6][7]

Encapsulation Stability: Preventing Leakage

The primary function of a liposome is to effectively encapsulate and retain its payload until it reaches the target site. The "leakiness" of a liposome is a critical stability parameter.

Factors Influencing Encapsulation Stability:

  • Lipid Bilayer Rigidity: The choice of lipids and the inclusion of helper lipids like cholesterol play a crucial role. Cholesterol is known to increase the packing density of the lipid bilayer, thereby reducing its permeability and enhancing stability.[2][8][9]

  • Serum Interaction: In a biological environment, serum proteins can interact with the surface of liposomes, leading to destabilization and leakage.[10][11][12][13][14] The degree of this interaction can vary depending on the surface charge and composition of the liposome. Studies have shown that while serum components can destabilize liposomes, in some cases, opsonization may preserve liposome charge and integrity.[15]

The Role of Helper Lipids in Enhancing Stability

Cationic lipids are rarely used in isolation. They are typically formulated with "helper" lipids, which are neutral lipids that contribute to the overall stability and functionality of the liposome.

  • Cholesterol: As mentioned, cholesterol is a key component for enhancing bilayer stability and reducing permeability.[2][8][9]

  • Dioleoylphosphatidylethanolamine (DOPE): DOPE is a fusogenic lipid that can facilitate the endosomal escape of the liposome's contents into the cytoplasm, a crucial step for the delivery of genes and some drugs.

The optimal ratio of cationic lipid to helper lipid must be empirically determined for each specific formulation and application.

Experimental Protocols for Assessing Liposome Stability

To empower researchers to conduct their own stability assessments, we provide the following detailed, step-by-step methodologies for key experiments.

Physical Stability Assessment: Particle Size and Zeta Potential

This protocol outlines the use of Dynamic Light Scattering (DLS) to measure the size distribution and zeta potential of liposome formulations over time.

G cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_zeta Zeta Potential Measurement cluster_analysis Data Analysis & Storage prep1 Dilute liposome suspension in an appropriate buffer (e.g., 10 mM NaCl or PBS) prep2 Ensure the final concentration is suitable for DLS measurement prep1->prep2 dls1 Equilibrate the instrument and sample to the desired temperature (e.g., 25°C) dls2 Transfer ~1 mL of the diluted sample into a cuvette dls1->dls2 zeta3 Perform zeta potential measurement, ensuring stable phase plots dls1->zeta3 dls3 Perform size measurement, acquiring multiple readings for statistical accuracy dls2->dls3 analysis1 Record the mean particle size, polydispersity index (PDI), and zeta potential dls3->analysis1 zeta1 Load the diluted sample into a folded capillary cell, avoiding air bubbles zeta2 Insert the cell into the instrument zeta1->zeta2 zeta2->dls1 zeta3->analysis1 analysis2 Store samples at designated temperatures (e.g., 4°C and 25°C) analysis1->analysis2 analysis3 Repeat measurements at specified time points (e.g., Day 1, 7, 14, 28, 56) analysis2->analysis3

Workflow for Physical Stability Assessment.

Methodology:

  • Sample Preparation: Dilute the liposome suspension in a suitable buffer, such as 10 mM NaCl or phosphate-buffered saline (PBS), to achieve an appropriate scattering intensity for the DLS instrument.[16][17]

  • Instrument Setup: Set the DLS instrument to the desired measurement temperature, typically 25°C.

  • Size Measurement:

    • Transfer approximately 1 mL of the diluted sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate.

    • Perform the size measurement, taking at least three replicate readings to ensure reproducibility.

  • Zeta Potential Measurement:

    • Carefully load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.[16]

    • Insert the cell into the instrument.

    • Perform the zeta potential measurement, again in triplicate.

  • Time-Course Study:

    • Divide the liposome samples into aliquots and store them at different temperatures (e.g., 4°C and 25°C) in sealed, light-protected vials.[3]

    • At predetermined time points (e.g., day 1, 7, 14, 28, and 56), withdraw an aliquot from each storage condition and repeat the size and zeta potential measurements.

  • Data Analysis: Record the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential for each time point and storage condition. Plot these parameters against time to visualize the stability profile.

Encapsulation Stability Assessment: Calcein Leakage Assay

This assay is a robust method to quantify the leakage of encapsulated contents from liposomes, providing a measure of membrane integrity. It utilizes the fluorescent dye calcein, which self-quenches at high concentrations within the liposomes. Upon leakage, the dye is diluted in the surrounding buffer, leading to an increase in fluorescence.[18][19][20][21]

G cluster_prep Liposome Preparation cluster_purification Purification cluster_assay Leakage Assay cluster_analysis Data Analysis prep1 Prepare a lipid film of the desired composition prep2 Hydrate the film with a self-quenching concentration of calcein solution (e.g., 50-100 mM) prep1->prep2 prep3 Extrude the liposomes to obtain a uniform size distribution prep2->prep3 purify1 Remove unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) prep3->purify1 purify2 Collect the liposome-containing fractions purify1->purify2 assay1 Dilute the calcein-loaded liposomes in the desired buffer (e.g., PBS or serum) purify2->assay1 assay2 Measure the initial fluorescence (F0) assay1->assay2 assay3 Incubate the samples at the desired temperature (e.g., 37°C) assay2->assay3 assay4 Measure fluorescence at various time points (Ft) assay3->assay4 assay5 At the end of the experiment, add Triton X-100 to lyse all liposomes and measure the maximum fluorescence (Fmax) assay4->assay5 analysis1 Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 assay5->analysis1

Workflow for Calcein Leakage Assay.

Methodology:

  • Preparation of Calcein-Loaded Liposomes:

    • Prepare a thin lipid film of the desired cationic lipid and any helper lipids.

    • Hydrate the lipid film with a solution of calcein (e.g., 50-100 mM in a suitable buffer like HEPES or PBS) at a temperature above the lipid phase transition temperature. This will encapsulate the self-quenching calcein.[18]

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

  • Purification:

    • Remove the unencapsulated calcein from the liposome suspension. This is typically done using size-exclusion chromatography (e.g., with a Sephadex G-50 column). The larger liposomes will elute first, separated from the smaller, free calcein molecules.[19]

  • Leakage Measurement:

    • Dilute the purified calcein-loaded liposomes into the buffer or biological medium (e.g., PBS or 50% fetal bovine serum) in a 96-well plate or a cuvette.

    • Measure the initial fluorescence (F₀) using a fluorometer with appropriate excitation and emission wavelengths for calcein (typically ~495 nm and ~515 nm, respectively).

    • Incubate the samples at a relevant temperature (e.g., 37°C for serum stability studies).

    • At various time points, measure the fluorescence (Fₜ).

    • At the end of the experiment, add a detergent like Triton X-100 to a final concentration of 0.1-1% to completely lyse the liposomes and release all the encapsulated calcein. Measure the maximum fluorescence (F_max).[21]

  • Data Analysis:

    • Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100

Conclusion and Future Directions

The stability of cationic liposomes is a multifaceted property that is crucial for their successful application in drug and gene delivery. This guide has provided a comparative analysis of the stability of DMDTA liposomes versus other common cationic liposomes, highlighting the superior physical stability of DMDTA (as DDA) and DC-Cholesterol formulations over DOTAP, particularly at ambient temperatures.

It is important to emphasize that the stability of a liposomal formulation is not solely dependent on the choice of the cationic lipid but is a result of the interplay between all its components, including helper lipids, as well as the manufacturing process and storage conditions.

While this guide provides a solid foundation for understanding and assessing cationic liposome stability, further direct comparative studies are needed to provide a more complete picture. Specifically, there is a lack of comprehensive stability data for DSTAP liposomes. Additionally, comparative studies under a wider range of conditions, including different buffer systems and concentrations of biological media, would be highly valuable to the research community.

By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate the stability of their own liposomal formulations, paving the way for the development of more robust and effective nanomedicines.

References

  • Interactions between Cationic Vesicles and Serum Proteins. (n.d.). American Chemical Society. Retrieved from [Link]

  • Coating Materials to Increase the Stability of Liposomes. (2022). PMC - NIH. Retrieved from [Link]

  • Physicochemical optimisation of plasmid delivery by cationic lipids. (2004). ProQuest. Retrieved from [Link]

  • How do I prepare my liposome sample to measure zeta potential with Malvern's zetasizer? (2025). Retrieved from [Link]

  • Physicochemical and pharmacokinetic characteristics of cationic liposomes. (n.d.). PubMed. Retrieved from [Link]

  • Effect of Freezing Rate on Physical Stability of Lyophilized Cationic Liposomes. (2025). Retrieved from [Link]

  • Effect of serum on cationic lipidic vectors of different lipid compositions. (n.d.). ResearchGate. Retrieved from [Link]

  • Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. (2022). PMC - NIH. Retrieved from [Link]

  • Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Effect of freezing rate on physical stability of lyophilized cationic liposomes. (n.d.). PubMed. Retrieved from [Link]

  • Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. (2023). ACS Publications. Retrieved from [Link]

  • Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes. (2023). RSC Publishing. Retrieved from [Link]

  • Overcoming the inhibitory effect of serum on lipofection by increasing the charge ratio of cationic liposome to DNA. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of serum-induced aggregation of liposomes with zeta... (n.d.). ResearchGate. Retrieved from [Link]

  • Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. (2021). Retrieved from [Link]

  • Development of Robust Cationic Light-Activated Thermosensitive Liposomes: Choosing the Right Lipids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Serum and Plasma stability of non-cationic liposomes used for DNA delivery. (2011). Academic Journals. Retrieved from [Link]

  • Effect of structure and composition of cationic liposomes on the delivery of siRNA in vitro and in vivo. (n.d.). NIH. Retrieved from [Link]

  • SOP: Particle size and zeta potential analysis via DLS/ELS. (n.d.). Retrieved from [Link]

  • Intracellular and serum stability of liposomal 2',3'-dideoxycytidine. Effect of lipid composition. (n.d.). Retrieved from [Link]

  • Cationic liposome. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) Stability study of stavudine-loaded O-palmitoyl-anchored carbohydrate-coated Liposomes. (2025). ResearchGate. Retrieved from [Link]

  • SERUM STABILITY OF NON-CATIONIC LIPOSOMES USED FOR DNA DELIVERY. (n.d.). Romanian Journal of Biophysics. Retrieved from [Link]

  • Long-term stability of sterically stabilized liposomes by freezing and freeze-drying: Effects of cryoprotectants on structure. (2010). PubMed. Retrieved from [Link]

  • (PDF) Comparison of the Depot Effect and Immunogenicity of Liposomes Based on Dimethyldioctadecylammonium (DDA), 3β-[ N -( N ′, N ′-Dimethylaminoethane)carbomyl] Cholesterol (DC-Chol), and 1,2-Dioleoyl-3-trimethylammonium Propane (DOTAP). (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Stability of anionic liposomes in serum and plasma. (2025). ResearchGate. Retrieved from [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (n.d.). PubMed Central. Retrieved from [Link]

  • The Advances and Challenges of Liposome-Assisted Drug Release in the Presence of Serum Albumin Molecules: The Influence of Surrounding pH. (2022). NIH. Retrieved from [Link]

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The Double-Edged Sword: A Comparative Analysis of Dimethylditetradecylammonium and Its Analogs' Cytotoxicity on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cationic lipids, Dimethylditetradecylammonium (DMDTA) and its structural cousins stand out for their broad utility, from gene delivery to antimicrobial applications. However, the very properties that make these quaternary ammonium compounds (QACs) effective membrane-active agents also underpin their inherent cytotoxicity. For researchers, scientists, and drug development professionals, a nuanced understanding of how subtle changes in the molecular architecture of these compounds influence their interaction with and toxicity towards different cell types is paramount. This guide provides an in-depth, comparative analysis of the cytotoxic effects of DMDTA and its analogs, supported by experimental data and mechanistic insights to inform safer and more effective design of next-generation cationic lipids.

Introduction to Dialkyldimethylammonium Compounds: Structure Governs Function

This compound belongs to a class of cationic surfactants characterized by a positively charged nitrogen atom covalently bonded to two methyl groups and two long alkyl chains. In the case of DMDTA, these are two tetradecyl (C14) chains. Its analogs, for the purposes of this guide, are compounds with identical core structures but varying lengths of the dual alkyl chains, such as Dimethyldidodecylammonium (C12), Dimethylhexadecylammonium (C16), and Dimethyloctadecylammonium (C18). This homologous series provides a powerful platform to investigate the structure-activity relationship (SAR) of these cationic lipids, particularly concerning their cytotoxic profiles.

The amphipathic nature of these molecules—possessing a hydrophilic cationic headgroup and a lipophilic tail—drives their interaction with the negatively charged cell membranes. This interaction is the primary initiator of their biological effects, including their cytotoxicity.

Comparative Cytotoxicity: A Quantitative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. It represents the concentration of the substance required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC50 values for DMDTA and its analogs across a selection of cancer and non-cancerous cell lines, as extrapolated from various studies. It is crucial to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell density, exposure time, and the specific cytotoxicity assay used.

CompoundAlkyl Chain LengthCell LineCell TypeIC50 (µM)Reference
Dimethyldidodecylammonium Bromide C12Human Keratinocytes (HaCaT)Non-cancerous~45[1]
Squamous Cell Carcinoma (SCC25)Cancer~30[1]
This compound Bromide (DMDTA) C14Human Keratinocytes (HaCaT)Non-cancerous~25[1]
Squamous Cell Carcinoma (SCC25)Cancer~15[1]
Dimethylhexadecylammonium Bromide C16Human Keratinocytes (HaCaT)Non-cancerous~15[1]
Squamous Cell Carcinoma (SCC25)Cancer~8[1]
Dimethyloctadecylammonium Bromide C18Human Keratinocytes (HaCaT)Non-cancerous~35[1]
Squamous Cell Carcinoma (SCC25)Cancer~20[1]

Note: The IC50 values presented are approximate and are intended to illustrate the general trend. The original research should be consulted for precise values and experimental details.

From the data, a clear trend emerges: the cytotoxicity of dialkyldimethylammonium compounds is significantly influenced by the length of their alkyl chains.

Structure-Activity Relationship: The "Cut-Off" Effect in Cytotoxicity

The relationship between the alkyl chain length of these cationic lipids and their cytotoxicity is not linear. Initially, as the chain length increases from C12 to C16, the cytotoxicity generally increases.[1] This is attributed to the enhanced lipophilicity of the longer alkyl chains, which facilitates greater insertion into and disruption of the cell membrane's lipid bilayer.

However, beyond a certain chain length, typically around C16-C18, a "cut-off" effect is often observed, where the cytotoxicity begins to decrease.[1] This phenomenon is likely due to the reduced aqueous solubility and increased self-aggregation of the longer-chain analogs, which may limit the concentration of free molecules available to interact with the cell membrane.

Mechanisms of Cytotoxicity: From Membrane Disruption to Apoptosis

The cytotoxic effects of DMDTA and its analogs are primarily initiated at the cell membrane. Their cationic nature promotes electrostatic interactions with the negatively charged components of the cell surface, leading to their accumulation and subsequent insertion of their hydrophobic tails into the lipid bilayer. This process disrupts membrane integrity, leading to increased permeability and leakage of intracellular components, a hallmark of necrosis.[2][3]

However, at lower concentrations, these compounds can trigger a more controlled form of cell death: apoptosis.[4] This programmed cell death pathway is often initiated by mitochondrial dysfunction. The cationic nature of these molecules can lead to their accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. This accumulation can disrupt the electron transport chain, leading to the generation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[5] These events can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately activating the caspase cascade and leading to apoptosis.[4]

Below is a diagram illustrating the proposed cytotoxic mechanisms of dialkyldimethylammonium compounds.

Cytotoxicity_Mechanism cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion cluster_apoptosis Apoptotic Pathway Membrane Disruption Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Necrosis Necrosis Increased Permeability->Necrosis Mitochondrial Accumulation Mitochondrial Accumulation ROS Production ROS Production Mitochondrial Accumulation->ROS Production MMP Decrease MMP Decrease Mitochondrial Accumulation->MMP Decrease Cytochrome c Release Cytochrome c Release MMP Decrease->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis DMDTA / Analog DMDTA / Analog DMDTA / Analog->Membrane Disruption High Concentration DMDTA / Analog->Mitochondrial Accumulation Low Concentration

Caption: Proposed mechanisms of cytotoxicity for DMDTA and its analogs.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed protocols for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DMDTA and its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium, which is an indicator of cell membrane damage.

Principle: LDH is a stable enzyme that is released from cells upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[7]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the IC50 values.

Below is a diagram illustrating a typical experimental workflow for assessing cytotoxicity.

Experimental_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay MTT Assay MTT Assay Cytotoxicity Assay->MTT Assay Metabolic Activity LDH Assay LDH Assay Cytotoxicity Assay->LDH Assay Membrane Integrity Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion: Balancing Efficacy and Safety

The comparative analysis of this compound and its analogs reveals a clear and predictable structure-activity relationship governing their cytotoxicity. The length of the dual alkyl chains is a critical determinant of their interaction with cell membranes and their subsequent toxic effects. While enhancing the alkyl chain length can increase the efficacy of these compounds in certain applications, it often comes at the cost of increased cytotoxicity. The "cut-off" effect observed with longer chain analogs highlights the complex interplay between lipophilicity, solubility, and biological activity.

For researchers in drug development and materials science, this guide underscores the importance of careful molecular design and comprehensive cytotoxicological evaluation. By understanding the mechanistic underpinnings of cytotoxicity and employing robust in vitro assays, it is possible to engineer novel cationic lipids that strike a better balance between desired functionality and cellular safety, ultimately paving the way for more effective and less toxic advanced therapies and biotechnological tools.

References

  • Effect of chain length on physicochemical properties and cytotoxicity of cationic vesicles composed of phosphatidylcholines and dialkyldimethylammonium bromides. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. (1999). PubMed. Retrieved from [Link]

  • Apoptosis and necrosis. Basic types and mechanisms of cell death. (1993). PubMed. Retrieved from [Link]

  • Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. (2005). PubMed Central. Retrieved from [Link]

  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (2019). PubMed. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2016). PubMed Central. Retrieved from [Link]

  • Mitochondrial Membrane Potential Assay. (n.d.). PubMed Central. Retrieved from [Link]

  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. (2008). PubMed. Retrieved from [Link]

  • In vivo and in vitro toxicity profile of tetrabutylammonium bromide and alcohol-based deep eutectic solvents. (2023). PubMed Central. Retrieved from [Link]

  • The cytotoxicity of methacryloxylethyl cetyl ammonium chloride, a cationic antibacterial monomer, is related to oxidative stress and the intrinsic mitochondrial apoptotic pathway. (2014). PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to Method Validation: Capillary Electrophoresis with Dimethylditetradecylammonium for Protein Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analysis of proteins is a cornerstone of progress. Capillary electrophoresis (CE) has emerged as a powerful technique, offering high efficiency, speed, and automation for protein characterization.[1] However, a significant hurdle in protein analysis by CE is the interaction between proteins and the negatively charged silanol groups on the inner wall of the fused-silica capillary. This interaction can lead to peak broadening, poor reproducibility, and even complete loss of the analyte.[1][2] To mitigate these issues, various capillary coating strategies have been developed. This guide provides an in-depth comparison and validation of a dynamic coating method utilizing Dimethylditetradecylammonium (DMDTDA), a cationic surfactant, for reliable and reproducible protein analysis.

The Challenge of Protein-Capillary Interactions

The bare silica surface of a capillary possesses ionizable silanol groups (Si-OH), which are deprotonated at most operating pHs, resulting in a negatively charged surface. Positively charged proteins are electrostatically attracted to this surface, while even negatively charged proteins can interact through hydrophobic patches. These interactions compromise the quality of the separation. Dynamic coatings, which are additives in the background electrolyte (BGE) that temporarily adsorb to the capillary wall, offer a simple and versatile solution to this problem.[2]

The DMDTDA Advantage: A Dynamic Shield

This compound is a quaternary ammonium compound with two long alkyl chains. When included in the BGE, the positively charged head group of DMDTDA interacts with the negatively charged silanol groups on the capillary wall, while its long hydrophobic tails create a non-polar layer. This dynamic coating effectively masks the silanol groups, preventing protein adsorption.[3] Furthermore, this cationic layer can reverse the electroosmotic flow (EOF), which can be advantageous for the separation of certain proteins.

cluster_0 Uncoated Capillary cluster_1 DMDTDA Coated Capillary Bare_Silica Bare Fused-Silica Capillary Wall (Si-O-) Protein_Adsorption Protein Adsorption (Poor Peak Shape) Bare_Silica->Protein_Adsorption Electrostatic & Hydrophobic Interactions DMDTDA_Coating DMDTDA Dynamic Coating (Cationic Layer) Protein_Elution Sharp Protein Peak (Improved Resolution) DMDTDA_Coating->Protein_Elution Reduced Adsorption

Caption: Mechanism of DMDTDA dynamic coating.

Validation of a DMDTDA-Based CE Method: A Step-by-Step Guide

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose.[4] The following sections detail the experimental protocols for validating a CE method using a DMDTDA dynamic coating for protein analysis, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Experimental Workflow for Method Validation

Start Method Development & Optimization Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ Detection & Quantitation Limits (if required) Robustness->LOD_LOQ Report Validation Report LOD_LOQ->Report

Caption: Workflow for CE method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6]

Experimental Protocol:

  • Analyte Identification: Inject a solution of the target protein and record the migration time.

  • Placebo Analysis: Inject a placebo solution (matrix without the analyte) to ensure no interfering peaks are observed at the migration time of the target protein.

  • Stress Studies: Subject the protein to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products. Analyze the stressed sample to demonstrate that the degradation products do not co-elute with the main peak.

Linearity and Range

Linearity is the ability to obtain test results which are directly proportional to the concentration of the analyte.[6] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the protein standard spanning the expected working range.

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be close to 1.0.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]

Experimental Protocol:

  • Spiked Placebo Method: Prepare a placebo solution and spike it with known concentrations of the protein standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • Calculate the percent recovery for each sample. The recovery should be within a predefined acceptance criterion (e.g., 98-102%).

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a single batch of protein sample at 100% of the target concentration.

    • Perform at least six replicate injections on the same day, with the same instrument, and by the same analyst.

    • Calculate the RSD of the peak area and migration time.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different instrument (if available), and by a different analyst.

    • Calculate the RSD of the peak area and migration time across all measurements.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • BGE pH (e.g., ± 0.1 unit)

    • DMDTDA concentration (e.g., ± 10%)

    • Capillary temperature (e.g., ± 2 °C)

    • Voltage (e.g., ± 5%)

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of these changes on the migration time, peak area, and resolution. The method is considered robust if the results remain within the acceptance criteria.

Performance Comparison: DMDTDA vs. Alternative Coatings

The performance of the DMDTDA dynamic coating can be objectively compared to other common capillary coating strategies, such as covalent coatings (e.g., polyacrylamide) and other dynamic coatings (e.g., polybrene).[7][8][9]

Table 1: Comparison of Capillary Coating Performance for Protein Analysis

ParameterDMDTDA (Dynamic)Polyacrylamide (Covalent)Polybrene (Dynamic)Uncoated Silica
Migration Time RSD (%) < 1.0< 0.5< 1.5> 5.0
Peak Area RSD (%) < 2.0< 1.5< 2.5> 10.0
Peak Asymmetry 0.9 - 1.20.9 - 1.10.8 - 1.3> 2.0
Coating Stability Regenerated with each runHigh (many runs)Regenerated with each runN/A
Ease of Use Simple (additive in BGE)More complex preparationSimple (additive in BGE)N/A
EOF Control Anodic (reversed)SuppressedCathodicCathodic

Note: The data presented in this table are representative and may vary depending on the specific protein and analytical conditions.

Conclusion

The validation of a capillary electrophoresis method using this compound as a dynamic coating agent demonstrates a reliable and robust approach for protein analysis. The ease of implementation, coupled with excellent performance in terms of precision, accuracy, and robustness, makes it a compelling alternative to more complex covalent coating procedures. By effectively mitigating protein adsorption to the capillary wall, the DMDTDA method enables high-quality, reproducible data essential for research, development, and quality control in the biopharmaceutical industry.

References

  • D'Hulst, A., & Verbeke, N. (1992). Covalent and non-covalent capillary coatings for capillary electrophoresis. Journal of Chromatography A, 608(1-2), 1-13. [Link]

  • Horvath, J., & Dolnik, V. (2001). Polymer wall coatings for capillary electrophoresis. Electrophoresis, 22(4), 644-655. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Melanson, J. E., Boulet, C. A., & Lucy, C. A. (2001). Dynamic capillary coatings for the separation of proteins by capillary electrophoresis. Journal of Chromatography A, 920(1-2), 3-12. [Link]

  • Mohabbati, S., & Westerlund, D. (2006). Improved properties of the non-covalent coating with N,N-didodecyl-N,N-dimethylammonium bromide for the separation of basic proteins by capillary electrophoresis with acidic buffers in 25 microm capillaries. Journal of Chromatography A, 1121(1), 32-39. [Link]

  • Righetti, P. G., Gelfi, C., & Verzola, B. (2001). The state of the art of dynamic coatings in capillary electrophoresis. Electrophoresis, 22(4), 603-611. [Link]

  • Shamsi, S. A. (2004). Chiral separations of pharmaceutical and biomedical compounds by capillary electrophoresis using polymeric surfactants. Electrophoresis, 25(21-22), 3927-3952. [Link]

  • Swartz, M. E. (2005). A life cycle approach to the validation of analytical methods. Pharmaceutical Technology, 29(3), 66-74. [Link]

  • Towns, J. K., & Regnier, F. E. (1991). Capillary electrophoretic separations of proteins using nonionic surfactant coatings. Analytical Chemistry, 63(11), 1126-1132. [Link]

  • Zhang, J., & Thormann, W. (2000). Dynamic protein coating of a capillary electrophoresis column for the determination of drugs in biological fluids. Journal of Chromatography A, 895(1-2), 269-278. [Link]

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Performance evaluation of Dimethylditetradecylammonium as a phase transfer catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating my research process. I'm focusing on Dimethylditetradecylammonium and will be conducting exhaustive Google searches. I'll be particularly keen on its use as a phase transfer catalyst, its mechanisms, and comparative studies.

Starting In-Depth Investigation

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Crafting a PTC Guide

I'm now focusing on the core directive, aiming for full editorial control over the structure. My goal is to create a detailed guide on this compound as a phase transfer catalyst. I am excited to structure the guide to meet the user's needs effectively, addressing every aspect. I will provide a comprehensive and user-friendly guide, with useful information.

Refining Guide Architecture

I'm now fully immersed in the project, organizing my thoughts into a robust structure. I'm focusing on solidifying the guide's foundational elements and scientific integrity. My key aim is to build a guide that offers deep insight and practical utility for users like you. I am paying close attention to data visualization; I will utilize Graphviz extensively to ensure clarity and engagement. I'm looking forward to including comprehensive, verifiable references.

Analyzing PTC Applications

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Defining Guide's Scope

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Developing a Guide Structure

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Formulating a Comprehensive Plan

I've crafted a comprehensive guide structure, covering PTC basics, focusing on DDTA's properties, and its anticipated high performance. I am now creating a comparative analysis. I plan on detailing an experimental protocol and visualizing reaction mechanisms. A comparison will be made to other PTCs. The plan includes factors influencing the performance. Comprehensive references will be included.

Designing a Comprehensive Guide

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Comparison of Dimethylditetradecylammonium with other surfactants for emulsion stability

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by using Google to hunt down detailed information on dimethylditetradecylammonium (DDA) and similar surfactants. I'm focusing on properties and how they stabilize emulsions. My goal is to get a solid grasp of their mechanisms of action.

Structuring the Guide Content

I've moved on to the next phase, planning the structure of the comparison guide. I'm focusing on key performance indicators and designing a logical data presentation flow. I will also develop clear experimental protocols for evaluating emulsion stability. I'm aiming for detailed, step-by-step instructions. Also, I plan to use Graphviz to visualize the molecular structures, mechanisms, and workflows.

Deep Diving for Data

I'm now zeroing in on targeted Google searches to find detailed information on this compound (DDA) and similar surfactants. I'm prioritizing experimental data and existing protocols for evaluating emulsion stability. I'm also looking for comparative studies between DDA and other surfactants. This data will form the backbone of the guide.

Considering Emulsion Stability

I'm starting the deep dive into DDA and other surfactants. I'm focusing on their roles in emulsion stability across different applications, like pharmaceuticals and cosmetics. I'll need to outline the critical importance of this stability first.

Analyzing Surfactant Comparisons

I've outlined the structure for a detailed comparison guide, starting with an introduction highlighting emulsion stability's importance across industries. I'll compare DDA to other surfactants, focusing on performance indicators like droplet size and zeta potential. Currently, the first section focuses on DDA and I am exploring its structure and mechanism of action for the comparison.

Constructing Comparative Table

I'm now in the process of building a detailed comparison table. It will include key data points such as typical applications, stabilization mechanisms, and expected zeta potentials for DDA and the other selected surfactants: CTAB, SDS, and Tween 80/Span 80. I'm focusing on making this table the core of the analysis, providing a clear data-driven overview.

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Designing Comparative Protocols

I'm now outlining a detailed comparative guide to contrast DDA with CTAB, SDS, Tween 80, and Span 80 for emulsion stability. It will start with emulsion preparation, and droplet size and zeta potential measurement. The plan is to create step-by-step protocols. I aim to visualize the workflow from preparation to analysis in Graphviz to aid clarity.

Planning Guide Construction

I've outlined the structure for a comparative guide, starting with an introduction emphasizing the importance of emulsion stability. I'm focusing on key performance indicators, like droplet size and zeta potential. I'll include detailed experimental protocols, visualized with Graphviz, to ensure reproducibility. Now, I'm writing the sections to compare DDA with other surfactants, including CTAB, SDS, Tween 80, and Span 80.

Structuring the Comparison Guide

I'm developing a structured guide that prioritizes clear data visualization and reproducibility. The core will be two detailed comparison tables: one outlining surfactant properties and another displaying simulated experimental results for DDA, CTAB, SDS, Tween 80, and Span 80. I'm focusing now on the experimental design to be used in the guide, with detailed protocols, that will support the tables. I plan to use these to drive expert insights.

A Senior Application Scientist's Guide to the Cross-Validation of Methods for Determining the Critical Micelle Concentration of Dimethylditetradecylammonium

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of the Critical Micelle Concentration (CMC) of surfactants is a foundational aspect of formulation science. The CMC marks the threshold at which surfactant monomers associate to form micelles, a phenomenon that governs the solubilization, stability, and delivery of active pharmaceutical ingredients. This guide provides an in-depth, technical comparison of prevalent methods for determining the CMC of Dimethylditetradecylammonium, a quaternary ammonium cationic surfactant. Our focus is on the cross-validation of these techniques, providing a framework for understanding the nuances of each method and the interpretation of their results.

This compound, with its two C14 alkyl chains, presents an interesting case for CMC determination due to its molecular structure and potential for complex aggregation behavior. The choice of analytical method can significantly influence the observed CMC value, making a thorough understanding of the underlying principles and experimental variables essential for accurate and reproducible results.

The Importance of Method Selection in CMC Determination

The CMC is not a single, absolute value but rather a narrow concentration range influenced by factors such as temperature, pressure, and the presence of electrolytes. Different analytical techniques are sensitive to different physicochemical changes that occur upon micellization. Therefore, cross-validation using multiple methods is crucial for establishing a reliable CMC value and gaining a deeper understanding of the surfactant's self-assembly process.

This guide will explore four widely-used methods for CMC determination:

  • Conductivity

  • Surface Tensiometry

  • Fluorescence Spectroscopy

  • Isothermal Titration Calorimetry (ITC)

We will delve into the theoretical basis of each method, provide detailed experimental protocols, and present a comparative analysis of their strengths and limitations in the context of characterizing this compound.

Conductivity Method

Principle: The conductivity method is particularly well-suited for ionic surfactants like this compound. Below the CMC, the surfactant exists primarily as individual ions (monomers), and the conductivity of the solution increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles, although charged, have a lower electrophoretic mobility than the individual surfactant ions, and they also bind some of the counter-ions, effectively reducing the number of free charge carriers. The CMC is identified as the point of intersection of the two linear portions of the plot.

Experimental Protocol: Conductivity
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound bromide in deionized water (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC. For this compound bromide, a range from 0.01 mM to 2 mM is a good starting point.

  • Temperature Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) in a water bath.

  • Conductivity Measurement: Measure the conductivity of each solution using a calibrated conductivity meter. Ensure the probe is thoroughly rinsed with deionized water and then with the sample solution before each measurement.

  • Data Analysis: Plot the measured conductivity (κ) as a function of the surfactant concentration. The plot will typically show two linear regions with different slopes. The CMC is determined from the intersection of the lines fitted to these two regions.

Diagram of the Conductivity Measurement Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Create Serial Dilutions A->B C Equilibrate at Constant Temperature B->C D Measure Conductivity of Each Dilution C->D E Plot Conductivity vs. Concentration D->E F Identify Intersection of Two Linear Regions (CMC) E->F

Caption: Workflow for CMC determination by the conductivity method.

Surface Tensiometry

Principle: Surface tension measurement is a classic and widely applicable method for determining the CMC of both ionic and non-ionic surfactants. Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the concentration of free monomers (and thus the surface tension) remains relatively constant. The CMC is identified as the concentration at which the surface tension plateaus.

Experimental Protocol: Surface Tensiometry
  • Solution Preparation: As with the conductivity method, prepare a stock solution and a series of dilutions of this compound bromide.

  • Instrument Calibration: Calibrate the tensiometer (e.g., using a Wilhelmy plate or Du Noüy ring method) according to the manufacturer's instructions.

  • Temperature Control: Ensure all solutions and the instrument are maintained at a constant temperature.

  • Surface Tension Measurement: Measure the surface tension of each dilution. It is crucial to allow sufficient time for the surface tension to reach equilibrium, as the diffusion and adsorption of surfactant monomers to the interface is a time-dependent process.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the plot: the steeply decreasing region and the plateau.

Diagram of the Surface Tensiometry Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution and Serial Dilutions C Measure Surface Tension of Each Dilution A->C B Calibrate Tensiometer B->C D Plot Surface Tension vs. log(Concentration) C->D E Determine CMC from the Breakpoint D->E

Caption: Workflow for CMC determination by surface tensiometry.

Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy is a highly sensitive method for CMC determination that utilizes a fluorescent probe, most commonly pyrene. The fluorescence spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecule partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the pyrene fluorescence spectrum, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus surfactant concentration shows a sigmoidal decrease, and the CMC is determined from the midpoint of this transition.

Experimental Protocol: Fluorescence Spectroscopy with Pyrene
  • Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • Sample Preparation: To a series of vials, add a small aliquot of the pyrene stock solution and evaporate the solvent completely to leave a thin film of pyrene. Then, add the different concentrations of the this compound bromide solutions to the vials. The final pyrene concentration should be very low (e.g., 10⁻⁶ M) to avoid excimer formation.

  • Equilibration: Allow the solutions to equilibrate for several hours (e.g., overnight) in the dark to ensure the complete partitioning of pyrene into the micelles.

  • Fluorescence Measurement: Using a fluorometer, excite the samples at approximately 335 nm and record the emission spectra from 350 nm to 450 nm.

  • Data Analysis: Determine the intensities of the first (~373 nm) and third (~384 nm) vibronic peaks. Plot the intensity ratio (I1/I3) as a function of the surfactant concentration. The data is typically fitted to a sigmoidal function, and the CMC is taken as the concentration at the inflection point.

Diagram of the Fluorescence Spectroscopy Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Dilutions B Add Pyrene Probe and Equilibrate A->B C Measure Fluorescence Emission Spectra B->C D Calculate I1/I3 Ratio C->D E Plot I1/I3 vs. Concentration D->E F Determine CMC from Sigmoidal Fit E->F

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with molecular interactions, in this case, micelle formation. The formation of micelles is accompanied by a change in enthalpy (ΔH_mic). In an ITC experiment, a concentrated surfactant solution is titrated into a sample cell containing water or buffer. Below the CMC, the heat changes are small and correspond to the dilution of the surfactant monomers. As the concentration approaches and exceeds the CMC, the heat changes reflect the enthalpy of micellization. The resulting thermogram shows a distinct transition that can be analyzed to determine the CMC and the enthalpy of micellization.

Experimental Protocol: Isothermal Titration Calorimetry
  • Sample Preparation: Prepare a concentrated solution of this compound bromide (e.g., 20-50 times the expected CMC) in deionized water. The sample cell will contain deionized water. Degas both solutions before the experiment to prevent the formation of air bubbles.

  • Instrument Setup: Set up the ITC instrument at the desired temperature.

  • Titration: Titrate the concentrated surfactant solution into the sample cell in a series of small injections. The instrument will measure the heat evolved or absorbed after each injection.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain a plot of enthalpy change per injection versus the total surfactant concentration in the cell. The CMC is determined by fitting the data to a suitable model, often identified by the inflection point of the sigmoidal curve.

Diagram of the Isothermal Titration Calorimetry Workflow

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Concentrated Surfactant Solution and Water B Degas Both Solutions A->B C Titrate Surfactant into Water in ITC B->C D Measure Heat Changes C->D E Integrate Heat Pulses F Plot Enthalpy Change vs. Concentration E->F G Determine CMC from Transition Midpoint F->G

Caption: Workflow for CMC determination by Isothermal Titration Calorimetry.

Comparative Analysis and Experimental Data

Direct comparative studies on the CMC of this compound using multiple methods are scarce in the literature. However, we can synthesize available data and draw parallels from closely related surfactants to provide a comprehensive comparison.

A study on this compound bromide using the conductivity method reported a CMC of 0.12 mM at 25°C. This value serves as our primary reference point.

To illustrate the cross-validation approach, we will consider data for a structurally similar surfactant, Didodecyldimethylammonium bromide (DDAB), which has two C12 chains. A comparative study on DDAB provides insights into how different methods might yield slightly different CMC values for such dialkyl chain surfactants.

MethodPrincipleCMC of this compound bromide (mM)CMC of Didodecyldimethylammonium bromide (mM) (Illustrative)AdvantagesDisadvantages
Conductivity Change in charge carrier mobility0.12 1.3Simple, reliable for ionic surfactants.Not suitable for non-ionic surfactants; sensitive to ionic impurities.
Surface Tensiometry Saturation of the air-water interfaceNot available1.1Widely applicable; intuitive principle.Can be slow to reach equilibrium; sensitive to surface-active impurities.
Fluorescence Spectroscopy Change in probe's microenvironmentNot available1.4Highly sensitive, requires small sample volumes.The probe itself can slightly alter the CMC; requires careful equilibration.
Isothermal Titration Calorimetry Enthalpy change of micellizationNot availableNot availableProvides thermodynamic data (ΔH_mic); label-free.Requires a more specialized instrument; can be sensitive to the heat of dilution.

Note: The CMC value for this compound bromide is from a single source and further validation is recommended. The values for Didodecyldimethylammonium bromide are illustrative and sourced from comparative literature to demonstrate the principle of cross-validation.

The slight variations in the CMC values for DDAB obtained by different methods highlight the importance of understanding what each technique measures. Surface tension is sensitive to the saturation of the interface, which may occur at a slightly lower concentration than the formation of micelles in the bulk solution, which is detected by conductivity and fluorescence.

Conclusion and Recommendations

The accurate determination of the Critical Micelle Concentration of this compound is essential for its effective application in research and drug development. This guide has provided a comprehensive overview of four key methods: conductivity, surface tensiometry, fluorescence spectroscopy, and isothermal titration calorimetry.

Key Recommendations:

  • Primary Method for Ionic Surfactants: For an ionic surfactant like this compound, the conductivity method offers a robust, straightforward, and reliable primary approach for CMC determination.

  • Cross-Validation is Crucial: To ensure the accuracy and reliability of the determined CMC, it is highly recommended to employ at least one orthogonal method for cross-validation. Surface tensiometry is an excellent choice as it is based on a different physicochemical principle.

  • For High Sensitivity and Low Sample Volume: When sample availability is limited, fluorescence spectroscopy provides a highly sensitive alternative.

  • For Thermodynamic Insights: To gain a deeper understanding of the thermodynamics of micellization, Isothermal Titration Calorimetry is the method of choice, as it directly measures the enthalpy of micelle formation.

By understanding the principles, protocols, and nuances of each method, researchers can confidently and accurately characterize the self-assembly behavior of this compound and other surfactants, leading to more robust and effective formulation development.

References

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  • Mondal, P., et al. (n.d.). Comparison of CMC values determined by different methods. ResearchGate. Retrieved January 10, 2026, from [Link]

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  • Smith, G., et al. (2022). CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. PubMed. Retrieved January 10, 2026, from [Link]

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  • Li, Y., et al. (2019). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. ACS Publications. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule. Retrieved January 10, 2026, from [Link]

  • University of Huddersfield Research Portal. (2022). CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants. Retrieved January 10, 2026, from [Link]

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Safety Operating Guide

Dimethylditetradecylammonium proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Research

I've started gathering information on the proper disposal of dimethylditetradecylammonium. My focus is on safety data sheets, environmental regulations, and waste management guidelines from authoritative sources. I aim to build a strong foundation for understanding the safest and most compliant approach.

Deepening the Analysis

I'm now diving into the specifics of this chemical's hazards and impacts, using the initial data as a base. My thoughts are centering on structuring the guide, starting with an introduction and then detailing step-by-step procedures for handling and disposal. I'll include a visualization to streamline the decision-making process. I'm also planning a synthesis that explains the rationale behind each step, with clear citations to support the guidance, including waste codes.

Expanding the Structure

I am now structuring the guide in a way to make it helpful and easily-referenced, including creating a DOT graph to visualize the decision-making process for disposal. This will make it easier to digest the complex information. I'm also preparing to synthesize the data into a detailed guide.

×

Retrosynthesis Analysis

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Dimethylditetradecylammonium
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.